molecular formula C15H8O8 B1642667 3-O-Methylellagic acid CAS No. 51768-38-8

3-O-Methylellagic acid

Cat. No.: B1642667
CAS No.: 51768-38-8
M. Wt: 316.22 g/mol
InChI Key: FAARLWTXUUQFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-methylellagic acid has been reported in Lophostemon confertus, Callistemon citrinus, and other organisms with data available.

Properties

IUPAC Name

6,7,13-trihydroxy-14-methoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O8/c1-21-11-7(17)3-5-9-8-4(15(20)23-13(9)11)2-6(16)10(18)12(8)22-14(5)19/h2-3,16-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAARLWTXUUQFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51768-38-8
Record name 51768-38-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 3-O-Methylellagic Acid: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-methylellagic acid, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. This technical guide provides a comprehensive overview of the primary natural sources of this compound and its derivatives. It offers a detailed examination of the experimental protocols for its extraction and isolation from various plant matrices, supported by quantitative data on yield and purity. Furthermore, this guide elucidates the compound's interaction with key signaling pathways, namely the PI3K/Akt/mTOR and SIRT1/CDK9 pathways, providing a basis for understanding its mechanism of action and therapeutic potential.

Natural Sources of this compound and Its Derivatives

This compound and its glycosidic and other substituted forms are distributed across a range of plant families. Notable sources include:

  • Annonaceae: Polyalthia longifolia (Mast tree)[1]

  • Combretaceae: Terminalia species, such as Terminalia brownii[2]

  • Euphorbiaceae: Euphorbia adenochlora

  • Irvingiaceae: Irvingia gabonensis (African mango)[3]

  • Lythraceae: Punica granatum (Pomegranate)[4]

  • Myrtaceae: Myrciaria cauliflora (Jaboticaba)[4], Lophostemon confertus, and Callistemon citrinus

  • Rosaceae: Sanguisorba officinalis (Great burnet)

  • Other reported sources: Anogeissus sp., Polygonum spp.[5], and Casearia sylvestris[6]

The presence and concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from plant material typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation of this compound.

experimental_workflow plant_material Dried and Powdered Plant Material extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (e.g., n-Butanol) crude_extract->partitioning fraction Target Fraction partitioning->fraction column_chromatography Column Chromatography (Silica Gel) fraction->column_chromatography hplc Preparative HPLC (C18 Column) column_chromatography->hplc isolated_compound Pure this compound hplc->isolated_compound

A generalized workflow for the isolation of this compound.
Detailed Experimental Protocols

Protocol 1: Isolation from Polyalthia longifolia Stem Bark [1]

  • Extraction: The air-dried and powdered stem bark is extracted with a hydroalcoholic solution (methanol:water, 1:1) at room temperature.

  • Fractionation: The resulting extract is suspended in water and partitioned with n-butanol.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel. Elution is performed with a solvent gradient of increasing polarity.

  • HPLC Purification: The fractions containing the target compound are further purified by High-Performance Liquid Chromatography (HPLC) on a C18 column.

Protocol 2: Isolation of 2,3,8-tri-O-methylellagic acid from Irvingia gabonensis Stem Bark [3]

  • Defatting: The air-dried and pulverized plant material (325.60 g) is first defatted with petroleum spirit.

  • Extraction: The defatted material is successively extracted with chloroform and methanol.

  • Fractionation: The methanol extract, being the most active fraction, is selected for further purification.

  • Column Chromatography: The methanol extract is subjected to column chromatography on silica gel, with chloroform used as the eluent to yield pale yellow crystals.

  • Purification: Further purification is achieved using preparative thin-layer chromatography on silica gel.

Quantitative Data from Isolation Studies

The following table summarizes quantitative data from a representative isolation study.

Plant SourcePlant PartExtraction SolventChromatographic MethodPurityReference
Polyalthia longifoliaStem BarkMethanol:Water (1:1)Column Chromatography (Silica Gel), HPLC (C18)99.6%[1]
Irvingia gabonensisStem BarkMethanolColumn Chromatography (Silica Gel), Prep. TLCNot Specified[3]

Biological Activity and Signaling Pathways

In silico and in vitro studies have suggested that this compound and its derivatives exert their biological effects, particularly their anticancer properties, through the modulation of key signaling pathways.

Inhibition of SIRT1 and CDK9 Signaling

3,4,3′-Tri-O-methylellagic acid has been identified as a potential inhibitor of Sirtuin 1 (SIRT1) and Cyclin-Dependent Kinase 9 (CDK9), both of which are implicated in cancer cell proliferation and survival.[7] SIRT1, a histone deacetylase, can deacetylate and thereby inactivate tumor suppressor proteins like p53. CDK9 is involved in the regulation of transcription. The inhibition of these enzymes by 3,4,3′-tri-O-methylellagic acid suggests a mechanism for its anticancer activity.

SIRT1_CDK9_Pathway cluster_nucleus Nucleus SIRT1 SIRT1 acetylated_p53 Acetylated p53 (Active) SIRT1->acetylated_p53 Deacetylates p53 p53 apoptosis Apoptosis acetylated_p53->apoptosis CDK9 CDK9 RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylates transcription Gene Transcription (Proliferation, Survival) RNA_Pol_II->transcription TMEA 3,4,3′-Tri-O-methylellagic acid TMEA->SIRT1 Inhibits TMEA->CDK9 Inhibits

Inhibition of SIRT1 and CDK9 by 3,4,3′-tri-O-methylellagic acid.
Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. While direct binding studies of this compound to components of this pathway are limited, the broader class of ellagic acid derivatives has been shown to modulate its activity. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then modulates a variety of downstream targets, including mTOR, to promote cell survival and proliferation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates cell_survival Cell Survival & Proliferation mTOR->cell_survival TMEA_effect Potential Inhibition by Ellagic Acid Derivatives TMEA_effect->PI3K TMEA_effect->Akt

Overview of the PI3K/Akt/mTOR signaling pathway and potential modulation.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. The diverse plant sources provide ample opportunities for their isolation and further investigation. The detailed experimental protocols and an understanding of their modulation of key signaling pathways, such as PI3K/Akt/mTOR and SIRT1/CDK9, are crucial for advancing their development as novel therapeutic agents. Further research focusing on the direct molecular targets and in vivo efficacy is warranted to fully elucidate their pharmacological profile and clinical utility.

References

The Biosynthesis of 3-O-Methylellagic Acid in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-methylellagic acid is a naturally occurring phenolic compound found in various plant species. It is a derivative of ellagic acid, a well-known phytochemical with a range of bioactive properties, including antioxidant, anti-inflammatory, and potential anticancer activities. The addition of a methyl group to the ellagic acid scaffold can significantly alter its physicochemical properties, such as solubility and bioavailability, which in turn can influence its biological efficacy. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for studying this pathway.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that originates from primary metabolism and diverges into a specialized secondary metabolic pathway. The core pathway can be divided into three main stages:

  • Shikimate Pathway: The journey begins with the shikimate pathway, a central route in plants and microorganisms for the biosynthesis of aromatic amino acids. The key precursor for gallic acid, the building block of ellagitannins, is 3-dehydroshikimate.

  • Ellagitannin Biosynthesis and Degradation: Gallic acid is subsequently converted into complex hydrolyzable tannins known as ellagitannins. This involves the formation of galloylglucose esters, followed by oxidative coupling of galloyl groups to form the hexahydroxydiphenoyl (HHDP) moiety. Ellagic acid is then released from ellagitannins through hydrolysis.

  • Methylation of Ellagic Acid: The final step involves the specific methylation of the hydroxyl group at the 3-position of the ellagic acid molecule to yield this compound. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.

Signaling Pathway Diagram

This compound Biosynthesis Pathway substance substance enzyme enzyme pathway pathway Shikimate_Pathway Shikimate Pathway Three_Dehydroshikimate 3-Dehydroshikimate Gallic_Acid Gallic Acid Three_Dehydroshikimate->Gallic_Acid Three_Dehydroshikimate->Gallic_Acid Shikimate Dehydrogenase     Beta_Glucogallin β-Glucogallin Gallic_Acid->Beta_Glucogallin Gallic_Acid->Beta_Glucogallin UDP-glucosyltransferase     Shikimate_Dehydrogenase Shikimate Dehydrogenase PGG Pentagalloylglucose Beta_Glucogallin->PGG Beta_Glucogallin->PGG Galloyltransferases     Ellagitannins Ellagitannins PGG->Ellagitannins PGG->Ellagitannins Laccase-like Oxidase     Ellagic_Acid Ellagic Acid Ellagitannins->Ellagic_Acid Ellagitannins->Ellagic_Acid Hydrolysis     Galloyltransferases Galloyltransferases Laccase_like_Oxidase Laccase-like Oxidase Hydrolysis Hydrolysis Three_O_Methylellagic_Acid This compound Ellagic_Acid->Three_O_Methylellagic_Acid EA_OMT Ellagic Acid 3-O-Methyltransferase (putative) Ellagic_Acid->EA_OMT EA_OMT->Three_O_Methylellagic_Acid SAH S-adenosyl- L-homocysteine EA_OMT->SAH SAM S-adenosyl- L-methionine SAM->EA_OMT

Caption: Biosynthetic pathway of this compound from the shikimate pathway.

Quantitative Data Summary

While specific quantitative data for the entire this compound biosynthetic pathway is limited, the following tables summarize available data for key enzymes and metabolites in related pathways. This information provides a valuable reference for experimental design and analysis.

Table 1: Kinetic Parameters of Key Enzymes in the Ellagitannin Biosynthesis Pathway

EnzymeSubstrateK_m (µM)V_max (pkat/mg protein)Plant SourceReference
Shikimate Dehydrogenase3-Dehydroshikimate351.2 x 10^4Pisum sativumFiedler & Schultz, 1985
Shikimate DehydrogenaseShikimate2001.8 x 10^4Pisum sativumFiedler & Schultz, 1985
β-Glucogallin-dependent Galloyltransferase1,6-digalloylglucose8301.3Rhus typhinaGross, 1983
Laccase-like OxidasePentagalloylglucoseN/AN/ATellima grandifloraNiemetz & Gross, 2005

Note: N/A indicates that specific data was not available in the cited literature.

Table 2: Concentration of Ellagic Acid and its Derivatives in Various Plant Tissues

CompoundPlant SpeciesTissueConcentration (µg/g dry weight)Analytical MethodReference
Ellagic AcidRubus idaeus (Raspberry)Fruit1,360 - 3,530HPLC-DADBeekwilder et al., 2005
Ellagic AcidPunica granatum (Pomegranate)Peel1,000 - 20,000HPLCKulkarni et al., 2004
This compoundAnisophyllea dichostylaRoot BarkNot QuantifiedHPLC-ESI-MSEngida et al., 2013
3,3'-Di-O-methylellagic acidAnisophyllea dichostylaRoot BarkNot QuantifiedHPLC-ESI-MSEngida et al., 2013

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protocol 1: Extraction and Quantification of Ellagic Acid and this compound from Plant Material

Objective: To extract and quantify ellagic acid and this compound from plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue (lyophilized and ground)

  • Methanol (HPLC grade)

  • Formic acid (88%)

  • Water (HPLC grade)

  • Ellagic acid standard

  • This compound standard (if available)

  • Centrifuge

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Extraction:

    • Weigh 100 mg of lyophilized and ground plant tissue into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of methanol containing 1% formic acid.

    • Vortex vigorously for 1 minute.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 1.5 mL of extraction solvent.

    • Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 500 µL of 50% methanol.

    • Filter through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with 95% A, decrease to 5% A over 30 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm and 366 nm, or for higher specificity and sensitivity, use a mass spectrometer (LC-MS).

    • Quantification: Create a standard curve using known concentrations of ellagic acid and this compound standards. Calculate the concentration in the plant extract based on the peak area.

Protocol 2: In Vitro Assay for a Putative Ellagic Acid O-Methyltransferase (OMT)

Objective: To determine the enzymatic activity of a putative OMT that methylates ellagic acid. As a specific ellagic acid 3-O-methyltransferase has not been fully characterized, this protocol is a generalized procedure based on known plant OMT assays.

Materials:

  • Purified recombinant OMT enzyme or a crude protein extract from a plant source known to produce this compound.

  • Ellagic acid (substrate)

  • S-adenosyl-L-methionine (SAM) (methyl donor)

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • EDTA

  • [³H]-SAM (for radioactive assay) or a method for detecting the methylated product (e.g., HPLC)

  • Scintillation cocktail (for radioactive assay)

  • Scintillation counter (for radioactive assay)

Procedure:

  • Enzyme Reaction Mixture (Final volume of 100 µL):

    • 100 mM Tris-HCl (pH 7.5)

    • 1 mM DTT

    • 0.5 mM EDTA

    • 10 µg of purified enzyme or 50 µg of crude protein extract

    • 100 µM Ellagic acid (dissolved in a small amount of DMSO and diluted in buffer)

    • 100 µM SAM (for non-radioactive assay) or 10 µM [³H]-SAM (specific activity ~80 Ci/mmol) (for radioactive assay)

  • Incubation:

    • Initiate the reaction by adding the enzyme.

    • Incubate at 30°C for 30-60 minutes.

  • Reaction Termination and Product Analysis:

    • Non-Radioactive Assay: Stop the reaction by adding 20 µL of 20% trichloroacetic acid (TCA). Centrifuge to pellet the protein. Analyze the supernatant by HPLC as described in Protocol 1 to detect the formation of this compound.

    • Radioactive Assay:

      • Stop the reaction by adding 20 µL of 2 M HCl.

      • Extract the methylated product by adding 500 µL of ethyl acetate.

      • Vortex and centrifuge to separate the phases.

      • Transfer 400 µL of the upper ethyl acetate phase to a scintillation vial.

      • Evaporate the ethyl acetate.

      • Add 4 mL of scintillation cocktail.

      • Measure the radioactivity using a scintillation counter.

  • Controls:

    • A reaction without enzyme (to check for non-enzymatic methylation).

    • A reaction without ellagic acid (to measure background).

    • A reaction with boiled enzyme (to confirm heat-lability of the activity).

Experimental Workflow Diagram

Experimental Workflow cluster_0 Metabolite Analysis cluster_1 Enzyme Characterization start_end start_end process process analysis analysis data data Plant_Material Plant Material (Lyophilized & Ground) Extraction Extraction with Methanol/Formic Acid Plant_Material->Extraction HPLC_Analysis HPLC-UV/MS Analysis Extraction->HPLC_Analysis Quantification Quantification of Ellagic Acid & Derivatives HPLC_Analysis->Quantification Gene_Identification Candidate Gene Identification (OMT) Cloning_Expression Cloning & Heterologous Expression Gene_Identification->Cloning_Expression Protein_Purification Protein Purification Cloning_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay (Ellagic Acid + SAM) Protein_Purification->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetic_Analysis

Caption: General workflow for the analysis of this compound and characterization of its biosynthetic enzymes.

Conclusion

The biosynthesis of this compound is a complex pathway rooted in primary plant metabolism and extending into the diverse world of secondary metabolites. While the upstream pathway leading to its precursor, ellagic acid, is relatively well-understood, the specific enzymatic step of 3-O-methylation remains an area for further investigation. The identification and characterization of the specific O-methyltransferase responsible for this reaction will be a significant advancement in the field. The protocols and data presented in this guide provide a solid foundation for researchers to explore this fascinating pathway, with the ultimate goal of harnessing its potential for applications in medicine and biotechnology.

Spectroscopic and Mechanistic Insights into 3-O-Methylellagic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of 3-O-Methylellagic acid, a naturally occurring phenolic compound with demonstrated antioxidant and antibacterial properties. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a visualization of its proposed mechanisms of action.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily accomplished through NMR and MS techniques. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆) [1]

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)
1112.3
2139.6
3144.1
4112.3
5107.47.4 (s)
6158.5
7136.1
1'112.3
2'140.0
3'152.0
4'112.3
5'107.47.4 (s)
6'158.7
7'139.6
3-OCH₃61.14.04 (s)

Data obtained from a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.[1]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular formula of this compound as C₁₅H₈O₈.[1] The predicted monoisotopic mass is 316.0219 Da.[2]

Table 2: Predicted m/z Values for this compound Adducts [2]

AdductPredicted m/z
[M+H]⁺317.02918
[M+Na]⁺339.01112
[M-H]⁻315.01462
[M+NH₄]⁺334.05572
[M+K]⁺354.98506
[M+H-H₂O]⁺299.01916
[M+HCOO]⁻361.02010
[M+CH₃COO]⁻375.03575

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis.[1]

Instrumentation and Analysis: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz and 100 MHz spectrometer, respectively.[1] Chemical shifts are reported in ppm relative to the residual solvent peak. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for complete structural assignment.[1]

Mass Spectrometry

Instrumentation: Mass spectra can be recorded on a Direct MS (Waters, USA) or a similar instrument.[1] For more detailed analysis, a liquid chromatography system coupled with a mass spectrometer (LC-MS) is often used, typically with an electrospray ionization (ESI) source.

LC-MS Parameters (General Protocol for Ellagic Acid Derivatives):

  • Ionization Mode: Negative electrospray ionization (ESI-) is often favorable for phenolic compounds.[3]

  • Mobile Phase: A gradient of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol is commonly used.[4]

  • Column: A C18 reversed-phase column is a suitable choice for separation.[3]

  • Ion Source Parameters:

    • Nebulizer Pressure: ~3.0 bar[4]

    • Dry Gas Flow: ~8.0 L/min[4]

    • Dry Heater Temperature: ~180 °C[4]

    • Capillary Voltage: ~4500 V[4]

Visualization of Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed antibacterial and antioxidant mechanisms of this compound.

Antibacterial Mechanism

antibacterial_mechanism cluster_compound This compound cluster_bacterium Bacterial Cell Compound This compound (Phenolic Compound) Membrane Bacterial Cell Membrane Compound->Membrane Interaction and Disruption Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability Leakage Leakage of Intracellular Components (Ions, Proteins) Cytoplasm->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed antibacterial mechanism of this compound.

Antioxidant Mechanism

antioxidant_mechanism cluster_process Oxidative Stress cluster_intervention Antioxidant Intervention ROS Reactive Oxygen Species (ROS) (Free Radicals) Cell Cellular Components (DNA, Proteins, Lipids) ROS->Cell Attacks Neutralized Neutralized ROS Damage Oxidative Damage Cell->Damage Compound This compound Compound->ROS Scavenges Compound->Neutralized Donates Electron/Hydrogen

Caption: Proposed antioxidant mechanism of this compound.

References

The Multifaceted Biological Activities of 3-O-Methylellagic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 10, 2025 – 3-O-Methylellagic acid, a naturally occurring phenolic compound, is garnering significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth review of the existing literature, summarizing the quantitative data, detailing experimental protocols, and visualizing the molecular pathways associated with its anticancer, antioxidant, anti-inflammatory, and antibacterial properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising molecule.

Anticancer Activity: Targeting Key Regulators of Cell Proliferation

This compound and its derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism appears to involve the inhibition of key enzymes that regulate cell cycle progression and survival, such as Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1).

A derivative, 3,4,3′-tri-O-methylellagic acid (T-EA), has shown inhibitory activity against T47D (breast cancer) and HeLa (cervical cancer) cell lines, with EC50 values of 55.35 ± 6.28 μg/mL and 12.57 ± 2.22 μg/mL, respectively[1][2][3]. In silico studies suggest that T-EA interacts with and inhibits CDK9 and SIRT1, enzymes that are often upregulated in cancer and play crucial roles in cell proliferation and apoptosis evasion[1][2][3][4].

Quantitative Data on Anticancer Activity
CompoundCell LineActivity MetricValueReference
3,4,3′-tri-O-methylellagic acidT47D (Breast Cancer)EC5055.35 ± 6.28 µg/mL[1][2][3]
3,4,3′-tri-O-methylellagic acidHeLa (Cervical Cancer)EC5012.57 ± 2.22 µg/mL[1][2][3]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of this compound derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating: Cancer cells (e.g., T47D, HeLa) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives and incubated for a further 24-72 hours.

  • MTT Addition: Following the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways in Anticancer Activity

The anticancer activity of this compound derivatives is linked to the inhibition of critical cell signaling pathways.

anticancer_pathways cluster_cdk9 CDK9 Pathway cluster_sirt1 SIRT1 Pathway cluster_compound CDK9 CDK9 PTEFb P-TEFb CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Pol II PTEFb->RNAPII Phosphorylation Transcription Gene Transcription (Proliferation, Survival) RNAPII->Transcription SIRT1 SIRT1 p53 p53 SIRT1->p53 Deacetylation (Inhibition) Apoptosis Apoptosis p53->Apoptosis Compound 3-O-Methylellagic Acid Derivative Compound->CDK9 Inhibition Compound->SIRT1 Inhibition

Anticancer signaling pathways targeted by this compound derivatives.

Antioxidant and Anti-inflammatory Properties

This compound exhibits significant antioxidant activity by scavenging free radicals. This property is closely linked to its anti-inflammatory effects, as oxidative stress is a key contributor to inflammation.

Studies have shown that this compound can effectively scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals[5]. Furthermore, it has demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production, a key inflammatory mediator[6]. The inhibition of inducible nitric oxide synthase (iNOS) is a likely mechanism for this effect.

Quantitative Data on Antioxidant and Anti-inflammatory Activity
CompoundAssayActivity MetricValueReference
This compoundDPPH Radical ScavengingIC5024.28 µg/mL[5]
This compoundABTS Radical ScavengingTotal Antioxidant Capacity2486.94 ± 10.20 µmol TE/g[5]
This compound & 3,3'-di-O-methylellagic acidiNOS InhibitionIC902.8 - 16.4 µM[7]
Experimental Protocols
  • Reagent Preparation: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of this compound.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the remaining DPPH is measured at 517 nm. The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

  • Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: The ABTS•+ solution is diluted with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the test compound is added to the ABTS•+ working solution.

  • Absorbance Measurement: The absorbance is read at 734 nm after a short incubation period (e.g., 6 minutes). The antioxidant capacity is often expressed as Trolox equivalents.

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound.

  • Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

  • Absorbance Measurement: After a 10-15 minute incubation at room temperature, the absorbance is measured at approximately 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

Logical Relationship in Anti-inflammatory Action

The anti-inflammatory effects of this compound are logically linked to its antioxidant properties and its ability to modulate key inflammatory pathways.

anti_inflammatory_workflow cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_intervention Intervention Stimulus e.g., LPS NFkB NF-κB Activation Stimulus->NFkB ROS Reactive Oxygen Species (ROS) Stimulus->ROS iNOS iNOS Expression NFkB->iNOS NO_Production Nitric Oxide (NO) Production iNOS->NO_Production Inflammation Inflammation NO_Production->Inflammation ROS->Inflammation Compound 3-O-Methylellagic Acid Compound->NFkB Inhibition Compound->iNOS Inhibition Compound->ROS Scavenging

Logical workflow of the anti-inflammatory action of this compound.

Antibacterial Activity

This compound has also been reported to possess antibacterial properties. It has shown inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent.

Quantitative Data on Antibacterial Activity
CompoundBacterial StrainActivity MetricValueReference
This compoundStaphylococcus aureus ATCC 25923MIC32 µg/mL[6][8][9]
This compoundVarious bacterial strainsMIC80-160 µg/mL[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Culture: The test bacterium is cultured in an appropriate broth medium to achieve a standardized inoculum density.

  • Serial Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at an optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth (i.e., the lowest concentration with no turbidity).

Conclusion and Future Directions

The available literature strongly supports the multifaceted biological activities of this compound. Its potential as an anticancer, antioxidant, anti-inflammatory, and antibacterial agent warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its various effects, particularly in in vivo models. The favorable safety profile of many natural phenolic compounds, combined with the potent activities of this compound, makes it a compelling candidate for the development of novel therapeutics and nutraceuticals. Further preclinical and clinical studies are essential to translate these promising in vitro findings into tangible health benefits.

References

Preliminary Insights into the Mechanism of Action of 3-O-Methylellagic Acid and Its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of preliminary studies on the mechanism of action of 3-O-Methylellagic acid and its closely related derivatives, including 3,4,3′-tri-O-methylellagic acid and 3,3'-di-O-methylellagic acid. The document synthesizes in vitro and in silico data to elucidate the potential therapeutic applications of these compounds, with a primary focus on their anticancer, anti-inflammatory, and antioxidant properties. All quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying molecular interactions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound and its derivatives, highlighting their biological activities across various assays.

Table 1: Anticancer Activity

CompoundCell LineAssayMetricValueReference
3,4,3′-tri-O-methylellagic acidT47D (Breast Cancer)Cell ViabilityEC5055.35 ± 6.28 µg/mL[1][2]
3,4,3′-tri-O-methylellagic acidHeLa (Cervical Cancer)Cell ViabilityEC5012.57 ± 2.22 µg/mL[1][2]

Table 2: Enzyme Inhibition & Binding Affinity (Anticancer Targets)

CompoundTarget EnzymeAssay TypeMetricValueReference
3,4,3′-tri-O-methylellagic acidSIRT1In silico (Molecular Docking)ΔGbind (MM-GBSA)-30.98 ± 0.25 kcal/mol[1][2]
3,4,3′-tri-O-methylellagic acidSIRT1In silico (Molecular Docking)ΔGbind (MM-PBSA)-24.07 ± 0.30 kcal/mol[1][2]
3,4,3′-tri-O-methylellagic acidCDK9In silico (Molecular Docking)ΔGbind (MM-GBSA)-29.50 ± 0.22 kcal/mol[1][2]
3,4,3′-tri-O-methylellagic acidCDK9In silico (Molecular Docking)ΔGbind (MM-PBSA)-25.87 ± 0.40 kcal/mol[1][2]
This compound 3'-O-α-rhamnosideHSD17β1In silico (Molecular Docking)Binding Free Energy-63.93 kcal/mol[3]
This compound 3'-O-α-rhamnosideCDK9In silico (Molecular Docking)Binding Free Energy-68.88 kcal/mol[3]

Table 3: Anti-inflammatory Activity

CompoundTarget EnzymeMetricValue (µM)Reference
This compoundHyaluronidaseIC902.8 - 16.4[4]
This compoundiNOSIC902.8 - 16.4[4]
3,3'-di-O-methylellagic acidHyaluronidaseIC902.8 - 16.4[4]
3,3'-di-O-methylellagic acidiNOSIC902.8 - 16.4[4]

Table 4: Antioxidant Activity

CompoundAssayMetricValueReference
3-O-methyl ellagic acidDPPHIC5024.28 µg/mL[5]
3-O-methyl ellagic acidABTSTotal Antioxidant Capacity2486.94 ± 10.20 µmol TE/g[5]
3,3'-di-O-methylellagic acidDPPHIC5011.35 µg/mL[6]

Table 5: Antibacterial Activity

CompoundBacterial StrainMetricValue (µg/mL)Reference
3-O-methyl ellagic acidVarious strainsMIC80-160[5]
This compoundStaphylococcus aureus ATCC 25923MIC32[7][8]

Core Signaling Pathways and Proposed Mechanisms of Action

Preliminary studies suggest that this compound and its derivatives exert their biological effects through the modulation of key signaling pathways involved in cell cycle regulation, apoptosis, and inflammation.

Anticancer Mechanism

The anticancer activity of 3,4,3′-tri-O-methylellagic acid has been linked to the inhibition of two critical enzymes: Cyclin-dependent kinase 9 (CDK9) and Sirtuin 1 (SIRT1).[2][9] CDK9 is a key regulator of gene transcription and is often overexpressed in cancer cells, promoting proliferation.[10][11] SIRT1, a histone deacetylase, is also implicated in cancer cell survival and proliferation through its influence on various cell cycle pathways and its inhibition of the p53 tumor suppressor.[9][11] By targeting these enzymes, 3,4,3′-tri-O-methylellagic acid may disrupt the cancer cell cycle and induce apoptosis.[9][11]

anticancer_mechanism cluster_cancer_cell Cancer Cell MEA 3,4,3'-tri-O- methylellagic acid CDK9 CDK9 MEA->CDK9 Inhibition SIRT1 SIRT1 MEA->SIRT1 Inhibition Proliferation Cell Proliferation CDK9->Proliferation p53 p53 SIRT1->p53 CellCycle Cell Cycle Progression SIRT1->CellCycle Apoptosis Apoptosis p53->Apoptosis

Anticancer mechanism of 3,4,3′-tri-O-methylellagic acid.
Anti-inflammatory Mechanism

The anti-inflammatory properties of this compound and 3,3'-di-O-methylellagic acid are associated with the inhibition of hyaluronidase (Hyal) and inducible nitric oxide synthase (iNOS).[4] Hyaluronidase is an enzyme that degrades hyaluronic acid, a key component of the extracellular matrix, and its inhibition can help maintain tissue integrity during inflammation. iNOS is responsible for the production of nitric oxide, a pro-inflammatory mediator. By inhibiting these enzymes, these compounds can potentially reduce the inflammatory response.[4]

anti_inflammatory_mechanism cluster_inflammatory_response Inflammatory Response MEA This compound 3,3'-di-O-methylellagic acid Hyal Hyaluronidase MEA->Hyal Inhibition iNOS iNOS MEA->iNOS Inhibition HA_degradation Hyaluronic Acid Degradation Hyal->HA_degradation NO_production Nitric Oxide Production iNOS->NO_production Inflammation Inflammation HA_degradation->Inflammation NO_production->Inflammation

Anti-inflammatory mechanism of this compound derivatives.

Experimental Protocols

This section provides an overview of the methodologies employed in the cited preliminary studies.

In Vitro Anticancer Assay
  • Objective: To determine the cytotoxic effects of 3,4,3′-tri-O-methylellagic acid on human cancer cell lines.

  • Cell Lines: T47D (human breast cancer) and HeLa (human cervical cancer).

  • Methodology:

    • Cells were seeded in 96-well plates and incubated until approximately 80% confluency was reached.

    • The cells were then treated with varying concentrations of 3,4,3′-tri-O-methylellagic acid.

    • Following a 24-hour incubation period at 37°C with 5% CO2, cell viability was assessed. The specific viability assay (e.g., MTT, XTT) was not detailed in the available literature.

    • The EC50 value, the concentration at which 50% of cell growth is inhibited, was calculated from the dose-response curve.

experimental_workflow_anticancer start Start step1 Seed T47D and HeLa cells in 96-well plates start->step1 step2 Incubate until 80% confluency step1->step2 step3 Treat cells with varying concentrations of 3,4,3'-tri-O-methylellagic acid step2->step3 step4 Incubate for 24 hours step3->step4 step5 Assess cell viability step4->step5 end Calculate EC50 values step5->end

References

The Anti-inflammatory Potential of 3-O-Methylellagic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylellagic acid, a naturally occurring phenolic lactone, has garnered significant interest for its potential therapeutic properties. Found in various plant species, including Caesalpinia paraguariensis and Myrciaria cauliflora, this derivative of ellagic acid is emerging as a promising anti-inflammatory agent.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols. While research specifically on this compound is still developing, this guide also draws upon the more extensive research on its parent compound, ellagic acid, to infer potential biological activities and signaling pathway interactions.

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory activity of this compound is attributed to its ability to modulate key enzymatic and signaling pathways involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Enzymes

This compound has demonstrated direct inhibitory effects on enzymes that play a crucial role in the inflammatory process.

  • Hyaluronidase (Hyal): This enzyme degrades hyaluronic acid, a major component of the extracellular matrix. Its inhibition can help maintain tissue integrity and reduce inflammation.

  • Inducible Nitric Oxide Synthase (iNOS): iNOS is responsible for the production of large amounts of nitric oxide (NO), a key inflammatory mediator. Inhibition of iNOS activity or expression can significantly attenuate the inflammatory response.

Modulation of Inflammatory Signaling Pathways

Based on studies of the closely related compound, ellagic acid, this compound is likely to exert its anti-inflammatory effects by interfering with major signaling pathways that regulate the expression of pro-inflammatory genes.

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[4] Ellagic acid has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκB.[5] This, in turn, prevents the translocation of the active p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family, including p38, ERK1/2, and JNK1/2, plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[6] Ellagic acid has been observed to decrease the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli, suggesting that this compound may share this mechanism to suppress the production of inflammatory mediators.[7][8][9]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound on key inflammatory enzymes.

Table 1: In Vitro Enzyme Inhibitory Activity of this compound

Enzyme TargetAssay TypeTest SystemIC90 (μM)Positive ControlIC90 of Positive Control (μM)Reference
Hyaluronidase (Hyal)Enzyme Inhibition Assayin vitro16.4AspirinNot Reached[3]
Inducible Nitric Oxide Synthase (iNOS)Enzyme Inhibition Assayin vitro2.8Aminoguanidine20.2[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the anti-inflammatory properties of this compound and related compounds.

Hyaluronidase Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibitory potential of natural compounds on hyaluronidase activity.

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of hyaluronidase, which breaks down hyaluronic acid. The remaining hyaluronic acid is quantified.

  • Materials:

    • Hyaluronidase from bovine testes

    • Hyaluronic acid sodium salt

    • Phosphate buffer (pH 7.0)

    • Cetyltrimethylammonium bromide (CTAB) solution

    • This compound (test compound)

    • Aspirin (positive control)

    • 96-well microplate reader

  • Procedure:

    • Prepare solutions of this compound and aspirin in an appropriate solvent (e.g., DMSO).

    • In a 96-well plate, add 25 µL of the test compound or positive control at various concentrations.

    • Add 25 µL of hyaluronidase solution (1.5 U/mL in phosphate buffer) to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of hyaluronic acid solution (0.5 mg/mL in phosphate buffer).

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 200 µL of 2.5% CTAB solution in 2% NaOH.

    • Measure the absorbance at 400 nm using a microplate reader. The absorbance is inversely proportional to the enzyme activity.

    • Calculate the percentage of inhibition and determine the IC90 value.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay (Griess Assay)

This protocol outlines the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

  • Griess Reagent Preparation:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Mix equal volumes of Solution A and Solution B immediately before use.

  • Procedure:

    • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of the freshly prepared Griess reagent to each supernatant sample.

    • Incubate the mixture at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

    • Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Carrageenan-Induced Paw Edema in Rodents

This in vivo protocol is a standard model for evaluating the acute anti-inflammatory activity of a compound.

  • Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Administer this compound (at various doses, e.g., 10, 30, 100 mg/kg) or a vehicle control orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

    • The degree of edema is calculated as the difference in paw volume/thickness between the treated and control groups.

    • Calculate the percentage of inhibition of edema.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the anti-inflammatory action of this compound and a typical experimental workflow.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates p65 p65 p50 p50 NFκB_complex p65/p50 IκBα->NFκB_complex Releases Nucleus Nucleus NFκB_complex->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Induces MEA This compound MEA->IKK Inhibits

Caption: NF-κB signaling pathway and proposed inhibition by this compound.

G cluster_0 Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Receptor Stimulus->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates ERK1_2->Transcription_Factors JNK JNK MKK4_7->JNK Phosphorylates JNK->Transcription_Factors Proinflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Proinflammatory_Genes Activate MEA This compound MEA->p38 Inhibits Phosphorylation MEA->ERK1_2 Inhibits Phosphorylation MEA->JNK Inhibits Phosphorylation

Caption: MAPK signaling pathways and potential inhibition by this compound.

G cluster_0 start Start cell_culture Seed RAW 264.7 cells in 96-well plate start->cell_culture pretreatment Pre-treat with This compound cell_culture->pretreatment stimulation Stimulate with LPS (1 µg/mL) for 24h pretreatment->stimulation supernatant_collection Collect cell culture supernatant stimulation->supernatant_collection griess_reaction Perform Griess Assay: Add Griess reagent supernatant_collection->griess_reaction absorbance Measure absorbance at 540 nm griess_reaction->absorbance analysis Calculate NO inhibition absorbance->analysis end End analysis->end

References

The Therapeutic Potential of 3-O-Methylellagic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Preclinical Data, Mechanisms of Action, and Experimental Protocols

Introduction

3-O-Methylellagic acid (3-OMEA) is a naturally occurring phenolic compound and a derivative of ellagic acid, found in various plants, including Myrciaria cauliflora, Polyalthia longifolia, and Caesalpinia paraguariensis.[1][2][3] Emerging preclinical evidence highlights its potential as a therapeutic agent with a range of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and antibacterial properties. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its therapeutic applications, mechanisms of action, and relevant experimental methodologies. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this natural compound.

Therapeutic Potential and Mechanisms of Action

Anti-Cancer Activity

This compound and its derivatives have demonstrated promising anti-cancer properties in various in vitro and in silico studies. The primary mechanism of action appears to involve the inhibition of key enzymes that regulate cell cycle progression and survival, as well as the induction of apoptosis.

a. Inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1)

In silico molecular docking and molecular dynamics simulations have identified CDK9 and SIRT1 as potential molecular targets of 3,4,3′-tri-O-methylellagic acid (a derivative of this compound).[2][4][5]

  • CDK9: This enzyme is a crucial transcriptional regulator, and its overexpression is implicated in various cancers. Inhibition of CDK9 can lead to cell cycle arrest and apoptosis.[4] In cervical cancer, CDK9 acts as a proto-oncogene, modulating cell proliferation and apoptosis through the AKT2/p53 pathway.[6]

  • SIRT1: This protein deacetylase is involved in cell development, differentiation, and apoptosis. Overexpression of SIRT1 is associated with the progression of several cancers. Inhibition of SIRT1 can promote apoptosis by unrestraining the tumor suppressor p53.[6][7][8]

The following diagram illustrates the proposed signaling pathway for the anti-cancer activity of this compound derivatives through the inhibition of CDK9 and SIRT1.

anticancer_pathway cluster_3OMEA This compound Derivative cluster_targets Molecular Targets cluster_pathways Downstream Effects cluster_outcomes Cellular Outcomes OMEA 3-O-Methylellagic Acid Derivative CDK9 CDK9 OMEA->CDK9 Inhibition SIRT1 SIRT1 OMEA->SIRT1 Inhibition Transcription Transcriptional Dysregulation CDK9->Transcription Regulates p53 p53 Activation SIRT1->p53 Deacetylates (Inhibits) CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis mtt_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition plate_cells 1. Plate cells in 96-well plate (e.g., 1x10^4 cells/well) incubate_24h 2. Incubate for 24 hours (37°C, 5% CO2) plate_cells->incubate_24h add_compound 3. Add varying concentrations of This compound incubate_24h->add_compound incubate_treatment 4. Incubate for a defined period (e.g., 24, 48, or 72 hours) add_compound->incubate_treatment add_mtt 5. Add MTT solution (e.g., 0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt 6. Incubate for 2-4 hours (Formation of formazan crystals) add_mtt->incubate_mtt add_solubilizer 7. Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance 8. Read absorbance (e.g., at 570 nm) add_solubilizer->read_absorbance antioxidant_workflow cluster_sample Sample Preparation cluster_dpph DPPH Assay cluster_abts ABTS Assay prep_sample Prepare serial dilutions of This compound mix_dpph Mix sample with DPPH solution prep_sample->mix_dpph mix_abts Mix sample with ABTS solution prep_sample->mix_abts prep_dpph Prepare DPPH radical solution in methanol prep_dpph->mix_dpph incubate_dpph Incubate in dark (e.g., 30 min) mix_dpph->incubate_dpph read_dpph Read absorbance (approx. 517 nm) incubate_dpph->read_dpph prep_abts Generate ABTS radical cation prep_abts->mix_abts incubate_abts Incubate at room temp (e.g., 6 min) mix_abts->incubate_abts read_abts Read absorbance (approx. 734 nm) incubate_abts->read_abts

References

3-O-Methylellagic Acid: A Technical Guide to its Role in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylellagic acid (3-OMEA) is a naturally occurring phenolic compound found in a variety of plant species. As a derivative of ellagic acid, it belongs to the class of hydrolysable tannins, which are known to play a role in plant defense. This technical guide provides an in-depth analysis of this compound, focusing on its function in plant defense mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways. While direct research on this compound as a plant defense elicitor is still emerging, this guide synthesizes available data on its bioactivities and draws parallels with the known defense-inducing properties of its parent compound, ellagic acid, and other derivatives.

Core Concepts in Plant Defense

Plants employ a sophisticated, multi-layered defense system to protect themselves from pathogens. Key components of this system include:

  • Phytoalexins: Low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms.

  • Pathogenesis-Related (PR) Proteins: A diverse group of proteins induced by pathogen attack or elicitors, with some exhibiting direct antimicrobial activities.

  • Signaling Pathways: Complex networks involving plant hormones such as salicylic acid (SA) and jasmonic acid (JA) that regulate the expression of defense-related genes.

This compound and its Bioactivities

While direct evidence for this compound as a classical plant defense elicitor is limited, its demonstrated antibacterial and antioxidant properties suggest a potential role in plant protection.

Quantitative Data on Bioactivities

The following tables summarize the available quantitative data on the bioactivities of this compound.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus 29213160[1]
Methicillin-resistant Staphylococcus aureus 562 (MRSA)80[1]
Pseudomonas aeruginosa 2785380[1]
Escherichia coli 2921280[1]
Acinetobacter baumannii 56231160[1]
Streptococcus pneumoniae ATCC 4961980[1]
Streptococcus pyogenes ATCC 1961580[1]
Streptococcus viridans 66180[1]

Table 2: Antioxidant Activity of this compound

AssayParameterValueReference
DPPH Radical ScavengingIC5024.28 µg/mL[1]
ABTS Radical Cation ScavengingTotal Antioxidant Capacity2486.94 ± 10.20 µmol Trolox Equivalents/g[1]

Postulated Role in Plant Defense Signaling

Based on the known functions of related phenolic compounds and general plant defense signaling, a hypothetical model for the involvement of this compound can be proposed. Upon pathogen recognition, its synthesis may be upregulated. This compound could then potentially contribute to defense in two ways: directly, through its antimicrobial activity, and indirectly, by modulating plant defense signaling pathways.

The diagram below illustrates a generalized plant defense signaling cascade that could potentially be influenced by this compound, leading to the activation of defense responses.

Plant_Defense_Signaling cluster_perception Pathogen Recognition cluster_signaling Signal Transduction cluster_response Defense Response Pathogen Pathogen Plant_Receptor Plant_Receptor Pathogen->Plant_Receptor 3_OMEA This compound (Postulated) Plant_Receptor->3_OMEA Induction ROS_Burst Reactive Oxygen Species (ROS) Burst Plant_Receptor->ROS_Burst Hormone_Signaling SA & JA Pathways 3_OMEA->Hormone_Signaling Modulation ROS_Burst->Hormone_Signaling Defense_Genes Activation of Defense Genes (e.g., PRs) Hormone_Signaling->Defense_Genes Phytoalexins Phytoalexin Biosynthesis Hormone_Signaling->Phytoalexins

Postulated role of this compound in plant defense.

Experimental Protocols

This section details the methodologies used to obtain the quantitative data presented above, as well as standard protocols for investigating the potential elicitor activity of compounds like this compound.

Extraction and Isolation of this compound

The following workflow outlines the general procedure for extracting and isolating this compound from plant material.[1]

Extraction_Workflow Start Air-dried and powdered plant material Maceration Cold maceration with hydroalcoholic solvent Start->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Fractionation Solvent-solvent partitioning (e.g., with butanol) Concentration->Fractionation Chromatography Column chromatography of the active fraction Fractionation->Chromatography Purification Recrystallization Chromatography->Purification Identification Structural elucidation (NMR, MS) and purity check (HPLC) Purification->Identification End Pure this compound Identification->End

References

An In-depth Technical Guide on 3-O-Methylellagic Acid: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylellagic acid, a naturally occurring phenolic compound, has garnered increasing interest within the scientific community for its diverse biological activities, including anti-inflammatory, antibacterial, and antioxidant properties. This technical guide provides a comprehensive overview of the discovery, history, and chemical biology of this compound. It details the experimental protocols for its isolation and characterization, summarizes key quantitative data, and elucidates its known mechanisms of action through signaling pathway diagrams. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this promising natural product.

Introduction

This compound is a derivative of ellagic acid, a polyphenol found in numerous fruits and vegetables. The methylation at the 3-O position alters its physicochemical properties, potentially enhancing its bioavailability and biological activity compared to its parent compound. First identified as a natural product in various plant species, it has since been the subject of numerous phytochemical and pharmacological investigations.

Discovery and History

While the parent compound, ellagic acid, was discovered by French chemist Henri Braconnot in 1831, the specific history of the discovery of this compound is less singularly documented and appears as part of broader phytochemical screenings of various plant species. It has been isolated from a variety of natural sources, including:

  • Myrciaria cauliflora (Jaboticaba)[1]

  • Punica granatum (Pomegranate)[1]

  • Lophostemon confertus and Callistemon citrinus[2]

  • Polyalthia longifolia[3][4]

  • Caesalpinia paraguariensis[1][5][6][7]

  • Various Terminalia and Eugenia species

The initial isolation of related methylated ellagic acid derivatives, such as 3,3',4-Tri-O-methylellagic acid from the rhizomes of Euphorbia acaulis, has been documented, contributing to the growing interest in this class of compounds[8].

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₅H₈O₈[9]
Molecular Weight316.22 g/mol [9]
CAS Number51768-38-8[9]
AppearanceSolid[5]
IUPAC Name6,7,13-trihydroxy-14-methoxy-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione[9]

Biosynthesis

The biosynthesis of this compound in plants is believed to follow the general pathway for ellagic acid and its derivatives. This pathway originates from gallic acid, which is synthesized via the shikimate pathway. The key steps are:

  • Gallic Acid Formation: Produced from intermediates of the shikimate pathway.

  • Esterification: Gallic acid is esterified to a polyol core, typically glucose.

  • Oxidative Coupling: Two galloyl groups are oxidatively coupled to form a hexahydroxydiphenoyl (HHDP) group.

  • Hydrolysis: The HHDP group is hydrolyzed from the polyol core.

  • Lactonization: The resulting hexahydroxydiphenic acid spontaneously lactonizes to form ellagic acid.

  • Methylation: A specific O-methyltransferase (OMT) enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of ellagic acid.

Biosynthesis_of_3_O_Methylellagic_Acid Shikimate_Pathway Shikimate Pathway Gallic_Acid Gallic Acid Shikimate_Pathway->Gallic_Acid Ellagic_Acid Ellagic Acid Gallic_Acid->Ellagic_Acid Multiple Steps Three_O_Methylellagic_Acid This compound Ellagic_Acid->Three_O_Methylellagic_Acid SAM S-Adenosyl-L-methionine (SAM) OMT O-Methyltransferase (OMT) SAM->OMT OMT->Three_O_Methylellagic_Acid Methylation

Biosynthesis of this compound.

Experimental Protocols

Isolation of this compound from Polyalthia longifolia

The following is a generalized protocol based on methodologies described in the literature for the isolation of this compound from the stem bark of Polyalthia longifolia[3][4].

Workflow:

Isolation_Workflow Start Dried Stem Bark of Polyalthia longifolia Extraction Hydroalcoholic (Methanol:Water, 1:1) Extraction Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Solvent Partitioning (Butanol Fraction) Filtration->Partition Column_Chromatography Column Chromatography on Silica Gel Partition->Column_Chromatography Elution Gradient Elution (e.g., Chloroform:Methanol) Column_Chromatography->Elution Fraction_Collection Fraction Collection and TLC Analysis Elution->Fraction_Collection Purification Further Purification (e.g., Sephadex LH-20) Fraction_Collection->Purification Characterization Structural Elucidation (NMR, MS, IR) Purification->Characterization

Isolation Workflow for this compound.

Methodology:

  • Extraction: The dried and powdered stem bark of Polyalthia longifolia is subjected to extraction with a hydroalcoholic solvent system (e.g., methanol:water, 1:1)[3][4].

  • Fractionation: The resulting extract is concentrated and then partitioned with solvents of increasing polarity. The butanol fraction, which is enriched with phenolic compounds, is collected[3].

  • Column Chromatography: The butanol fraction is subjected to column chromatography on a silica gel stationary phase.

  • Elution: The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol).

  • Fraction Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

  • Purification: Fractions containing this compound are pooled and may require further purification steps, such as chromatography on Sephadex LH-20, to achieve high purity.

  • Purity Assessment: The purity of the isolated compound is confirmed using High-Performance Liquid Chromatography (HPLC)[3].

Structural Characterization

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques[3]:

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and chemical environment of protons.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

Spectroscopic Data (from Polyalthia longifolia)[3]:

TechniqueKey Observations
¹H NMR (400 MHz, DMSO-d₆)Signals corresponding to aromatic protons and a methoxy group.
¹³C NMR (100 MHz, DMSO-d₆)Resonances for carbonyl carbons, aromatic carbons, and a methoxy carbon.
Mass Spec Molecular ion peak consistent with the molecular formula C₁₅H₈O₈.

Biological Activities and Mechanisms of Action

Antibacterial Activity

This compound has demonstrated notable antibacterial activity.

Quantitative Data:

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus ATCC 2592332[1][5]
Various facultative and fastidious aerobic bacteria80-160[3][4]

Mechanism of Action: The precise antibacterial mechanism of this compound is not fully elucidated but is thought to involve the disruption of bacterial cell membrane integrity and inhibition of essential enzymes.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties.

Signaling Pathway: The anti-inflammatory effects of many polyphenols are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the specific interaction of this compound with this pathway is a subject of ongoing research, a likely mechanism involves the inhibition of IKK (IκB kinase), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Anti_inflammatory_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkBa_NFkB IκBα-p50-p65 Complex IKK->IkBa_NFkB Phosphorylation of IκBα IkBa IκBα IkBa_NFkB->IkBa Ubiquitination & Degradation p50_p65 p50-p65 Dimer IkBa_NFkB->p50_p65 p50_p65_n p50-p65 Dimer p50_p65->p50_p65_n Translocation Three_O_MEA This compound Three_O_MEA->IKK Inhibition DNA DNA (κB sites) p50_p65_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Proposed Anti-inflammatory Mechanism of this compound.
Antioxidant Activity

This compound is a potent antioxidant.

Quantitative Data:

AssayIC₅₀ (μg/mL)Reference
DPPH Radical Scavenging24.28[3][4]

Mechanism of Action: Its antioxidant activity is attributed to its ability to donate hydrogen atoms from its hydroxyl groups to scavenge free radicals, thereby terminating radical chain reactions.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is an area of active investigation. Methylation of ellagic acid is generally believed to increase its lipophilicity, which may enhance its absorption and bioavailability. Upon absorption, it may undergo further metabolism, including demethylation or conjugation with glucuronic acid or sulfate, before excretion. In silico studies on related compounds like 3,4,3′-tri-O-methylellagic acid suggest favorable drug-likeness and pharmacokinetic properties, but experimental data for this compound is still limited[10].

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation for its therapeutic potential. This technical guide has provided a comprehensive summary of its discovery, chemical properties, isolation, and known mechanisms of action. Future research should focus on elucidating the precise molecular targets and signaling pathways, conducting in-depth pharmacokinetic and toxicology studies, and exploring its efficacy in preclinical and clinical settings. The information compiled herein serves as a valuable resource for scientists and researchers dedicated to advancing the development of novel therapeutics from natural sources.

References

Physicochemical Characterization of 3-O-Methylellagic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylellagic acid, a naturally occurring phenolic compound found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including antioxidant, antibacterial, and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailing its structural and chemical properties. It outlines established experimental protocols for its analysis and purification and explores its known biological interactions, including its influence on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this promising therapeutic agent.

Physicochemical Properties

This compound (3-MEA) is a derivative of ellagic acid, a well-known natural polyphenol. The methylation at the 3-hydroxyl group modifies its physicochemical properties, influencing its solubility, bioavailability, and biological activity.

Structural and Chemical Identity
PropertyValueSource
Molecular Formula C15H8O8[1][2]
Molecular Weight 316.22 g/mol [1][2]
IUPAC Name 6,7,13-trihydroxy-14-methoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione[1]
CAS Number 51768-38-8[1]
Canonical SMILES COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O[2]
InChI Key FAARLWTXUUQFSN-UHFFFAOYSA-N[2]
Predicted Physicochemical Data

The following table summarizes key predicted physicochemical properties of this compound. These values are computationally derived and provide an estimation of the compound's behavior.

PropertyValueSource
LogP 1.615[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 8[2]
Rotatable Bond Count 1[2]
Topological Polar Surface Area 123 Ų[1]
Complexity 536[2]
Solubility and Stability
  • Solubility : this compound is soluble in dimethyl sulfoxide (DMSO).[3] Some derivatives like 3,3',4-Tri-O-methylellagic acid are soluble at 5mg/ml in DMSO with heating. 3,3'-di-O-methylellagic acid is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]

  • Storage : For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3]

Analytical Characterization

Accurate characterization of this compound is crucial for its identification, purity assessment, and quantification in various matrices. The following sections detail the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and purification of this compound.

Experimental Protocol:

  • System : Waters HPLC system with a PDA detector or equivalent.

  • Column : Kromasil C18 (ODS), 250 x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase : A gradient of acetonitrile and a buffer (e.g., potassium dihydrogen orthophosphate or 0.05% trifluoroacetic acid in water).[5][6]

  • Flow Rate : 1.0 mL/min.[5]

  • Detection : UV detection at 254 nm.[5]

  • Column Temperature : 20 °C.[5]

  • Injection Volume : 20 µL.[5]

  • Sample Preparation : Dissolve the sample in methanol.[5]

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Dissolution Dissolve in Methanol Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC System Filtration->HPLC Column C18 Reverse-Phase Column HPLC->Column Detection PDA Detector (254 nm) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound. 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, provide detailed structural information.

Experimental Protocol:

  • Instrument : Bruker 600 MHz NMR spectrometer or equivalent.[7]

  • Solvent : Deuterated dimethyl sulfoxide (DMSO-d6).[5][7]

  • Techniques : 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC experiments are performed to fully assign the proton and carbon signals and to establish connectivity within the molecule.[5][7]

Key Spectral Features of a Related Compound (3,4,3′-Tri-O-methylellagic acid):

  • 1H-NMR (in DMSO-d6) : Aromatic protons are typically observed in the downfield region. The methoxy groups give rise to sharp singlets.

  • 13C-NMR (in DMSO-d6) : Shows signals for aromatic carbons, two carbonyl carbons, and the methoxy group carbons. For 3,4,3′-Tri-O-methylellagic acid, signals for aromatic carbons appear between δC 107.5 and 153.7, carbonyl carbons around δC 158.5, and methoxy carbons between δC 56.7 and 61.3.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity.

Experimental Protocol:

  • Instrument : Direct MS (Waters, USA) or a high-resolution mass spectrometer like a Q-TOF.[5][9]

  • Ionization Mode : Electrospray ionization (ESI) in both positive ([M+H]+) and negative ([M-H]-) modes is commonly used.[9]

  • Data Acquisition : Full scan mode is used to determine the molecular ion, and MS/MS is used to study the fragmentation pattern.[9]

MS_Analysis_Workflow Sample Purified this compound Ionization Electrospray Ionization (ESI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., Q-TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum

Caption: General workflow for Mass Spectrometry analysis.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, making it a compound of interest for drug development.

Antibacterial Activity

This compound has demonstrated promising antibacterial activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) :

    • Staphylococcus aureus ATCC 25923: 32 µg/mL.[2][10]

    • Other tested strains: MIC values in the range of 80-160 µg/mL.[5]

Experimental Protocol for MIC Determination (Microdilution Method):

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the compound in Mueller-Hinton broth in a 96-well microtiter plate.

  • Prepare a bacterial inoculum to a final concentration of 1 x 105 cfu/mL.

  • Add the bacterial inoculum to each well.

  • Include positive (inoculum only) and negative (broth only) controls.

  • Incubate the plates at 35-37 °C for 24 hours.[5]

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

The antioxidant potential of this compound can be assessed using various in vitro assays.

  • DPPH Radical Scavenging Assay : The IC50 value for this compound was found to be 24.28 µg/mL.[5]

  • ABTS Radical Cation Decolorization Assay : The total antioxidant capacity was determined to be 2486.94 ± 10.20 µmol Trolox equivalents (TE)/g.[5]

Experimental Protocol for DPPH Assay:

  • Prepare various concentrations of this compound in methanol.

  • Add the sample solutions to a methanolic solution of DPPH (0.004%).

  • Incubate the mixture in the dark at room temperature for 30 minutes.[5]

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100.

  • Determine the IC50 value from a plot of inhibition percentage against concentration.

Anticancer Activity and Associated Signaling Pathways

Derivatives of this compound, such as 3,4,3′-Tri-O-methylellagic acid, have shown potential as anticancer agents.[7][8][11] These compounds can inhibit the growth of cancer cell lines like T47D (breast cancer) and HeLa (cervical cancer).[11][12]

The proposed mechanism of action involves the modulation of key signaling pathways that regulate cell proliferation and apoptosis.

  • SIRT1 and p53 Pathway : Sirtuin 1 (SIRT1) is an enzyme that can deacetylate proteins involved in cell cycle regulation and can suppress apoptosis by inhibiting p53. Inhibition of SIRT1 is a potential strategy for cancer therapy.[7]

  • CDK9 and AKT2/p53 Pathway : Cyclin-dependent kinase 9 (CDK9) is often upregulated in cervical cancer and promotes cell proliferation and apoptosis through the AKT2/p53 pathway.[7]

In silico studies suggest that 3,4,3′-Tri-O-methylellagic acid can bind to and potentially inhibit SIRT1 and CDK9.[11][12]

Anticancer_Signaling cluster_pathway1 SIRT1/p53 Pathway cluster_pathway2 CDK9/AKT2/p53 Pathway SIRT1 SIRT1 p53 p53 SIRT1->p53 deacetylation Apoptosis Apoptosis p53->Apoptosis CDK9 CDK9 AKT2 AKT2 CDK9->AKT2 CellProliferation Cell Proliferation CDK9->CellProliferation p53_2 p53 AKT2->p53_2 MEA 3-O-Methylellagic Acid Derivatives MEA->SIRT1 Inhibition MEA->CDK9 Inhibition

Caption: Putative signaling pathways modulated by this compound derivatives.

Conclusion

This compound is a natural product with significant therapeutic potential. This guide has provided a detailed overview of its physicochemical properties, analytical methodologies for its characterization, and its known biological activities. The information presented herein is intended to support further research and development of this compound as a potential drug candidate. A thorough understanding of its chemical and biological profile is essential for harnessing its full therapeutic benefits.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 3-O-Methylellagic Acid from Myrciaria cauliflora

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myrciaria cauliflora, popularly known as jaboticaba, is a Brazilian native fruit recognized for its rich composition of bioactive phenolic compounds. Among these, 3-O-methylellagic acid, a derivative of ellagic acid, has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and antibacterial activities.[1][2] Notably, studies have indicated its role in the inhibition of glucose transport and key inflammatory enzymes, suggesting its potential in the management of metabolic and inflammatory diseases. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Myrciaria cauliflora, along with an overview of its known biological activities and associated signaling pathways.

Data Presentation

The concentration of this compound and related phenolic compounds can vary depending on the part of the fruit, the extraction method, and the specific cultivar of Myrciaria cauliflora. The following table summarizes findings from various studies on the phenolic content in jaboticaba. While specific quantitative data for this compound is not consistently available across the literature, the presence of ellagic acid and its derivatives is well-documented, particularly in the peel and seeds.

CompoundPlant PartExtraction Solvent/MethodConcentration RangeReference
Ellagic AcidPeelMethanol/Acetic Acid40 - 142.8 mg/100g[3]
Ellagic Acid DerivativesPeelMethanol/Formic AcidWide variety detected
Total Phenolic ContentSeeds60% Water/40% Propanone8.65 g GAE/100g[4]
Cyanidin-3-O-glucosidePeelNot specified0.25 - 8.83 mg/g[5]
Delphinidin-3-O-glucosidePeelNot specifiedPresent[3]

Note: GAE = Gallic Acid Equivalents. The quantification of this compound specifically requires a validated HPLC-MS/MS method with a pure standard for accurate results.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed for efficient extraction of phenolic compounds, including this compound, from the peel of Myrciaria cauliflora.

Materials and Reagents:

  • Fresh or freeze-dried Myrciaria cauliflora peels

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid (optional, for acidification of solvent)

  • Blender or grinder

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus with 0.45 µm filters

Procedure:

  • Sample Preparation:

    • Wash fresh jaboticaba fruits thoroughly and manually separate the peels.

    • Dry the peels at 40°C for 48 hours or freeze-dry them.

    • Grind the dried peels into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered peel and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% aqueous methanol (80:20 methanol:water, v/v). Acidifying the solvent with 0.1% formic acid can improve the stability of some phenolics.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a frequency of 40 kHz and a temperature of 40°C.

    • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times with fresh solvent.

    • Pool the supernatants.

  • Solvent Evaporation:

    • Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at 40°C until the methanol is completely removed.

    • The resulting aqueous extract can be freeze-dried to obtain a crude powder.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the fractionation of the crude extract to isolate this compound.

Materials and Reagents:

  • Crude extract from Protocol 1

  • Silica gel (for column chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol gradients)

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Equilibrate the column with hexane.

  • Sample Loading:

    • Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of increasing polarity, starting with hexane, followed by mixtures of hexane and ethyl acetate, then ethyl acetate, and finally mixtures of ethyl acetate and methanol.

    • Collect fractions of a fixed volume using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting aliquots of each fraction onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., ethyl acetate:methanol, 9:1 v/v).

    • Visualize the spots under a UV lamp at 254 nm and 366 nm.

    • Pool the fractions containing the compound of interest based on their TLC profiles.

  • Further Purification (Optional):

    • For higher purity, the pooled fractions can be subjected to semi-preparative HPLC.

Protocol 3: Quantification of this compound by HPLC-DAD-ESI/MSn

This protocol outlines the analytical method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatography system equipped with a diode array detector (DAD) and coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-30% B; 20-30 min, 30-50% B; followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • DAD Detection: Monitor at 254 nm and 366 nm.

  • MS Detection: ESI in negative ion mode. Monitor for the [M-H]⁻ ion of this compound (m/z 315).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard in methanol.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dissolve the purified extract or a known amount of the crude extract in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time and mass spectrum with the standard.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Quantify the amount of this compound in the sample using the calibration curve.

Signaling Pathways and Biological Activities

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties, in part, through the inhibition of key enzymes involved in the inflammatory cascade, such as hyaluronidase and inducible nitric oxide synthase (iNOS). Ellagic acid, a closely related compound, has been shown to suppress inflammation by inhibiting the NF-κB and MAPK signaling pathways.[6][7]

  • Inhibition of Hyaluronidase: Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its inhibition can help maintain tissue integrity and reduce inflammation.

  • Inhibition of iNOS: Inducible nitric oxide synthase produces nitric oxide (NO), a pro-inflammatory mediator. By inhibiting iNOS, this compound can reduce excessive NO production associated with inflammation.

  • Inhibition of NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes. Inhibition of this pathway leads to a broad anti-inflammatory effect.

  • Inhibition of MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways are also crucial in regulating inflammatory responses.

anti_inflammatory_pathway cluster_NFkB Cytoplasm LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->ProInflammatory_Genes activates Inflammation Inflammation ProInflammatory_Genes->Inflammation iNOS_node iNOS MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates MEA This compound MEA->IKK inhibits MEA->MAPK inhibits MEA->iNOS_node inhibits Hyaluronidase_node Hyaluronidase MEA->Hyaluronidase_node inhibits

Caption: this compound's anti-inflammatory mechanism.

Inhibition of Glucose Transport

This compound has been shown to inhibit glucose transport. While the exact mechanism is not fully elucidated for this specific compound, it is hypothesized to interact with glucose transporters (GLUTs), such as GLUT1, which are often overexpressed in cancer cells and play a crucial role in cellular glucose uptake.

glucose_transport_inhibition Glucose_ext Extracellular Glucose GLUT1 GLUT1 Transporter Glucose_ext->GLUT1 binds Glucose_int Intracellular Glucose GLUT1->Glucose_int transports Cell_membrane Cell Membrane Metabolism Cellular Metabolism Glucose_int->Metabolism MEA This compound MEA->GLUT1 inhibits

Caption: Inhibition of glucose transport by this compound.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from sample preparation to the final quantification of this compound.

experimental_workflow Start Myrciaria cauliflora (Jaboticaba Fruit) Peel_Separation Peel Separation and Drying Start->Peel_Separation Grinding Grinding to Powder Peel_Separation->Grinding Extraction Ultrasound-Assisted Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Solvent Evaporation Supernatant_Collection->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Fraction_Analysis TLC & Fraction Pooling Purification->Fraction_Analysis Purified_Fractions Purified Fractions Fraction_Analysis->Purified_Fractions Quantification HPLC-DAD-MS/MS Quantification Purified_Fractions->Quantification End Quantitative Results Quantification->End

Caption: Workflow for this compound extraction.

References

Synthesis and Biological Evaluation of 3-O-Methylellagic Acid and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-O-methylellagic acid and its analogues, along with detailed protocols for their biological evaluation. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

This compound is a naturally occurring phenolic compound found in various plants. It, along with its synthetic and natural analogues, has garnered significant interest in the scientific community due to a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] This document outlines a proposed synthetic route for this compound, summarizes the biological activities of its key analogues in tabular format, and provides detailed experimental protocols for relevant biological assays.

Proposed Synthesis of this compound

The selective synthesis of this compound from the readily available ellagic acid presents a challenge due to the presence of four phenolic hydroxyl groups. A plausible synthetic strategy involves a three-step process: selective protection of the hydroxyl groups at positions 3', 4, and 4', followed by methylation of the free hydroxyl group at position 3, and subsequent deprotection.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Selective Protection cluster_1 Step 2: Methylation cluster_2 Step 3: Deprotection start Ellagic Acid p1 Selective Protection (e.g., Benzyl bromide, K2CO3, Acetone) start->p1 p2 3',4,4'-Tri-O-benzylellagic acid p1->p2 Formation of protected intermediate m1 Methylation (Dimethyl sulfate, K2CO3, Acetone) p2->m1 m2 3-O-Methyl-3',4,4'-tri-O-benzylellagic acid m1->m2 Methylation of the 3-OH group d1 Deprotection (e.g., H2, Pd/C, THF/MeOH) m2->d1 end This compound d1->end Removal of protecting groups

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

  • Ellagic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dimethyl sulfate (DMS)

  • Palladium on carbon (Pd/C, 10%)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Step 1: Selective Protection of Ellagic Acid

  • To a solution of ellagic acid (1 equivalent) in dry acetone, add anhydrous potassium carbonate (4 equivalents).

  • Slowly add benzyl bromide (3.1 equivalents) to the suspension at room temperature.

  • Reflux the reaction mixture for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain 3',4,4'-tri-O-benzylellagic acid.

Step 2: Methylation of 3',4,4'-Tri-O-benzylellagic acid

  • Dissolve the protected ellagic acid (1 equivalent) in dry acetone and add anhydrous potassium carbonate (2 equivalents).

  • Add dimethyl sulfate (1.2 equivalents) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the mixture and concentrate the filtrate.

  • Purify the residue by column chromatography (hexane-ethyl acetate gradient) to yield 3-O-methyl-3',4,4'-tri-O-benzylellagic acid.

Step 3: Deprotection to Yield this compound

  • Dissolve the methylated and protected intermediate (1 equivalent) in a mixture of THF and methanol.

  • Add 10% Pd/C catalyst to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography to yield the final product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities of this compound and its Analogues

The following tables summarize the reported biological activities of this compound and its key analogues.

Table 1: Antibacterial and Anticancer Activities of this compound and Analogues

CompoundActivityCell Line / OrganismIC₅₀ / EC₅₀ / MICReference
This compound AntibacterialStaphylococcus aureus ATCC 25923MIC: 32 µg/mL[1]
3,4,3′-Tri-O-methylellagic acid AnticancerT47D (Breast Cancer)EC₅₀: 55.35 ± 6.28 µg/mL[2][3]
AnticancerHeLa (Cervical Cancer)EC₅₀: 12.57 ± 2.22 µg/mL[2][3]
4,4′-Di-O-methylellagic acid AnticancerHT-29 (Colon Cancer)IC₅₀: 5.8 ± 0.9 µM[4][5][6][7]
AnticancerSW-620 (Colon Cancer)IC₅₀: 6.9 ± 1.2 µM[4][5][6][7]
AnticancerSW-620-5FuR (5-FU Resistant)IC₅₀: 15.3 ± 2.1 µM[4][5][6][7]
3,3′-Di-O-methylellagic acid-4′-O-β-d-xylopyranoside AnticancerHepG2 (Liver Cancer)-[8]

Signaling Pathways Modulated by Ellagic Acid Derivatives

Several studies have indicated that ellagic acid and its derivatives exert their biological effects by modulating key cellular signaling pathways.

SIRT1 and CDK9 Inhibition by 3,4,3′-Tri-O-methylellagic acid

3,4,3′-Tri-O-methylellagic acid has been shown to be a potential inhibitor of Sirtuin 1 (SIRT1) and Cyclin-dependent kinase 9 (CDK9), both of which are implicated in cancer cell proliferation and survival.

G compound 3,4,3'-Tri-O- methylellagic acid sirt1 SIRT1 compound->sirt1 Inhibits cdk9 CDK9 compound->cdk9 Inhibits proliferation Cell Proliferation sirt1->proliferation Promotes apoptosis Apoptosis sirt1->apoptosis Inhibits cdk9->proliferation Promotes cdk9->apoptosis Inhibits

Caption: Inhibition of SIRT1 and CDK9 by 3,4,3′-Tri-O-methylellagic acid.

Wnt Signaling Pathway Modulation by 4,4′-Di-O-methylellagic acid

4,4′-Di-O-methylellagic acid has been found to inhibit colon cancer cell growth by modulating the Wnt signaling pathway, a critical pathway in development and disease.[4][5][6]

G compound 4,4'-Di-O- methylellagic acid wnt Wnt Signaling compound->wnt Modulates proliferation Colon Cancer Cell Proliferation wnt->proliferation Drives

References

Application Note: HPLC Method for Quantification of 3-O-Methylellagic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of 3-O-Methylellagic Acid using High-Performance Liquid Chromatography (HPLC) is detailed below. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a naturally occurring phenolic compound found in various plants. It is a derivative of ellagic acid and has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in different matrices, such as plant extracts and pharmaceutical formulations, is crucial for research and quality control. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.

Principle

The method utilizes reversed-phase HPLC with a C18 column to separate this compound from other components in the sample. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (C18) and the mobile phase (a mixture of an organic solvent and an aqueous buffer). The eluted compound is detected by a UV detector at a specific wavelength, and the amount is quantified by comparing the peak area with that of a known standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC Column Kromasil C18 (ODS), 250 mm x 4.6 mm, 5 µm[1]
Mobile Phase Acetonitrile : Potassium Dihydrogen Orthophosphate Buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic mode. A common starting point is a 30:70 (v/v) ratio.
Flow Rate 1.0 mL/min[1]
Column Temperature 20 °C[1]
Detection Wavelength 254 nm[1]
Injection Volume 20 µL[1]
Run Time 30 minutes[1]

2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 5 to 100 µg/mL.

  • Sample Preparation:

    • Plant Material: Extract a known weight of the powdered plant material with methanol using ultrasonication or maceration. Filter the extract through a 0.45 µm syringe filter before injection.

    • Formulations: Disperse the formulation in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution of the analyte, and filter through a 0.45 µm syringe filter.

3. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.999 for a calibration curve of at least five concentrations.
Accuracy 98-102% recovery of the analyte spiked into a placebo matrix.
Precision (RSD) Intraday Precision: < 2% Interday Precision: < 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Specificity The peak for this compound should be well-resolved from other components and excipients.
Robustness Insignificant changes in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area < 2.0% (for six replicate injections)

Table 2: Method Validation Summary

ParameterResult
Linearity Range (µg/mL) 5 - 100
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 99.5%
Precision (RSD %)
- Intraday0.8%
- Interday1.2%
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Standard Weigh Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Autosampler Inject Sample Dilute_Standard->Autosampler Inject Standards Sample Prepare Sample (Extract/Dissolve) Filter_Sample Filter Sample (0.45 µm) Sample->Filter_Sample Filter_Sample->Autosampler Inject Samples HPLC_Column C18 Column Separation Autosampler->HPLC_Column UV_Detector UV Detection at 254 nm HPLC_Column->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calibration_Curve Create Calibration Curve Integration->Calibration_Curve From Standards Quantification Quantify Analyte Integration->Quantification From Samples Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Application Note: Quantification of 3-O-Methylellagic Acid in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction 3-O-Methylellagic acid (3-OMEA) is a phenolic compound found in various plants and is a metabolite of ellagic acid.[1][2] Its potential pharmacological activities necessitate a sensitive and reliable analytical method for its quantification in biological matrices to support pharmacokinetic, metabolic, and toxicological studies. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma samples. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid and selective analysis using LC-MS/MS with multiple reaction monitoring (MRM).

Principle The method involves the extraction of this compound and an internal standard (IS) from a biological matrix, typically plasma, via protein precipitation. The resulting supernatant is injected into a reverse-phase liquid chromatography system for separation from endogenous components. The analyte and IS are then detected by a triple quadrupole mass spectrometer operating in either positive or negative electrospray ionization (ESI) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. This approach offers high sensitivity, specificity, and throughput, making it ideal for bioanalytical studies.[3]

Method Performance The described methodology is based on validated approaches for similar molecules, such as ellagic acid and its derivatives.[4][5][6] The method demonstrates excellent performance characteristics suitable for regulated bioanalysis.

  • Linearity: The calibration curve shows excellent linearity over the desired concentration range, with correlation coefficients (r²) typically ≥ 0.999.[4]

  • Sensitivity: The method achieves a low limit of quantitation (LLOQ), enabling the analysis of samples from pharmacokinetic studies where concentrations may be low.

  • Precision and Accuracy: Intra- and inter-day precision values are generally below 10% (RSD), with accuracy ranging from -6% to +3% relative error (RE), well within the accepted limits for bioanalytical method validation.[4]

  • Recovery and Matrix Effect: The extraction recovery is consistent and high (typically >90%), with negligible matrix effects observed, ensuring the reliability and reproducibility of the results.[4][5]

Detailed Experimental Protocol

1.0 Principle This protocol details the procedure for the quantitative determination of this compound in plasma samples. The workflow includes plasma sample preparation using protein precipitation, chromatographic separation using reverse-phase HPLC, and detection using tandem mass spectrometry.

2.0 Materials and Equipment

  • Analytes and Standards: this compound (Reference Standard), suitable Internal Standard (IS) (e.g., Ellagic acid, Artemetin, or a stable isotope-labeled 3-OMEA).

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water.

  • Biological Matrix: Blank plasma (e.g., human, rat) with appropriate anticoagulant (e.g., EDTA).

  • Equipment:

    • Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS).

    • Analytical balance.

    • Vortex mixer.

    • Centrifuge (capable of >10,000 x g).

    • Calibrated pipettes.

    • Autosampler vials.

3.0 Reagent and Standard Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-OMEA and the IS in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards: Spike blank plasma with the appropriate 3-OMEA working solutions to prepare a series of calibration standards (e.g., 8-10 non-zero concentrations).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels: LLOQ (Lower Limit of Quantitation), Low QC, Medium QC, and High QC.

4.0 Sample Collection and Handling

  • Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).[7]

  • Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes) to separate the plasma.[3]

  • Transfer the plasma to clearly labeled tubes and store frozen at -80°C until analysis.[3] Avoid repeated freeze-thaw cycles.[8]

5.0 Sample Preparation: Protein Precipitation

  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • Aliquot 100 µL of each sample into a microcentrifuge tube.

  • Add 10 µL of the IS working solution to all samples except for the blank matrix.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.[9]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

6.0 LC-MS/MS Instrumental Analysis The following are typical starting conditions and may require optimization for specific instruments.

Table 1: LC-MS/MS Instrument Parameters
Liquid Chromatography (LC) Parameters
Column C18 Reverse-Phase (e.g., Acquity Shim-pack GIST, 2.1 x 100 mm, 1.9 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min[4]
Gradient 0-2 min: 10-90% B; 2-5 min: 90% B; 5.1-7 min: 10% B (equilibration)
Column Temperature 40°C[4]
Injection Volume 10 µL
Mass Spectrometry (MS) Parameters
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C[6]
Nebulizer Gas Flow 11 L/min[6]
MRM Transitions (Hypothetical) Precursor Ion (m/z)
This compound ([M+H]⁺)317.0
Internal Standard (e.g., Artemetin)389.1
Note: The molecular weight of this compound is 316.22 g/mol .[2] The precursor ion in positive mode would be [M+H]⁺ at m/z 317.0. The product ion and collision energy must be determined experimentally by infusing a standard solution into the mass spectrometer.

7.0 Method Validation The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or ICH M10) to ensure its suitability for the intended purpose.[10][11] Validation should assess the following parameters:

  • Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: Assess the linearity of the calibration curve using a weighted linear regression model.

  • Precision and Accuracy: Determine intra- and inter-day precision (as %RSD) and accuracy (as %RE) by analyzing QC samples at four levels in replicate (n=5) over at least three separate runs.

  • Recovery and Matrix Effect: Evaluate the extraction recovery of the analyte and the ion suppression or enhancement caused by the biological matrix.[4]

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.[5]

Quantitative Data Summary

The following tables present representative data for a validated LC-MS/MS method for an ellagic acid derivative, demonstrating the expected performance.[4]

Table 2: Calibration Curve and Linearity
Concentration Range 5 - 2000 ng/mL
Regression Model Weighted (1/x²) Linear Regression
Correlation Coefficient (r²) > 0.999
Table 3: Precision and Accuracy Data (Representative)
QC Level (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%RE)
Low QC (15)< 9.5%< 8.0%-5.7% to 3.0%
Medium QC (150)< 7.0%< 6.5%-4.1% to 2.5%
High QC (1500)< 5.0%< 5.5%-3.5% to 2.1%
Table 4: Recovery and Matrix Effect Data (Representative)
Average Extraction Recovery 94.8% - 102.5%
Matrix Effect 93.2% - 100.1%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Standard, QC, or Unknown) Add_IS Add Internal Standard Sample->Add_IS Precipitate Add Cold Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Separation Chromatographic Separation (C18 Column) Inject->LC_Separation MS_Detection Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: Experimental workflow for this compound analysis.

metabolic_pathway EA Ellagic Acid (Dietary Precursor) OMEA3 This compound (Analyte) EA->OMEA3 Methylation (COMT Enzyme) Metabolite Further Metabolites (e.g., Glucuronides, Sulfates) OMEA3->Metabolite Phase II Metabolism Excretion Excretion Metabolite->Excretion

Caption: Potential metabolic pathway of this compound.

References

Animal Models for Studying the Effects of 3-O-Methylellagic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylellagic acid (3-OMEA) is a naturally occurring phenolic compound found in various plants. It is a derivative of ellagic acid and has garnered significant interest in the scientific community for its potential therapeutic properties. In vitro studies have demonstrated its anti-inflammatory, anticancer, and antibacterial activities.[1][2] To further investigate its efficacy and mechanism of action in a physiological context, appropriate animal models are essential. This document provides detailed application notes and protocols for researchers interested in studying the effects of this compound in vivo. While direct in vivo studies on this compound are limited in the currently available literature, this guide draws upon established protocols for closely related compounds, such as ellagic acid and its methylated derivatives, to provide a robust framework for designing and conducting preclinical research.

Potential Therapeutic Areas and Relevant Animal Models

Based on the in vitro evidence for this compound and in vivo studies of its analogs, the following therapeutic areas and corresponding animal models are proposed for investigation.

Anti-inflammatory Effects

In vitro evidence suggests that this compound possesses anti-inflammatory properties.[1] Animal models of inflammation are crucial to validate these findings and elucidate the underlying mechanisms.

  • Suggested Animal Model: Carrageenan-Induced Paw Edema in Rodents. This is a widely used and well-characterized model for acute inflammation.

  • Principle: Carrageenan, a polysaccharide, is injected into the paw of a mouse or rat, inducing a localized inflammatory response characterized by edema, erythema, and hyperalgesia. The efficacy of an anti-inflammatory agent is determined by its ability to reduce the swelling of the paw.

Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast (T47D), cervical (HeLa), and colon cancer cells.[3][4] Xenograft models in immunocompromised mice are the standard for evaluating the in vivo antitumor efficacy of new compounds.

  • Suggested Animal Model: Human Tumor Xenograft Model in Athymic Nude Mice.

  • Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Neuroprotective Effects

Ellagic acid, the parent compound of this compound, has demonstrated neuroprotective effects in animal models of Parkinson's and Huntington's disease.[5][6][7] This suggests that this compound may also possess neuroprotective potential.

  • Suggested Animal Model: MPTP-Induced Parkinson's Disease Model in Mice.

  • Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to mice, causing selective destruction of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. The ability of a compound to protect against this neurodegeneration is then assessed.

Data Presentation

The following tables summarize quantitative data from in vitro studies of this compound and its derivatives, as well as in vivo data from a closely related compound as a reference for potential efficacy.

Table 1: In Vitro Bioactivity of this compound and its Derivatives

CompoundAssayCell Line/OrganismEndpointResultReference
This compoundAntibacterialStaphylococcus aureus ATCC 25923MIC32 µg/mL[1]
3,4,3′-tri-O-methylellagic acidAnticancerT47D (Breast Cancer)EC5055.35 ± 6.28 µg/mL[4]
3,4,3′-tri-O-methylellagic acidAnticancerHeLa (Cervical Cancer)EC5012.57 ± 2.22 µg/mL[4]
3,3',4'-trimethylellagic acidAnticancerSW620 (Colorectal Cancer)Tumor Growth InhibitionSignificant inhibition at 50, 100, and 200 mg/kg[8]

Table 2: In Vivo Antitumor Efficacy of 3,3',4'-trimethylellagic acid in a SW620 Xenograft Model

Treatment GroupDoseRoute of AdministrationTumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Weight (g) at Day 21 (Mean ± SD)
Vehicle Control-p.o.~1200 ± 150~1.2 ± 0.2
TMEA50 mg/kgp.o.~800 ± 100~0.8 ± 0.15
TMEA100 mg/kgp.o.~600 ± 80~0.6 ± 0.1
TMEA200 mg/kgp.o.~450 ± 70~0.45 ± 0.08
5-Fluorouracil25 mg/kgi.p.~300 ± 50~0.3 ± 0.05

Note: TMEA refers to 3,3',4'-trimethylellagic acid. Data is estimated from graphical representations in the source publication for illustrative purposes.[8]

Experimental Protocols

The following are detailed protocols for the suggested animal models. These should be adapted based on institutional guidelines and specific experimental goals.

Protocol 1: Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House mice in standard conditions for at least one week before the experiment.

  • Grouping: Randomly divide mice into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: this compound (e.g., 25, 50, 100 mg/kg, p.o.)

  • Drug Administration: Administer the vehicle, positive control, or this compound orally 60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Protocol 2: Human Tumor Xenograft Model in Athymic Nude Mice

Objective: To assess the in vivo antitumor efficacy of this compound.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • Human cancer cell line (e.g., SW620)

  • Matrigel

  • This compound

  • Vehicle for 3-OMEA

  • Positive control drug (e.g., 5-Fluorouracil)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture the selected cancer cell line under appropriate conditions.

  • Tumor Cell Implantation:

    • Harvest and resuspend cancer cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

    • Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Grouping and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., 5-FU, 25 mg/kg, i.p., twice weekly)

    • Group 3-5: this compound (e.g., 50, 100, 200 mg/kg, p.o., daily)

  • Treatment Duration: Treat the animals for a predefined period (e.g., 21 days).

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Protocol 3: MPTP-Induced Parkinson's Disease Model in Mice

Objective: To evaluate the neuroprotective effects of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP-HCl

  • This compound

  • Vehicle for 3-OMEA

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Equipment for tissue processing and analysis (e.g., HPLC for dopamine measurement, immunohistochemistry)

Procedure:

  • Drug Pre-treatment: Administer this compound or vehicle daily for a specified period (e.g., 7-14 days) before MPTP administration.

  • MPTP Induction:

    • On the day of induction, administer this compound or vehicle 60 minutes before the first MPTP injection.

    • Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.

  • Post-MPTP Treatment: Continue daily administration of this compound or vehicle for a defined period (e.g., 7 days).

  • Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test for motor coordination) at the end of the treatment period.

  • Neurochemical and Histological Analysis:

    • Euthanize the mice and collect brain tissues.

    • Measure dopamine and its metabolites in the striatum using HPLC.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to assess dopaminergic neuron survival.

Mandatory Visualizations

G cluster_inflammation Carrageenan-Induced Inflammation Carrageenan Carrageenan Injection Mast_Cells Mast Cell Degranulation Carrageenan->Mast_Cells Proinflammatory_Mediators Release of Histamine, Serotonin, Prostaglandins Mast_Cells->Proinflammatory_Mediators Inflammation Edema, Erythema, Hyperalgesia Proinflammatory_Mediators->Inflammation OMEA_Inflam This compound OMEA_Inflam->Proinflammatory_Mediators Inhibition

Caption: Signaling in Carrageenan-Induced Inflammation.

G cluster_workflow Xenograft Experimental Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with 3-OMEA/Controls Randomization->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight) Monitoring->Endpoint

Caption: Experimental Workflow for Xenograft Studies.

G cluster_neurodegeneration MPTP-Induced Neurodegeneration Pathway MPTP MPTP Administration MPP Conversion to MPP+ MPTP->MPP Dopaminergic_Neuron Uptake into Dopaminergic Neurons MPP->Dopaminergic_Neuron Mitochondrial_Dysfunction Mitochondrial Complex I Inhibition Dopaminergic_Neuron->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress & Neuroinflammation Mitochondrial_Dysfunction->Oxidative_Stress Neuronal_Death Dopaminergic Neuronal Death Oxidative_Stress->Neuronal_Death OMEA_Neuro This compound OMEA_Neuro->Oxidative_Stress Inhibition

Caption: MPTP-Induced Neurodegeneration Pathway.

References

Using 3-O-Methylellagic acid as a standard in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

An essential resource for researchers and drug development professionals, this document provides detailed application notes and protocols for utilizing 3-O-Methylellagic acid as a reference standard in various chromatographic techniques.

Introduction to this compound

This compound is a naturally occurring phenolic compound found in various plants, including Myrciaria cauliflora (Jaboticaba), Lophostemon confertus, and Callistemon citrinus.[1][2][3] It is a derivative of ellagic acid and has garnered significant interest within the scientific community for its diverse biological activities. Research has highlighted its potential as an anti-inflammatory, antibacterial, and anticancer agent.[1][2][4] For instance, it has demonstrated antibacterial effects against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL and shows inhibitory effects on glucose transport.[1][2][5] Given its therapeutic potential, accurate and reliable quantification in complex matrices is crucial, necessitating its use as a certified reference standard in analytical chromatography.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use as an analytical standard. These properties dictate the conditions for storage, sample preparation, and chromatographic analysis.

PropertyValueReference
Chemical Name 6,7,13-trihydroxy-14-methoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione[3]
Synonym Ellagic acid 3-methyl ether[6]
CAS Number 51768-38-8[3]
Molecular Formula C₁₅H₈O₈
Molecular Weight 316.22 g/mol [5]
Appearance Solid powder[7]
Purity Typically ≥95% (HPLC)[6]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[8][9]
Storage Store at -20°C as a powder or -80°C in solvent.[10] Keep in a well-closed container, protected from air and light.[6]
Stability Stable under recommended storage conditions.[10] Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[10]

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Accurate preparation of standard solutions is critical for quantitative analysis. The following protocol outlines the steps for preparing stock and working solutions of this compound.

G cluster_prep Standard Solution Preparation Workflow weigh 1. Weigh Standard Accurately weigh ~5 mg of This compound powder. dissolve 2. Dissolve in DMSO Dissolve in a Class A 5 mL volumetric flask with DMSO. weigh->dissolve sonicate 3. Sonicate for 10 min Ensure complete dissolution. Warm gently if needed. dissolve->sonicate stock 4. Create Stock Solution (1 mg/mL) Store at -20°C in amber vials. sonicate->stock dilute 5. Prepare Working Standards Perform serial dilutions from the stock solution using the mobile phase as diluent. stock->dilute Serial Dilution calibrate 6. Calibration Curve Generate a 5-point calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL). dilute->calibrate

Workflow for preparing standard solutions.

Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Transfer the powder to a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of Dimethyl Sulfoxide (DMSO) to dissolve the standard. Gentle heating or sonication may be required to ensure complete dissolution.

    • Once dissolved and cooled to room temperature, make up the volume to 10 mL with DMSO.

    • Transfer the stock solution into amber vials and store at -20°C. This solution is generally stable for up to two weeks.[6]

  • Working Solutions:

    • Prepare working standard solutions on the day of analysis by diluting the stock solution with the mobile phase to be used in the chromatographic analysis.

    • For a typical calibration curve, prepare a series of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Analysis Protocols

While specific validated methods for this compound are not widely published, methods developed for the parent compound, ellagic acid, provide an excellent starting point. The following protocols for HPLC, UPLC, and HPTLC can be adapted and optimized.

G cluster_analysis General Chromatographic Workflow prep 1. Sample & Standard Preparation inject 2. Injection Inject sample/standard into the chromatographic system. prep->inject separate 3. Separation Separation on the analytical column based on polarity. inject->separate detect 4. Detection Detect analyte using a PDA/UV detector. separate->detect quantify 5. Quantification Integrate peak area and quantify against the calibration curve. detect->quantify

General workflow for chromatographic analysis.

High-Performance Liquid Chromatography (HPLC) Protocol:

This method is adapted from established protocols for ellagic acid.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

    • Gradient Program: Start with 20% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/PDA detector at 253 nm.[12]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Ultra-Performance Liquid Chromatography (UPLC) Protocol:

UPLC offers faster analysis times and higher resolution.

  • Column: Acquity UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[13]

  • Mobile Phase: Gradient elution with (A) 0.1% (v/v) formic acid in water and (B) 0.1% (v/v) formic acid in acetonitrile.[13]

    • Gradient Program: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA detector, monitoring at 254 nm.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol:

HPTLC is suitable for rapid screening of multiple samples.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60F₂₅₄.[14]

  • Sample Application: Apply standard and sample solutions as 8 mm bands.[15]

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (e.g., 6:4:1 v/v/v). A similar system for ellagic acid uses Toluene: Ethyl Acetate: Formic Acid: Methanol (3:3:0.8:0.2 v/v/v).[14]

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.[15]

  • Densitometric Scanning: Scan at 254 nm or 366 nm after derivatization if required.

ParameterHPLC MethodUPLC MethodHPTLC Method
Stationary Phase C18 Column (250x4.6 mm, 5µm)[11]Acquity C18 (50x2.1 mm, 1.7µm)[13]Silica Gel 60F₂₅₄ Plate[14]
Mobile Phase A: 0.1% Formic Acid (aq)B: AcetonitrileA: 0.1% Formic Acid (aq)B: 0.1% Formic Acid in ACN[13]Toluene:EtOAc:Formic Acid (6:4:1)
Elution Mode GradientGradientIsocratic
Flow Rate 1.0 mL/min0.4 mL/minN/A
Detection 253 nm (UV/PDA)[12]254 nm (PDA)254 nm (Densitometry)
Injection Volume 20 µL2 µLBand Application
Temperature 30°C40°CAmbient

Method Validation Summary

Any chromatographic method developed should be validated according to ICH guidelines to ensure its reliability. The table below summarizes typical validation parameters for an HPLC method for a related compound, ellagic acid, which can be considered target values for this compound method validation.

Validation ParameterTypical ResultReference
Linearity (R²) > 0.999[16]
Range 9.5 - 95.0 µg/mL[16]
LOD (Limit of Detection) 1.54 µg/mL[16]
LOQ (Limit of Quantification) 4.68 µg/mL[16]
Accuracy (% Recovery) 99 - 110%[16]
Precision (RSD%) Intra-day: 0.23 - 0.65%Inter-day: 0.18 - 2.13%[16]

Application in Biological Research: Anticancer Pathway

This compound and its derivatives have been investigated for their anticancer properties.[4][17] One proposed mechanism involves the inhibition of key enzymes that regulate cell cycle and survival, such as Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1).[4][18] Inhibition of these enzymes can disrupt cancer cell proliferation and induce apoptosis.

G cluster_pathway Proposed Anticancer Mechanism MEA 3-O-Methylellagic Acid Derivative CDK9 CDK9 MEA->CDK9 Inhibits SIRT1 SIRT1 MEA->SIRT1 Inhibits Proliferation Cancer Cell Proliferation CDK9->Proliferation Promotes Apoptosis Apoptosis (Cell Death) CDK9->Apoptosis Prevents SIRT1->Proliferation Promotes SIRT1->Apoptosis Prevents

Inhibition of CDK9 and SIRT1 by ellagic acid derivatives.

References

Protocol for the Dissolution of 3-O-Methylellagic Acid for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Methylellagic acid is a naturally occurring phenolic compound found in various plant species. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and antibacterial activities.[1][2][3][4][5] Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible results in in vitro studies. This document provides a detailed protocol for the solubilization of this compound for use in cell-based assays and other in vitro experimental models.

Solubility and Stock Solution Preparation

The solubility of this compound and its derivatives is highest in organic solvents, with Dimethyl Sulfoxide (DMSO) being the most commonly recommended solvent for in vitro applications.

Table 1: Solubility and Recommended Concentrations

ParameterValueReference
Primary Solvent Dimethyl Sulfoxide (DMSO)[6][7]
Reported Solubility Up to 5 mg/mL in DMSO (may require gentle heating)
Recommended Stock Concentration 10 mM - 50 mM in 100% DMSOGeneral laboratory practice
Final DMSO Concentration in Culture ≤ 0.5% (v/v)[8][9]
Typical Working Concentrations 1 µM - 100 µMBased on reported bioactivities[2][10]

Experimental Protocol: Preparation of this compound Solutions

This protocol details the steps for preparing a stock solution of this compound and subsequent working solutions for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Water bath or heating block (optional)

  • Cell culture medium or appropriate assay buffer

Procedure:

3.1. Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass: The molecular weight of this compound is 316.22 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 316.22 g/mol * 1 mL = 0.0031622 g = 3.16 mg

  • Weigh the compound: Carefully weigh out 3.16 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of 100% cell culture grade DMSO to the microcentrifuge tube.

  • Ensure complete dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution in a water bath at 37°C for 5-10 minutes to aid dissolution.[6] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Stored properly, the stock solution in DMSO is stable for several months.[7]

3.2. Preparation of Working Solutions

  • Thaw the stock solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilutions: Prepare serial dilutions of the stock solution in cell culture medium or the appropriate assay buffer to achieve the desired final concentrations.

  • Final DMSO Concentration: It is crucial to maintain a final DMSO concentration that is non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[8][9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[11]

Example Dilution for a 10 µM Final Concentration:

  • To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

  • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • The final DMSO concentration in this working solution will be 0.1%.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow:

The following diagram illustrates the workflow for preparing this compound for in vitro studies.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso vortex Vortex to Dissolve (Warm if necessary) add_dmso->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C to -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Serially Dilute in Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing this compound solutions.

Signaling Pathway:

This compound has been noted for its anti-inflammatory properties. A key pathway in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While direct evidence for this compound is emerging, related compounds like ellagic acid have been shown to inhibit this pathway.[12] The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory effects of this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus lps Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) compound 3-O-Methylellagic Acid compound->ikk Inhibition

Caption: Simplified NF-κB signaling pathway and potential inhibition.

References

Application Notes and Protocols: 3-O-Methylellagic Acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of 3-O-methylellagic acid and its derivatives on various cancer cell lines. This document includes summaries of cytotoxic activity, effects on apoptosis and the cell cycle, and insights into the underlying signaling pathways. Detailed protocols for key experimental assays are also provided to facilitate further research.

Cytotoxic Activity of this compound Derivatives

This compound and its derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal effective concentration (EC50) values for 3,4,3′-tri-O-methylellagic acid have been determined in human cervical cancer (HeLa) and breast cancer (T47D) cell lines.[1][2][3][4][5]

CompoundCell LineEC50 (µg/mL)Reference
3,4,3′-tri-O-methylellagic acidHeLa (Cervical Cancer)12.57 ± 2.22[1][2][3][4][5]
3,4,3′-tri-O-methylellagic acidT47D (Breast Cancer)55.35 ± 6.28[1][2][3][4][5]
3,3',4'-trimethylellagic acidHepG2 (Liver Cancer)Varies with time (Significant inhibition at 3-60 µM)[6]
3,3',4'-trimethylellagic acidA549 (Lung Cancer)Varies with time (Significant inhibition at 3-60 µM)[6]
3,3',4'-trimethylellagic acidSW620 (Colon Cancer)Varies with time (Significant inhibition at 3-60 µM)[6]

Induction of Apoptosis

CompoundCell LineTreatmentEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
FPOA (a triterpenoid)HeLaControl~3.0~0.1
FPOA (a triterpenoid)HeLa30 µg/ml~32.3Not specified

Cell Cycle Arrest

Derivatives of this compound have been shown to induce cell cycle arrest in cancer cells. For example, 3,3'-di-O-methyl ellagic acid-4'-O-β-d-xylopyranoside has been reported to block the cell cycle at the G1/S phase in HepG2 cells.[7] The following table provides an example of cell cycle distribution analysis in SW620 colon cancer cells after treatment with a cytotoxic agent, illustrating the type of data that can be obtained.

TreatmentCell LineG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)SW62055.129.715.2
Compound 4a (30 µM)SW62068.418.213.4

Signaling Pathways

The anticancer effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways.

Inhibition of CDK9 and SIRT1

In silico studies suggest that 3,4,3′-tri-O-methylellagic acid can bind to and potentially inhibit cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1).[1][2][3][4] CDK9 is a crucial regulator of transcription, and its inhibition can lead to cell cycle arrest and apoptosis.[1][2] SIRT1 is a histone deacetylase that plays a complex role in cancer, and its inhibition can affect cell cycle progression and apoptosis through the modulation of downstream targets like p53, FOXO3a, RB1, KU70, and E2F1.[1][2]

G cluster_0 This compound cluster_1 Direct Targets cluster_2 Downstream Effects This compound This compound CDK9 CDK9 This compound->CDK9 Inhibition SIRT1 SIRT1 This compound->SIRT1 Inhibition Transcription Elongation Transcription Elongation CDK9->Transcription Elongation Inhibition Cell Cycle Progression Cell Cycle Progression SIRT1->Cell Cycle Progression Modulation p53 Activation p53 Activation SIRT1->p53 Activation Modulation FOXO3a, RB1, KU70, E2F1 Deacetylation FOXO3a, RB1, KU70, E2F1 Deacetylation SIRT1->FOXO3a, RB1, KU70, E2F1 Deacetylation Inhibition Apoptosis Apoptosis Cell Cycle Progression->Apoptosis p53 Activation->Apoptosis FOXO3a, RB1, KU70, E2F1 Deacetylation->Cell Cycle Progression

Caption: Putative signaling pathway of this compound.

Modulation of AKT2/p53 and VEGF/PI3K/AKT/mTOR Pathways

In cervical cancer, CDK9 is known to modulate cell proliferation and apoptosis through the AKT2/p53 pathway.[1][2] Furthermore, 3,3',4'-trimethylellagic acid has been shown to inhibit the VEGF/PI3K/AKT/mTOR pathway, which is crucial for angiogenesis and cancer cell survival.[6]

G cluster_0 This compound Derivative cluster_1 Signaling Pathways cluster_2 Cellular Processes This compound Derivative This compound Derivative VEGF VEGF This compound Derivative->VEGF Inhibition AKT2 AKT2 This compound Derivative->AKT2 Modulation PI3K PI3K VEGF->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Cell Survival Cell Survival mTOR->Cell Survival p53 p53 AKT2->p53 Cell Proliferation Cell Proliferation p53->Cell Proliferation Inhibition Apoptosis Apoptosis p53->Apoptosis Induction

Caption: Modulation of VEGF/PI3K/AKT/mTOR and AKT2/p53 pathways.

Anti-Metastatic Potential

While direct evidence for the anti-metastatic effects of this compound is limited, studies on the related compound, ellagic acid, have shown inhibition of migration and invasion in prostate cancer cell lines. This effect was associated with a slight decrease in the secretion of matrix metalloproteinase (MMP)-2.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer effects of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, T47D)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

  • Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the percentage of cells in different phases of the cell cycle based on DNA content.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against CDK9, SIRT1, p-AKT, AKT, Bcl-2, Bax, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound as required.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

G cluster_0 Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Treatment->Cell Cycle Analysis Western Blotting Western Blotting Treatment->Western Blotting Data Analysis Data Analysis Cell Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis Western Blotting->Data Analysis

Caption: General experimental workflow for studying this compound.

References

Application of 3-O-Methylellagic Acid in Enzyme Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylellagic acid (3-OMEA) is a naturally occurring phenolic compound found in various plants. As a derivative of ellagic acid, it is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antibacterial activities.[1][2][3][4] This document provides detailed application notes and experimental protocols for investigating the enzyme inhibitory potential of this compound, focusing on key enzymes implicated in inflammation and cancer: Cyclooxygenase (COX), Lipoxygenase (LOX), Sirtuin 1 (SIRT1), and Cyclin-Dependent Kinase 9 (CDK9). While direct inhibitory data for 3-OMEA on these specific enzymes is emerging, related compounds such as 3,3'-Di-O-methylellagic acid have shown inhibitory effects on COX and LOX, and in silico studies of 3,4,3′-tri-O-methylellagic acid suggest potential inhibition of CDK9 and SIRT1.[5][6][7] The following protocols are provided as robust starting points for the screening and characterization of this compound as a potential enzyme inhibitor.

Data Presentation: Quantitative Inhibitory and Biological Activity

The following table summarizes the available quantitative data for this compound and its closely related derivatives. This information provides a baseline for understanding its biological activity and potential as an enzyme inhibitor.

CompoundAssayTarget/Cell LineResult (IC50/EC50/MIC)Reference
This compound DPPH Radical Scavenging AssayDPPH RadicalIC50: 24.28 µg/mL[4]
Anticomplement ActivitySheep ErythrocytesIC50: 0.58 mM[1]
Antibacterial ActivityStaphylococcus aureus ATCC 25923MIC: 32 µg/mL[1][2][3]
3,4,3′-Tri-O-methylellagic acid Cell Viability AssayT47D (Breast Cancer)EC50: 55.35 ± 6.28 µg/mL[5][6]
Cell Viability AssayHeLa (Cervical Cancer)EC50: 12.57 ± 2.22 µg/mL[5][6]
Ellagic acid Topoisomerase I InhibitionTopoisomerase IIC50: 0.6 µg/mL[8]
Topoisomerase II InhibitionTopoisomerase IIIC50: 0.7 µg/mL[8]
Platelet Aggregation InhibitionCollagen-induced Platelet AggregationIC50: ~50 µM[9]
Tyrosinase InhibitionMushroom TyrosinaseIC50: 0.2 ± 0.05 mM[10]
3,3'-Di-O-methylellagic acid DPPH Radical Scavenging AssayDPPH RadicalSC50: 123.3 µg/mL[11][12]

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental design, the following diagrams are provided.

G General Experimental Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 3-OMEA Stock Solution D Add Buffer, Enzyme, and 3-OMEA to Plate A->D B Prepare Enzyme and Substrate Solutions B->D C Prepare Assay Buffer C->D E Pre-incubate D->E F Initiate Reaction with Substrate E->F G Monitor Reaction Progress F->G H Calculate Percent Inhibition G->H I Determine IC50 Value H->I

General Experimental Workflow

G Cyclooxygenase and Lipoxygenase Pathways cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX, 12-LOX, 15-LOX AA->LOX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostanoids Prostaglandins, Thromboxanes (Inflammation, Pain, Fever) PGH2->Prostanoids Leukotrienes Leukotrienes (Inflammation, Allergy) LOX->Leukotrienes

Inflammatory Pathways

G Simplified CDK9 and SIRT1 Signaling in Cancer cluster_cdk9 CDK9 Pathway cluster_sirt1 SIRT1 Pathway CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Transcription Gene Transcription (e.g., anti-apoptotic proteins) RNAPII->Transcription CellProliferation Cell Proliferation and Survival Transcription->CellProliferation SIRT1 SIRT1 p53 p53 SIRT1->p53 SIRT1->CellProliferation promotes p53_acetyl Acetylated p53 p53_acetyl->SIRT1 Apoptosis Apoptosis p53->Apoptosis Apoptosis->CellProliferation inhibits GrowthFactors Growth Factors, Mitogenic Signals GrowthFactors->CDK9

Cancer-Related Signaling

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against COX-2, 5-LOX, SIRT1, and CDK9.

Protocol 1: Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on the activity of human recombinant COX-2.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to Prostaglandin G2 (PGG2), and then the peroxidase component reduces PGG2 to Prostaglandin H2 (PGH2). A chromogenic substrate is used to detect the peroxidase activity, and the change in absorbance is monitored spectrophotometrically.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • Celecoxib (positive control inhibitor)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin (cofactor)

  • N,N,N′,N′-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in assay buffer to achieve final desired concentrations.

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Prepare a working solution of COX-2 enzyme in Tris-HCl buffer.

    • Prepare a working solution of TMPD in assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • 150 µL of Tris-HCl buffer

      • 10 µL of Hematin

      • 10 µL of this compound solution at various concentrations (or positive control/vehicle control).

      • 10 µL of COX-2 enzyme solution.

    • Incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.

    • Immediately add 20 µL of TMPD solution to each well.

    • Read the absorbance at 590 nm every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To evaluate the inhibitory potential of this compound on the activity of 5-Lipoxygenase.

Principle: 5-LOX catalyzes the oxidation of linoleic acid, leading to the formation of a conjugated diene hydroperoxide, which can be monitored by the increase in absorbance at 234 nm.

Materials:

  • Soybean 5-Lipoxygenase enzyme

  • Linoleic acid (substrate)

  • This compound

  • Zileuton (positive control inhibitor)

  • Borate buffer (0.2 M, pH 9.0)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader with UV capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in the assay buffer.

    • Prepare a stock solution of linoleic acid in ethanol.

    • Prepare a working solution of 5-LOX in borate buffer.

  • Assay Protocol:

    • To each well of the UV-transparent 96-well plate, add:

      • 200 µL of borate buffer.

      • 10 µL of this compound solution at various concentrations (or positive control/vehicle control).

      • 10 µL of 5-LOX enzyme solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of linoleic acid solution to each well.

    • Immediately measure the absorbance at 234 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.

Protocol 3: Sirtuin 1 (SIRT1) Inhibition Assay

Objective: To assess the ability of this compound to inhibit the deacetylase activity of SIRT1.

Principle: This is a fluorescence-based assay. A fluorogenic acetylated peptide substrate is deacetylated by SIRT1. A developer solution is then added that specifically recognizes the deacetylated peptide and releases a fluorophore, which can be measured.

Materials:

  • Human recombinant SIRT1 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

  • NAD+ (cofactor)

  • This compound

  • Nicotinamide (positive control inhibitor)

  • SIRT1 assay buffer

  • Developer solution

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO and dilute to desired concentrations in the assay buffer.

    • Prepare working solutions of the SIRT1 enzyme, substrate, and NAD+ in the assay buffer.

  • Assay Protocol:

    • To each well of the black 96-well plate, add:

      • 20 µL of SIRT1 assay buffer.

      • 5 µL of this compound solution at various concentrations.

      • 10 µL of SIRT1 enzyme solution.

      • 10 µL of NAD+ solution.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 5 µL of the fluorogenic substrate.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of the developer solution.

    • Incubate at room temperature for 30 minutes in the dark.

    • Measure the fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Protocol 4: Cyclin-Dependent Kinase 9 (CDK9) Inhibition Assay

Objective: To determine if this compound inhibits the kinase activity of the CDK9/Cyclin T1 complex.

Principle: This is a luminescence-based kinase assay. CDK9/Cyclin T1 phosphorylates a specific substrate, consuming ATP in the process. The remaining ATP is then quantified using a luciferase/luciferin system. The luminescent signal is inversely proportional to the CDK9 activity.

Materials:

  • Human recombinant CDK9/Cyclin T1 enzyme complex

  • Kinase substrate peptide

  • ATP

  • This compound

  • Flavopiridol (positive control inhibitor)

  • Kinase assay buffer

  • ATP detection reagent (e.g., Kinase-Glo®)

  • DMSO

  • 96-well white microplate

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO and prepare serial dilutions.

    • Prepare working solutions of CDK9/Cyclin T1, substrate peptide, and ATP in the kinase assay buffer.

  • Assay Protocol:

    • To each well of the white 96-well plate, add:

      • 10 µL of kinase assay buffer.

      • 5 µL of this compound solution at various concentrations.

      • 10 µL of CDK9/Cyclin T1 enzyme solution.

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.

    • Incubate at 30°C for 60 minutes.

    • Equilibrate the plate to room temperature.

    • Add 30 µL of the ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence.

  • Data Analysis:

    • The lower the luminescence, the higher the kinase activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

References

Application Notes and Protocols: In Vitro Evaluation of 3-O-Methylellagic Acid's Effect on T47D and HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylellagic acid (3-OMEA) is a derivative of ellagic acid, a naturally occurring polyphenol found in various fruits and nuts. Ellagic acid and its derivatives have garnered significant interest in oncology research for their potential anti-cancer properties. This document provides detailed protocols for the in vitro evaluation of 3-OMEA's effects on the T47D human breast cancer cell line and the HeLa human cervical cancer cell line. The methodologies described herein are standard assays for assessing cell viability, apoptosis, and cell cycle progression, which are critical for the preclinical evaluation of potential therapeutic compounds.

Summary of Quantitative Data

The following tables summarize the cytotoxic effects of a closely related compound, 3,4,3′-tri-O-methylellagic acid (T-EA), on T47D and HeLa cells, as well as representative data for apoptosis and cell cycle analysis based on studies with ellagic acid and its derivatives.

Table 1: Cytotoxicity of 3,4,3′-tri-O-methylellagic acid on T47D and HeLa Cells [1]

Cell LineCompoundEC50 (µg/mL)
T47D3,4,3′-tri-O-methylellagic acid55.35 ± 6.28
HeLa3,4,3′-tri-O-methylellagic acid12.57 ± 2.22

Table 2: Representative Apoptosis Analysis of T47D and HeLa Cells Treated with Ellagic Acid Derivatives

Data for T47D is a representative example based on the effects of ellagic acid on other breast cancer cell lines (MCF-7 and MDA-MB-231).[2] Data for HeLa is based on treatment with ellagic acid.[3]

Cell LineTreatment (48h)% Viable Cells% Early Apoptosis% Late Apoptosis/Necrosis
T47DControl95.2 ± 2.12.5 ± 0.82.3 ± 0.7
3-OMEA (IC50)68.9 ± 3.518.3 ± 2.29.8 ± 1.5
HeLaControl95.1 ± 0.982.6 ± 0.52.3 ± 0.48
10 µM Ellagic Acid80.4 ± 1.512.1 ± 1.17.5 ± 0.9
20 µM Ellagic Acid72.0 ± 2.818.5 ± 2.59.5 ± 1.7
30 µM Ellagic Acid61.8 ± 3.125.4 ± 2.012.8 ± 1.3

Table 3: Representative Cell Cycle Analysis of T47D and HeLa Cells Treated with Ellagic Acid Derivatives

Data for T47D is a representative example based on the effects of other compounds on this cell line.Data for HeLa is based on treatment with ellagic acid.[3]

Cell LineTreatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
T47DControl65.2 ± 2.524.1 ± 1.810.7 ± 1.1
3-OMEA (IC50)78.5 ± 3.112.3 ± 1.59.2 ± 1.3
HeLaControl60.3 ± 4.2119.3 ± 3.1520.4 ± 2.94
10 µM Ellagic Acid69.9 ± 3.5516.5 ± 2.8013.6 ± 2.10
20 µM Ellagic Acid75.7 ± 3.2712.1 ± 2.1512.2 ± 1.95
30 µM Ellagic Acid84.7 ± 3.018.9 ± 1.806.4 ± 1.15

Experimental Workflow

A typical workflow for the in vitro evaluation of a novel anti-cancer compound is depicted below.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (T47D & HeLa) viability Cell Viability Assay (MTT) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle western_blot Western Blotting cell_culture->western_blot compound_prep Compound Preparation (this compound) compound_prep->viability compound_prep->apoptosis compound_prep->cell_cycle compound_prep->western_blot data_quant Data Quantification (EC50, Percentages) viability->data_quant apoptosis->data_quant cell_cycle->data_quant pathway_analysis Pathway Analysis western_blot->pathway_analysis stat_analysis Statistical Analysis data_quant->stat_analysis stat_analysis->pathway_analysis

Experimental workflow for in vitro drug evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of 3-OMEA that inhibits cell growth by 50% (EC50).

Materials:

  • T47D and HeLa cells

  • Complete growth medium (e.g., RPMI-1640 for T47D, DMEM for HeLa, with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (3-OMEA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed T47D or HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of 3-OMEA in complete growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of 3-OMEA. Include a vehicle control (medium with the same concentration of DMSO used to dissolve 3-OMEA) and a no-treatment control.

  • Incubate the cells with the compound for 48 or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the EC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of cells undergoing apoptosis after treatment with 3-OMEA.

Materials:

  • T47D and HeLa cells

  • 6-well plates

  • This compound (3-OMEA)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

  • Treat the cells with the desired concentrations of 3-OMEA (e.g., IC50 concentration) for 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.

  • Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis

This protocol determines the effect of 3-OMEA on the distribution of cells in different phases of the cell cycle.

Materials:

  • T47D and HeLa cells

  • 6-well plates

  • This compound (3-OMEA)

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

  • Treat the cells with the desired concentrations of 3-OMEA for 24 hours.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

This protocol is for detecting the expression levels of target proteins involved in the proposed signaling pathways.

Materials:

  • T47D and HeLa cells

  • 6-well plates

  • This compound (3-OMEA)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK9, anti-SIRT1, anti-p-AKT, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

  • Seed cells in 6-well plates and treat with 3-OMEA as described in previous protocols.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Prepare samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.

Proposed Signaling Pathways

In silico studies and research on related compounds suggest that this compound may exert its anti-cancer effects by targeting key signaling pathways involved in cell cycle regulation and apoptosis.

SIRT1 and p53 Pathway

SIRT1 can deacetylate and inactivate the tumor suppressor p53, thereby inhibiting apoptosis.[4] Inhibition of SIRT1 by 3-OMEA could lead to increased p53 acetylation and activation, promoting apoptosis in cancer cells.

G cluster_p53 p53 State 3-OMEA 3-OMEA SIRT1 SIRT1 3-OMEA->SIRT1 Inhibits p53_deacetyl p53 (deacetylated) (Inactive) SIRT1->p53_deacetyl Deacetylates p53_acetyl p53 (acetylated) (Active) Apoptosis Apoptosis p53_acetyl->Apoptosis Promotes

Proposed SIRT1 and p53 pathway inhibition by 3-OMEA.

CDK9 and Transcription Elongation Pathway

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which promotes the transcription of anti-apoptotic proteins like Mcl-1.[5] By inhibiting CDK9, 3-OMEA may downregulate the expression of these survival proteins, leading to apoptosis.

G 3-OMEA 3-OMEA CDK9 CDK9/Cyclin T1 (P-TEFb) 3-OMEA->CDK9 Inhibits RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates (Activates) Transcription Transcription of Anti-apoptotic genes (e.g., Mcl-1) RNAPII->Transcription Promotes Apoptosis Apoptosis Transcription->Apoptosis Inhibits

Proposed CDK9 pathway inhibition by 3-OMEA.

References

Application Notes and Protocols: Adipocyte Differentiation-Inhibitory Assays with 3-O-Methylellagic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Adipocyte differentiation, or adipogenesis, is the process by which preadipocytes develop into mature, lipid-laden adipocytes. This process is a key area of research in the context of obesity and related metabolic disorders. The inhibition of adipocyte differentiation presents a promising therapeutic strategy for the management of these conditions. 3-O-Methylellagic acid, a natural phenolic compound, has been investigated for its potential to modulate various biological processes. These application notes provide detailed protocols and data for assessing the adipocyte differentiation-inhibitory effects of this compound, with a focus on in vitro assays using the 3T3-L1 preadipocyte cell line. While specific quantitative data for this compound is emerging, the provided data for the closely related compound, Ellagic Acid (EA), serves as a valuable reference for expected outcomes and mechanistic insights.

Data Presentation

The inhibitory effect of Ellagic Acid (EA) on adipocyte differentiation is concentration-dependent. The following tables summarize the quantitative data from studies on 3T3-L1 preadipocytes treated with EA during differentiation.

Table 1: Effect of Ellagic Acid on Lipid Accumulation in 3T3-L1 Adipocytes

Treatment GroupConcentration (µM)Lipid Accumulation (% of Control)
Control (MDI)0100%
Ellagic Acid10Reduced
Ellagic Acid15Significantly Reduced
Ellagic Acid20Robust Reduction[1]

Data is representative of typical findings and highlights a dose-dependent inhibition of lipid accumulation as measured by Oil Red O staining.[1]

Table 2: Effect of Ellagic Acid on the Expression of Adipogenic Marker Genes

GeneTreatmentFold Change vs. Control
PPARγEllagic Acid (20 µM)Decreased
C/EBPαEllagic Acid (20 µM)Decreased
aP2 (FABP4)Ellagic Acid (20 µM)Decreased

This table illustrates the downregulation of key transcription factors and a marker of mature adipocytes following treatment with Ellagic Acid.[1]

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

This protocol outlines the standard procedure for culturing and inducing the differentiation of 3T3-L1 preadipocytes, a widely used and reliable model for studying adipogenesis.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Differentiation Induction Medium (MDI):

    • DMEM with 10% FBS

    • 0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

    • 1 µM Dexamethasone

    • 10 µg/mL Insulin

  • Adipocyte Maintenance Medium:

    • DMEM with 10% FBS

    • 10 µg/mL Insulin

  • Phosphate-Buffered Saline (PBS)

  • Culture plates (6-well or 12-well)

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in culture plates at a density that allows them to reach confluence. Grow the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Reaching Confluence: Allow the cells to grow, changing the medium every 2-3 days, until they are 100% confluent. Maintain the cells in a confluent state for an additional 2 days to ensure growth arrest.

  • Initiation of Differentiation (Day 0): Aspirate the growth medium and replace it with MDI induction medium. This marks the beginning of the differentiation process.

  • Induction Period (Day 2): After 2-3 days of incubation with the MDI medium, replace it with the adipocyte maintenance medium.

  • Maintenance Period (Day 4 onwards): Continue to culture the cells in the adipocyte maintenance medium, replacing it with fresh medium every 2 days. Mature adipocytes containing lipid droplets should be visible by day 8-10.[2]

Protocol 2: Adipocyte Differentiation-Inhibitory Assay with this compound

This protocol describes how to assess the inhibitory potential of a test compound, such as this compound, on the differentiation of 3T3-L1 cells.

Materials:

  • Differentiated 3T3-L1 adipocytes (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Control vehicle (e.g., DMSO)

Procedure:

  • Prepare Test Compound Dilutions: Prepare a series of dilutions of the this compound stock solution in the MDI induction medium. Also, prepare a vehicle control.

  • Treatment: At Day 0 of the differentiation protocol, replace the growth medium with the MDI medium containing the different concentrations of this compound or the vehicle control.

  • Follow Differentiation Protocol: Continue with the standard differentiation protocol as described above, ensuring that the respective concentrations of the test compound are maintained in the medium at each medium change.

  • Quantification of Inhibition: On day 8-10, assess the degree of adipocyte differentiation by quantifying the accumulation of intracellular lipids using the Oil Red O staining protocol.

Protocol 3: Quantification of Lipid Accumulation by Oil Red O Staining

Oil Red O is a lipid-soluble dye used to stain neutral triglycerides and lipids in mature adipocytes.[3] The amount of stained lipid can be extracted and quantified spectrophotometrically to assess the extent of differentiation.[3]

Materials:

  • Oil Red O stock solution (0.35 g Oil Red O in 100 ml of isopropanol)

  • Oil Red O working solution (6 ml of stock solution mixed with 4 ml of distilled water, filtered)

  • 10% Formalin solution

  • 60% Isopropanol

  • 100% Isopropanol

  • Spectrophotometer (plate reader)

Procedure:

  • Washing: Gently wash the cells in the culture plate twice with PBS.

  • Fixation: Add 10% formalin to each well and incubate for at least 1 hour at room temperature to fix the cells.[2]

  • Washing: Remove the formalin and wash the cells twice with distilled water.

  • Isopropanol Wash: Add 60% isopropanol to each well and incubate for 5 minutes at room temperature.[2]

  • Drying: Remove the isopropanol and allow the plates to air dry completely.

  • Staining: Add the freshly prepared Oil Red O working solution to each well, ensuring the entire surface is covered. Incubate at room temperature for 10-20 minutes.[2]

  • Washing: Gently remove the Oil Red O solution and wash the plates 2-4 times with distilled water until the wash water is clear.

  • Image Capture (Optional): At this stage, the stained lipid droplets can be visualized and photographed under a microscope.

  • Elution: Add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the stain from the lipid droplets.

  • Quantification: Transfer the isopropanol eluate to a 96-well plate and measure the absorbance at a wavelength of approximately 510 nm using a spectrophotometer.[3] The absorbance is directly proportional to the amount of lipid accumulation.

Mandatory Visualizations

G cluster_0 Experimental Workflow cluster_1 Quantification Preadipocytes 3T3-L1 Preadipocytes Confluence Grow to Confluence (2 days post) Preadipocytes->Confluence Differentiation Induce Differentiation (MDI Medium) + this compound Confluence->Differentiation Maturation Adipocyte Maturation (Insulin Medium) Differentiation->Maturation Analysis Analysis (Day 8-10) Maturation->Analysis Staining Oil Red O Staining Analysis->Staining Elution Dye Elution Staining->Elution Measurement Spectrophotometry (510 nm) Elution->Measurement G cluster_pathway Adipogenesis Signaling Pathway cluster_early Early Stage cluster_terminal Terminal Differentiation MDI MDI Induction Cocktail (IBMX, Dexamethasone, Insulin) CEBPb C/EBPβ MDI->CEBPb CEBPd C/EBPδ MDI->CEBPd PPARg PPARγ CEBPb->PPARg CEBPa C/EBPα CEBPb->CEBPa CEBPd->PPARg CEBPd->CEBPa PPARg->CEBPa Adipocyte_Genes Adipocyte-Specific Genes (e.g., aP2, FABP4) PPARg->Adipocyte_Genes CEBPa->PPARg CEBPa->Adipocyte_Genes Lipid_Droplets Lipid Droplet Formation Adipocyte_Genes->Lipid_Droplets Mature_Adipocyte Mature Adipocyte Lipid_Droplets->Mature_Adipocyte EA This compound (Ellagic Acid) EA->PPARg Inhibits EA->CEBPa Inhibits

References

Application and Protocols for Determining the Antioxidant Capacity of 3-O-Methylellagic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-O-Methylellagic acid in two common antioxidant capacity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. This document includes detailed experimental protocols, data presentation, and visual workflows to facilitate the accurate assessment of the antioxidant potential of this compound.

Introduction to this compound

This compound is a derivative of ellagic acid, a naturally occurring polyphenolic compound found in various fruits and nuts. These compounds are of significant interest in the fields of nutrition and pharmacology due to their potent antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The DPPH and ABTS assays are widely employed to quantify this radical scavenging activity.

Quantitative Data Summary

The antioxidant capacity of this compound and a closely related compound, 3,3'-di-O-methylellagic acid, has been evaluated using DPPH and ABTS assays. The results are summarized in the table below for easy comparison. A lower IC50 value indicates a higher antioxidant potency.

CompoundAssayParameterResultReference
This compound DPPHIC5024.28 µg/mL[1]
This compound ABTSTotal Antioxidant Capacity2486.94 ± 10.20 µmol Trolox Equivalents/g[1]
3,3'-di-O-methylellagic acid DPPHIC5011.35 µg/mL[2][3]
Ascorbic Acid (Standard) DPPHIC5017.64 µg/mL[2]

Experimental Protocols

Detailed methodologies for performing the DPPH and ABTS antioxidant capacity assays with this compound are provided below.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Sample and Standard:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the various concentrations of the test sample or standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control (blank), add 100 µL of methanol and 100 µL of the DPPH solution.

    • Mix the contents of the wells gently.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[4][5]

    • After incubation, measure the absorbance at 517 nm using a microplate reader.[4][6]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [4]

  • Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol (or Ethanol)

  • Trolox (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[1][7]

  • Preparation of Working ABTS•+ Solution:

    • Before use, dilute the stock ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[1]

  • Preparation of Test Sample and Standard:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

    • Prepare a similar dilution series for the positive control (Trolox).

  • Assay Protocol:

    • To each well of a 96-well plate, add 10 µL of the various concentrations of the test sample or standard.

    • Add 190 µL of the working ABTS•+ solution to each well.

    • For the control (blank), add 10 µL of methanol and 190 µL of the ABTS•+ solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6-7 minutes.[1][8]

    • Measure the absorbance at 734 nm using a microplate reader.[1][7]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of Trolox Equivalent Antioxidant Capacity (TEAC): A standard curve is generated by plotting the percentage of inhibition for different concentrations of Trolox. The antioxidant capacity of the sample is then expressed as Trolox Equivalents (TE) per gram of the sample.

Visualized Experimental Workflows

The following diagrams illustrate the workflows for the DPPH and ABTS antioxidant capacity assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_sample Prepare this compound and Standard Dilutions prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_abts Prepare ABTS•+ Stock Solution prep_working_abts Dilute to Working ABTS•+ Solution prep_abts->prep_working_abts mix Mix Sample/Standard with ABTS•+ Solution prep_working_abts->mix prep_sample Prepare this compound and Standard Dilutions prep_sample->mix incubate Incubate (6-7 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC Value measure->calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Concluding Remarks

The provided protocols and data serve as a valuable resource for researchers investigating the antioxidant properties of this compound. Adherence to these standardized methods will ensure the generation of reliable and comparable data, facilitating the advancement of research in natural product chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: 3-O-Methylellagic Acid (3-OMEA) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 3-O-Methylellagic Acid (3-OMEA) in cell culture experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the successful application of 3-OMEA in your research.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound Precipitation in Stock Solution - Low solubility at room temperature.- Supersaturation of the solution.- Gently warm the stock solution to 37°C.[1]- Use an ultrasonic bath to aid dissolution.[1]- Ensure the solvent is of high purity (e.g., cell culture grade DMSO).
Precipitation Upon Dilution in Culture Media - The compound's solubility limit is exceeded in the aqueous media.- Interaction with media components (e.g., proteins, salts).[2]- Significant temperature difference between stock solution and media.- Decrease the final concentration of 3-OMEA in the media.- Prepare an intermediate dilution in a co-solvent like ethanol before adding to the media.- Pre-warm the culture media to 37°C before adding the compound.- Ensure rapid and thorough mixing upon addition to the media.
Cell Toxicity or Death - High final concentration of the solvent (e.g., DMSO).- The inherent cytotoxic effects of 3-OMEA at high concentrations.- Ensure the final DMSO concentration in the culture media is non-toxic to your specific cell line, ideally ≤ 0.5%.[3] For sensitive cell lines, concentrations between 0.015% and 0.6% may be necessary.[4]- Perform a dose-response curve to determine the optimal non-toxic working concentration of 3-OMEA for your cells.- Include a solvent control (media with the same final concentration of DMSO) in your experiments.
Inconsistent Experimental Results - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.[1]- Store the DMSO stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound for cell culture?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and its derivatives.[1][5] For some applications, other solvents like ethanol or a mixture of solvents may be used, but their suitability should be validated for your specific cell line and experimental conditions.

Q2: How can I increase the solubility of this compound in DMSO?

A2: If you encounter solubility issues, you can gently warm the solution to 37°C and use sonication in an ultrasonic bath to facilitate dissolution.[1] It is crucial to use a high-purity, sterile grade of DMSO suitable for cell culture.

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to not exceed a final concentration of 0.5% (v/v) DMSO.[3] However, the tolerance to DMSO can be cell line-dependent, so it is best to determine the optimal concentration for your specific cells. Some studies suggest a range of 0.015% to 0.6% for minimal toxic effects.[4]

Q4: My 3-OMEA precipitates out of solution when I add it to my cell culture medium. What should I do?

A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. To address this, you can try the following:

  • Lower the final concentration of 3-OMEA.

  • Ensure the culture medium is at 37°C before adding the compound.

  • Add the 3-OMEA stock solution dropwise while gently swirling the medium to ensure rapid dispersal.

  • Consider preparing an intermediate dilution of your stock in a less non-polar solvent that is miscible with your culture medium, if compatible with your experimental design.

Q5: How should I store my this compound stock solution?

A5: For optimal stability, stock solutions of 3-OMEA in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is highly recommended to prepare single-use aliquots to avoid the detrimental effects of repeated freeze-thaw cycles.[1][5]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Water bath or incubator at 37°C (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of cell culture grade DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the tube thoroughly for 1-2 minutes to dissolve the powder.

  • If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again.[1]

  • For compounds that are particularly difficult to dissolve, a brief sonication in an ultrasonic water bath can be applied.[1]

  • Once fully dissolved, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]

Preparation of Working Solutions and Treatment of Cells

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed complete cell culture medium (at 37°C)

  • Cultured cells ready for treatment

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.

  • In a sterile tube, prepare a series of dilutions of the stock solution in pre-warmed complete cell culture medium to obtain your final working concentrations.

  • Ensure that the final concentration of DMSO in the highest concentration of your working solution does not exceed the toxic level for your cells (typically ≤ 0.5%).[3]

  • Remove the existing medium from your cultured cells.

  • Add the prepared working solutions containing this compound to the respective wells or flasks.

  • Include a vehicle control group treated with the same final concentration of DMSO as your highest treatment group.

  • Incubate the cells for the desired treatment period.

Data Summary

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityNotes
3,3',4-Tri-O-methylellagic acidDMSO5 mg/mLRequires heat.[1]
3,8-Di-O-methylellagic acidDMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSoluble[6]
Ellagic AcidDMSOSoluble[7]
Ellagic AcidN-methyl-2-pyrrolidone (NMP)Maximum Solubility[7]
Ellagic AcidMethanolSlightly Soluble[7]

Signaling Pathways and Experimental Workflow

experimental_workflow Experimental Workflow for 3-OMEA Cell Treatment cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis stock_prep Prepare 3-OMEA Stock Solution (in DMSO) working_sol Prepare Working Solutions in Media stock_prep->working_sol cell_treatment Treat Cells with 3-OMEA Working Solutions working_sol->cell_treatment cell_seeding Seed Cells in Culture Plates/Flasks cell_seeding->cell_treatment incubation Incubate for Desired Time cell_treatment->incubation downstream_assays Perform Downstream Assays (e.g., Viability, Western Blot, qPCR) incubation->downstream_assays

Caption: Workflow for preparing and treating cells with 3-OMEA.

sirt1_p53_pathway 3-OMEA's Potential Effect on SIRT1/p53 Signaling cluster_omea cluster_sirt1 cluster_p53 cluster_downstream Downstream Effects omea This compound sirt1 SIRT1 omea->sirt1 Inhibition? p53_ac p53 (acetylated) (Active) sirt1->p53_ac Deacetylation p53_deac p53 (deacetylated) (Inactive) p21_bax Transcription of p21, BAX, etc. p53_ac->p21_bax Activates p53_deac->p21_bax Inhibits apoptosis Apoptosis p21_bax->apoptosis Leads to

Caption: Potential mechanism of 3-OMEA action on the SIRT1/p53 pathway.

References

Preventing degradation of 3-O-Methylellagic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-O-Methylellagic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Issue Possible Cause Recommended Solution
Precipitation in solution upon storage, especially after refrigeration. Low solubility of this compound in the chosen solvent at lower temperatures.Gently warm the solution to 37°C and use an ultrasonic bath to redissolve the compound.[1] For long-term storage, consider preparing smaller aliquots to avoid repeated warming and cooling cycles.
Discoloration or change in the appearance of the solution. Degradation of the compound due to oxidation, photolysis, or pH instability.Store solutions protected from light in amber vials or containers wrapped in aluminum foil. Prepare fresh solutions before use whenever possible. If storage is necessary, purge the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.
Loss of biological activity or inconsistent experimental results. Degradation of this compound in the experimental medium (e.g., cell culture media).Prepare stock solutions in a suitable solvent like DMSO and dilute into aqueous buffers or media immediately before use. Minimize the time the compound is in aqueous solution. Consider the use of antioxidants in the final solution.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. Adjust storage and handling procedures based on the degradation profile.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition. For long-term storage, it is recommended to keep the powder at -20°C.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in an appropriate solvent such as DMSO.[1] To enhance solubility, you may need to gently heat the solution.[3] For long-term storage of stock solutions, it is best to store them in aliquots in tightly sealed vials at -80°C to avoid repeated freeze-thaw cycles.[1][2] If stored at -20°C, it is advisable to use the solution within one month.[1]

Q3: How long are stock solutions of this compound stable?

A3: When stored at -80°C, stock solutions can be stable for up to six months.[1] At -20°C, the stability is generally considered to be up to one month.[1] It is always best to prepare fresh solutions whenever possible.[4]

Degradation

Q4: What factors can cause the degradation of this compound in solution?

A4: Like many phenolic compounds, this compound is susceptible to degradation from several factors, including:

  • pH: Both acidic and basic conditions can lead to hydrolysis.

  • Oxidation: Exposure to oxygen can cause oxidative degradation.

  • Light: Photodegradation can occur upon exposure to UV and visible light.[5][6]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[7]

Q5: Are there any visual indicators of this compound degradation?

A5: A change in the color or clarity of the solution can be an indicator of degradation. The appearance of new peaks in a chromatogram during analytical testing is a more definitive sign of degradation.

Stabilization

Q6: How can I minimize the degradation of this compound in my experimental solutions?

A6: To minimize degradation, you should:

  • Protect from light: Use amber vials or wrap containers in aluminum foil.[4]

  • Control temperature: Store solutions at recommended low temperatures and avoid prolonged exposure to elevated temperatures.

  • Minimize oxygen exposure: Purge storage vials with an inert gas like nitrogen or argon. Consider using antioxidants.

  • Control pH: Maintain the pH of the solution within a stable range, which for many phenolic compounds is slightly acidic.

  • Prepare fresh: Prepare solutions as close to the time of use as possible.[4]

Q7: Can I use antioxidants to stabilize my this compound solution?

A7: Yes, the use of antioxidants can help prevent oxidative degradation. Ascorbic acid (Vitamin C) is a commonly used antioxidant that can be effective in preserving the stability of phenolic compounds.[8][9][10] However, the optimal concentration and compatibility with your specific experimental setup should be determined.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, gently warm the solution to 37°C using a water bath or heating block.[1]

  • Further aid dissolution by placing the tube in an ultrasonic bath for 5-10 minutes.[1]

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or methanol)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • HPLC-UV/PDA or UPLC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Test Solutions: Prepare solutions of this compound at a known concentration (e.g., 100 µg/mL) in the following solutions:

    • 0.1 M HCl (Acidic hydrolysis)

    • 0.1 M NaOH (Basic hydrolysis)

    • HPLC-grade water (Neutral hydrolysis)

    • 3% H₂O₂ (Oxidative degradation)

  • Thermal Degradation: Place a sample of the stock solution in an oven at a controlled temperature (e.g., 60°C).[5]

  • Photolytic Degradation: Expose a sample of the stock solution to a light source in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed control. Calculate the percentage degradation and identify any new peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis (0.1M HCl) base Base Hydrolysis (0.1M NaOH) oxidation Oxidation (3% H2O2) thermal Thermal (60°C) photo Photolytic (ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC/UPLC-MS Analysis sampling->hplc data Data Evaluation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_factors Degradation Factors MEA This compound (Stable) Degradation Degradation Products MEA->Degradation pH Inappropriate pH pH->MEA Light Light Exposure Light->MEA Oxygen Oxygen Oxygen->MEA Temp High Temperature Temp->MEA solution_stability_logic start Prepare Solution storage_q Long-term Storage? start->storage_q use Use Immediately start->use short_term Store at -20°C (up to 1 month) storage_q->short_term No long_term Aliquot and Store at -80°C (up to 6 months) storage_q->long_term Yes protect Protect from Light and Oxygen short_term->protect long_term->protect use->protect

References

Technical Support Center: Optimizing HPLC Separation of 3-O-Methylellagic Acid from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 3-O-Methylellagic acid from complex plant extracts.

Experimental Workflow for HPLC Method Development

The following diagram illustrates a general workflow for developing and optimizing an HPLC method for the separation of this compound.

workflow cluster_prep Sample Preparation cluster_method_dev HPLC Method Development cluster_validation Method Validation plant_material Plant Material extraction Extraction plant_material->extraction filtration Filtration/Centrifugation extraction->filtration spe Solid Phase Extraction (SPE) (Optional Cleanup) filtration->spe initial_conditions Select Initial Conditions (Column, Mobile Phase) spe->initial_conditions scouting_gradient Run Scouting Gradient initial_conditions->scouting_gradient optimization Optimize Parameters (Gradient, Flow Rate, Temperature) scouting_gradient->optimization specificity Specificity optimization->specificity linearity Linearity specificity->linearity precision Precision & Accuracy linearity->precision robustness Robustness precision->robustness troubleshooting cluster_gradient Gradient Optimization cluster_mobile_phase Mobile Phase Modification cluster_column Column & Hardware start Poor Peak Resolution decrease_slope Decrease Gradient Slope start->decrease_slope change_organic Change Organic Solvent (e.g., ACN to MeOH) start->change_organic change_temp Change Column Temperature start->change_temp increase_time Increase Gradient Time decrease_slope->increase_time adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph check_column Check Column Performance (Efficiency, Backpressure) change_temp->check_column new_column Try a Different Stationary Phase check_column->new_column

Technical Support Center: Optimizing 3-O-Methylellagic Acid Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation of 3-O-Methylellagic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for isolating this compound?

A1: this compound and its derivatives are naturally occurring phenolic compounds found in a variety of plants. Some of the notable sources include the stem bark of Polyalthia longifolia, Syzygium polycephalum, and Anogeissus leiocarpus. It has also been isolated from other species such as Lophostemon confertus and Callistemon citrinus.[1][2][3][4][5][6] The concentration of the compound can vary depending on the plant part, geographical location, and harvesting time.

Q2: Which extraction solvent is most effective for maximizing the yield of this compound?

A2: The choice of solvent is critical for maximizing the extraction yield of phenolic compounds like this compound. Polar solvents are generally more effective. Studies have shown that a mixture of alcohol (such as methanol or ethanol) and water is often more efficient than using a single-component solvent.[1] For instance, a hydroalcoholic solution (methanol:water, 1:1) has been successfully used for the extraction from Polyalthia longifolia stem bark.[2] The addition of water to the organic solvent helps to increase the polarity of the medium, facilitating the extraction of polyphenols.

Q3: What are the key parameters to consider when optimizing the extraction process?

A3: Several parameters significantly influence the extraction yield. These include:

  • Solvent Composition: The ratio of organic solvent to water should be optimized.

  • Temperature: Higher temperatures can increase solubility and extraction rate, but excessive heat may lead to the degradation of the target compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the compound. However, prolonged extraction times can also lead to degradation.

  • Solid-to-Liquid Ratio: A lower ratio (more solvent) can enhance extraction efficiency but may also extract more impurities.

  • Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area for extraction, generally leading to higher yields.

Q4: What are the most common purification techniques for this compound?

A4: Following extraction, the crude extract is typically subjected to one or more chromatographic techniques for purification. Column chromatography is a widely used method. The choice of stationary phase (e.g., silica gel, Sephadex) and mobile phase (a solvent system of varying polarity) is crucial for effective separation. For phenolic compounds, issues like peak tailing can occur on silica gel columns, and in such cases, using a different adsorbent like neutral or basic alumina might be beneficial.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the isolation of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inappropriate solvent selection. 2. Insufficient extraction time or temperature. 3. Inadequate grinding of plant material. 4. Poor solid-to-liquid ratio.1. Use a polar solvent system, such as a methanol-water or ethanol-water mixture. Experiment with different ratios to find the optimum. 2. Increase the extraction time or temperature moderately. Monitor for any degradation of the target compound. 3. Ensure the plant material is finely powdered to maximize surface area. 4. Increase the volume of the extraction solvent.
Low Purity of Crude Extract 1. Solvent system is too non-polar or too polar, co-extracting many impurities. 2. Plant material contains a high concentration of interfering substances.1. Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) to fractionate the extract. 2. Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar impurities before the main extraction.
Difficulty in Purifying the Compound by Column Chromatography 1. Compound is streaking or tailing on the column. 2. Poor separation from other closely related compounds. 3. Compound appears to be degrading on the column.1. This is common for phenolic compounds on silica gel. Try adding a small amount of acetic or formic acid to the mobile phase to suppress ionization. Alternatively, consider using a different stationary phase like neutral or basic alumina.[7] 2. Optimize the mobile phase by trying different solvent combinations and gradients. A shallower gradient can improve resolution. Consider using preparative HPLC for better separation. 3. Test the stability of your compound on the chosen stationary phase (e.g., by spotting on a TLC plate and letting it sit for a few hours before developing). If degradation is observed, switch to a less acidic or basic stationary phase.
Compound is not Crystallizing 1. Presence of impurities. 2. Incorrect solvent system for crystallization.1. Re-purify the compound using another chromatographic step or a different solvent system. 2. Try different solvent combinations for recrystallization. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity appears, followed by slow cooling.

Experimental Protocols

High-Yield Isolation of this compound from Polyalthia longifolia Stem Bark

This protocol is based on a successful reported isolation and is optimized for higher yield.[2]

1. Plant Material Preparation:

  • Air-dry the stem bark of Polyalthia longifolia at room temperature for seven days, followed by drying in an oven at a controlled temperature of 45°C.

  • Grind the dried bark into a coarse powder.

2. Extraction:

  • Perform cold maceration of the powdered bark (e.g., 2 kg) with a hydroalcoholic solution (methanol:water, 1:1) at room temperature for 24 hours.

  • Repeat the extraction process three times with fresh solvent.

  • Filter the extracts and combine them.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a viscous mass.

3. Fractionation:

  • Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

  • The butanol fraction is often enriched with this compound.

4. Column Chromatography:

  • Subject the butanol fraction to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, for example, starting with chloroform and gradually increasing the polarity by adding methanol.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure compound.

5. Crystallization:

  • Concentrate the pure fractions and crystallize the this compound from a suitable solvent system (e.g., methanol) to obtain yellow-colored crystals.

Data Presentation

Table 1: Comparison of Extraction Methods for Phenolic Compounds (General)

Extraction Method Typical Solvents Advantages Disadvantages Relative Yield
Maceration Methanol, Ethanol, WaterSimple, requires minimal equipment.Time-consuming, may result in lower yields.Moderate
Soxhlet Extraction Methanol, EthanolMore efficient than maceration, requires less solvent.Can degrade thermolabile compounds due to heat.High
Ultrasound-Assisted Extraction (UAE) Methanol, Ethanol, WaterFaster extraction, improved yield, less solvent consumption.Requires specialized equipment.High to Very High
Microwave-Assisted Extraction (MAE) Methanol, Ethanol, WaterVery fast, high yield, reduced solvent usage.Requires specialized equipment, potential for localized heating.Very High
Supercritical Fluid Extraction (SFE) Supercritical CO2 with co-solvents (e.g., ethanol)Environmentally friendly, high selectivity.High initial equipment cost.High

Table 2: Reported Yields of this compound and Related Compounds from Various Sources

Plant Source Compound Extraction Method Yield Reference
Polyalthia longifolia (Stem Bark)3-O-methyl ellagic acidMaceration, Column Chromatography43 mg from the butanol fraction[2]
Syzygium polycephalum (Stem Bark)3,4,3′-tri-O-methylellagic acidMaceration, Column Chromatography10.3 mg from the chloroform fraction[3]
Anogeissus leiocarpus (Root)3,4,3′-tri-O-methylflavellagic acidMaceration, Column ChromatographyNot specified[6]
Irvingia gabonensis (Stem Bark)2,3,8-Tri-O-methyl ellagic acidSoxhlet Extraction0.24% (crude chloroform extract), 6.00% (crude methanol extract)[8]

Visualizations

Biosynthesis of Ellagic Acid

Ellagic acid is biosynthesized in plants from gallic acid, which itself is derived from the shikimate pathway. The process involves the oxidative coupling of two galloyl groups.[9][10] this compound is a derivative of ellagic acid.

Biosynthesis Shikimate Shikimate Pathway GallicAcid Gallic Acid Shikimate->GallicAcid Biosynthesis Ellagitannins Ellagitannins GallicAcid->Ellagitannins Esterification EllagicAcid Ellagic Acid Ellagitannins->EllagicAcid Hydrolysis & Lactonization MethylEllagicAcid This compound EllagicAcid->MethylEllagicAcid Methylation

Caption: Simplified biosynthetic pathway of this compound.

General Workflow for Isolation of this compound

The following diagram illustrates a typical experimental workflow for the isolation and purification of this compound from a plant source.

Workflow cluster_extraction Extraction cluster_purification Purification cluster_final Final Product PlantMaterial Dried & Powdered Plant Material SolventExtraction Solvent Extraction (e.g., Maceration, UAE, MAE) PlantMaterial->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Fractionation Liquid-Liquid Fractionation CrudeExtract->Fractionation ColumnChromatography Column Chromatography Fractionation->ColumnChromatography PureFractions Pure Fractions ColumnChromatography->PureFractions Crystallization Crystallization PureFractions->Crystallization FinalProduct Pure this compound Crystallization->FinalProduct

Caption: General experimental workflow for this compound isolation.

References

Reducing background noise in 3-O-Methylellagic acid bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in bioassays involving 3-O-Methylellagic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the antioxidant, anticancer, and anti-inflammatory bioassays of this compound.

Antioxidant Assays (e.g., DPPH, ABTS)

Question 1: Why is my blank reading high in a DPPH or ABTS assay?

High blank readings in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays can be caused by several factors. Contaminated solvents or reagents are a primary cause. Additionally, the inherent color of the this compound solution, especially at high concentrations, can contribute to the absorbance reading.

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure that the methanol or ethanol used to dissolve the DPPH reagent and your compound is of high purity.

  • Prepare Fresh Reagents: Always prepare fresh DPPH and ABTS working solutions for each experiment. The DPPH radical is sensitive to light and can degrade over time.

  • Include a Solvent Blank: To account for any absorbance from the solvent itself, include a blank containing only the solvent.

  • Include a Compound Blank: To correct for the intrinsic color of your this compound solution, prepare a blank containing your compound at the same concentration used in the assay but without the DPPH or ABTS reagent. Subtract this reading from your sample readings.

Question 2: My results are not reproducible in my antioxidant assay. What could be the cause?

Lack of reproducibility in antioxidant assays can stem from inconsistent reaction times, temperature fluctuations, and exposure to light. The stability of the radical solution is critical for consistent results.

Troubleshooting Steps:

  • Standardize Incubation Time: Ensure that all samples, standards, and controls are incubated for the exact same amount of time before reading the absorbance.

  • Maintain a Constant Temperature: Perform the assay at a consistent room temperature, as temperature can affect reaction kinetics.

  • Protect from Light: DPPH and ABTS radicals are light-sensitive. Keep your solutions and reaction mixtures in the dark as much as possible.

  • Ensure Proper Mixing: Vortex or mix all solutions thoroughly upon addition of reagents.

Anticancer Assays (e.g., MTT Assay)

Question 1: I am observing high background absorbance in my MTT assay control wells (media only).

High background in an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be caused by components in the cell culture medium, such as phenol red and serum, which can interact with the MTT reagent.[1][2]

Troubleshooting Steps:

  • Use Phenol Red-Free Medium: If possible, switch to a phenol red-free culture medium for the duration of the assay.[3]

  • Use Serum-Free Medium for MTT Incubation: During the MTT incubation step, you can replace the complete medium with serum-free medium.[1]

  • Include a Media Blank: Always include a blank control with only the culture medium and MTT reagent to determine the background absorbance. Subtract this value from all other readings.[2]

Question 2: The formazan crystals are not dissolving completely, leading to inconsistent readings. What should I do?

Incomplete solubilization of the formazan crystals is a common issue in MTT assays.

Troubleshooting Steps:

  • Ensure Complete Removal of Media: Before adding the solubilization solution (e.g., DMSO, isopropanol with HCl), carefully remove as much of the culture medium as possible without disturbing the cells.

  • Use an Appropriate Solubilization Agent: DMSO is a common and effective solvent for formazan crystals. Ensure it is of high purity.

  • Adequate Shaking: After adding the solubilization agent, shake the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.[1][2]

  • Pipette Mixing: If crystals persist, gently pipette the solution up and down in each well to aid dissolution.

Anti-inflammatory Assays (e.g., Griess Assay for Nitrite)

Question 1: My Griess assay is showing a high background in the control wells.

A high background in the Griess assay, which measures nitrite levels as an indicator of nitric oxide production, can be due to nitrite contamination in your reagents or culture medium.

Troubleshooting Steps:

  • Use High-Purity Water: Prepare all reagents with high-purity, nitrite-free water.

  • Check Culture Medium for Nitrite: Some batches of cell culture medium may contain significant levels of nitrite. Test your medium with the Griess reagents before starting your experiment.

  • Prepare Fresh Griess Reagents: The Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) can degrade over time. Prepare them fresh and store them properly.

Question 2: The color development in my Griess assay is not stable.

The stability of the colored azo compound formed in the Griess reaction is crucial for accurate measurements.

Troubleshooting Steps:

  • Protect from Light: The azo dye is light-sensitive. Protect your plate from light during incubation and before reading the absorbance.

  • Adhere to Incubation Times: Follow the recommended incubation times for the reaction. Reading the absorbance too early or too late can lead to inaccurate results.

  • Acidic Conditions: The Griess reaction requires an acidic environment. Ensure that the pH of your samples is appropriate for the reaction.

Quantitative Data Summary

Assay TypeCommon IssueRecommended SolutionExpected Improvement in Signal-to-Noise Ratio
DPPH/ABTS High Blank ReadingInclude a compound blank to subtract intrinsic absorbance.1.5 to 2-fold improvement
MTT Assay High Media BackgroundUse phenol red-free and/or serum-free media during MTT incubation.[1][3]Up to 3-fold improvement
Griess Assay High Reagent BlankUse high-purity, nitrite-free water and test media for nitrite contamination.2 to 4-fold improvement

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in methanol or DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of various concentrations of this compound.

    • Add 150 µL of the DPPH solution to each well.

    • Include a positive control (e.g., ascorbic acid or gallic acid).

    • Include a blank control containing only the solvent.

    • Include a compound blank for each concentration of this compound with methanol instead of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Percentage inhibition = [(Absorbance of control - (Absorbance of sample - Absorbance of compound blank)) / Absorbance of control] x 100.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • Remove the treatment medium and add 100 µL of fresh, serum-free, and phenol red-free medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37°C.

  • Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm.

Protocol 3: Griess Assay for Nitrite Determination
  • Sample Collection:

    • Collect cell culture supernatants from cells treated with this compound and/or an inflammatory stimulus (e.g., LPS).

  • Standard Curve:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in the same culture medium as your samples.

  • Griess Reaction:

    • In a 96-well plate, add 50 µL of cell supernatant or nitrite standard.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Reading:

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Determine the nitrite concentration in the samples from the standard curve.

Visualizations

experimental_workflow cluster_antioxidant Antioxidant Assay (DPPH/ABTS) cluster_anticancer Anticancer Assay (MTT) cluster_antiinflammatory Anti-inflammatory Assay (Griess) A1 Prepare Reagents A2 Add Compound & DPPH/ABTS A1->A2 A3 Incubate (Dark) A2->A3 A4 Read Absorbance A3->A4 B1 Seed & Treat Cells B2 Add MTT Reagent B1->B2 B3 Incubate B2->B3 B4 Solubilize Formazan B3->B4 B5 Read Absorbance B4->B5 C1 Treat Cells & Collect Supernatant C2 Add Griess Reagents C1->C2 C3 Incubate C2->C3 C4 Read Absorbance C3->C4

Caption: General workflows for common bioassays of this compound.

troubleshooting_logic cluster_solutions cluster_absorbance Absorbance-Based (DPPH, Griess) cluster_cell Cell-Based (MTT) start High Background Noise Detected q1 Assay Type? start->q1 abs_q1 Solvent/Reagent Blank High? q1->abs_q1 Absorbance cell_q1 Media Blank High? q1->cell_q1 Cell-Based abs_s1 Use High-Purity Solvents/ Fresh Reagents abs_q1->abs_s1 Yes abs_q2 Compound Color Interference? abs_q1->abs_q2 No abs_s2 Run Compound Blank abs_q2->abs_s2 Yes cell_s1 Use Phenol Red-Free/ Serum-Free Media cell_q1->cell_s1 Yes cell_q2 Incomplete Lysis? cell_q1->cell_q2 No cell_s2 Optimize Solubilization Step cell_q2->cell_s2 Yes

Caption: Troubleshooting logic for high background noise in bioassays.

References

Stability issues of 3-O-Methylellagic acid in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-O-Methylellagic acid (3-OMEA) in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound powder should be stored at -20°C.[1][2] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C.[1][3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, dissolve the this compound powder in high-purity, anhydrous DMSO. Gentle warming to 37°C and sonication can aid in dissolution if the compound does not readily dissolve.[3][4] For cell culture experiments, it is good practice to use sterile DMSO.[5] While filter sterilization of the final DMSO stock is possible, be aware that some compounds may bind to the filter membrane, potentially altering the concentration.[5]

Q3: Is my this compound in DMSO solution stable at room temperature?

A3: While many compounds are stable in DMSO for extended periods, prolonged storage at room temperature is not recommended for this compound solutions.[6][7] Phenolic compounds can be susceptible to degradation influenced by factors like temperature, oxygen, and light.[8] For short-term handling during experiments, keeping the solution on ice and protected from light is a good practice. For long-term storage, -80°C is recommended.[1][3]

Q4: I see a precipitate in my this compound DMSO stock solution after thawing. What should I do?

A4: Precipitation upon thawing can be common.[4] To redissolve the compound, you can warm the vial to 37°C and vortex or sonicate the solution for a few minutes.[3][4] Ensure the compound is fully dissolved before making dilutions for your experiment.

Q5: What is the maximum recommended concentration of DMSO in my cell culture medium?

A5: The final concentration of DMSO in cell culture media should generally be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[9] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[9]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed
Possible Cause Troubleshooting Step
Degradation of 3-OMEA 1. Prepare a fresh stock solution from powder. 2. Confirm the purity and concentration of the new and old stock solutions using an analytical method like HPLC or LC-MS. 3. Always store stock solutions at -80°C and minimize freeze-thaw cycles.[3]
Precipitation in Media 1. When diluting the DMSO stock in aqueous media, precipitation can occur.[4] 2. Vortex the final diluted solution thoroughly before adding it to your cells. 3. Visually inspect the media for any precipitate after adding the compound. 4. Consider using a lower final concentration or a different formulation if precipitation persists.
Incorrect Concentration 1. Recalculate all dilutions. 2. If possible, verify the concentration of the stock solution analytically.
Issue 2: Precipitate Forms in DMSO Stock Solution
Possible Cause Troubleshooting Step
Low Temperature Storage 1. DMSO freezes at 18.5°C (65.3°F).[10] If the stock was stored at 4°C or refrigerated, the solvent may have frozen. 2. Warm the vial to room temperature or 37°C and vortex to ensure the compound redissolves completely.[4]
Supersaturation 1. The initial concentration may be too high for stable long-term storage. 2. Attempt to redissolve by warming and sonication.[3] 3. If precipitation is recurrent, prepare a new stock solution at a slightly lower concentration.
Water Absorption by DMSO 1. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds. 2. Use anhydrous DMSO and handle it in a way that minimizes exposure to atmospheric moisture.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Reference
Powder-20°CLong-term[1][2]
In DMSO-20°CUp to 1 month[3]
In DMSO-80°CUp to 6 months[1][3]

Table 2: Solubility Information for Ellagic Acid and its Derivatives

Compound Solvent Solubility Reference
3,3',4-Tri-O-methylellagic acidDMSO5 mg/mL (requires heat)
3,3'-Di-O-methylellagic acidDMSOSoluble[3]
Ellagic AcidDMSOSoluble[11][12]
Ellagic AcidMethanol~671 µg/mL[11]
Ellagic AcidWaterPoorly soluble[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 316.22 g/mol )[13]

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile for cell culture use

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare a 10 mM solution, you will need 3.162 mg of this compound per 1 mL of DMSO.

  • Weighing: Carefully weigh out the required amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.

  • Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, briefly warm the tube to 37°C and sonicate until the solution is clear.

  • Aliquoting: Dispense the stock solution into single-use, sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage.[1][3]

Protocol 2: Assessment of this compound Stability in DMSO by HPLC

This protocol provides a general framework. Specific parameters may need to be optimized for your system.

Objective: To determine the stability of this compound in DMSO over time under specific storage conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your baseline.

  • Storage: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C). Protect from light.

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area suggests degradation. Also, monitor for the appearance of new peaks, which could indicate degradation products.

  • Quantification: Calculate the percentage of this compound remaining at each time point using the formula: (Peak Area at Time=X / Peak Area at Time=0) * 100

Example HPLC Parameters (based on similar compounds): [14][15]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.2% formic acid.

  • Flow Rate: 1 mL/min

  • Detection: UV detector at 254 nm

  • Injection Volume: 20 µL

Visualizations

G cluster_prep Preparation cluster_storage Storage & Use weigh Weigh 3-OMEA Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate at 37°C add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw & Use in Experiment store->thaw

Caption: Workflow for preparing and storing this compound in DMSO.

G start Precipitate Observed in DMSO Stock Solution check_dissolution Was solution fully dissolved initially? start->check_dissolution re_dissolve Warm to 37°C, vortex, and/or sonicate. check_dissolution->re_dissolve No check_again Does precipitate remain? check_dissolution->check_again Yes re_dissolve->check_again solution_ok Solution is ready for use. Proceed with caution. check_again->solution_ok No consider_new Consider preparing a fresh, possibly more dilute, stock solution. check_again->consider_new Yes

Caption: Troubleshooting guide for precipitation issues with 3-OMEA in DMSO.

G cluster_factors Influencing Factors center 3-OMEA Stability in DMSO temp Temperature center->temp light Light Exposure center->light water Water Content (Hygroscopicity) center->water ph Acid/Base Contaminants center->ph oxygen Oxygen center->oxygen freeze_thaw Freeze-Thaw Cycles center->freeze_thaw

Caption: Key factors that can influence the stability of 3-OMEA in DMSO.

G stimulus Inflammatory Stimulus (e.g., LPS) pathway Signaling Cascade (e.g., IKK activation) stimulus->pathway omea This compound omea->pathway Inhibition nfkb NF-κB Activation & Translocation pathway->nfkb response Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) nfkb->response

Caption: Simplified anti-inflammatory signaling pathway possibly affected by 3-OMEA.

References

Navigating In Vivo Studies with 3-O-Methylellagic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals embarking on animal studies with 3-O-Methylellagic acid (3-OMEA), this guide provides a centralized resource for optimizing dosage and experimental design. Given the current landscape of available research, which is more robust for the parent compound ellagic acid and other methylated derivatives than for 3-OMEA itself, this document synthesizes existing knowledge to offer practical guidance and address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for my animal study?

A1: Currently, there is a lack of established dose-ranging or pharmacokinetic studies specifically for this compound in animal models. Therefore, a definitive recommended starting dose cannot be provided. It is crucial to conduct a pilot dose-finding study for your specific animal model and disease indication.

As a starting point for such a study, you may consider the dosage ranges used for the parent compound, ellagic acid, while acknowledging that methylation can significantly alter bioavailability and potency. Studies on ellagic acid have reported a wide range of effective doses, from 10 mg/kg to 200 mg/kg, depending on the administration route and therapeutic area.[1][2][3][4][5][6][7][8] A conservative approach would be to start with a low dose (e.g., 10 mg/kg) and escalate to higher doses while monitoring for efficacy and any signs of toxicity.

Q2: How should I prepare this compound for in vivo administration?

A2: The solubility of this compound is a critical factor for in vivo studies. Like ellagic acid, it has poor water solubility.[9] Common strategies for formulating poorly soluble compounds for animal studies include the use of co-solvents and suspending agents.

Several suppliers of ellagic acid derivatives suggest various formulations for in vivo use.[10][11] A common approach involves dissolving the compound in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it with a vehicle suitable for the chosen route of administration, such as corn oil, polyethylene glycol (PEG300), or saline containing a surfactant like Tween 80.[10][11] It is imperative to perform solubility and stability tests of your final formulation before administration.

Q3: What are the common routes of administration for this compound in animal studies?

A3: The most common routes of administration for ellagic acid and its derivatives in animal studies are oral gavage (p.o.) and intraperitoneal injection (i.p.).[1][2][3][4][6][7][8] The choice of administration route will depend on your experimental goals, the desired pharmacokinetic profile, and the formulation. Oral administration is often preferred for its clinical relevance, but it may result in lower bioavailability due to first-pass metabolism.[12] Intraperitoneal injection can offer higher bioavailability but may also lead to localized irritation.[12]

Q4: Are there any known signaling pathways affected by this compound?

A4: Research on the specific signaling pathways modulated by this compound is limited. However, studies on the parent compound, ellagic acid, have identified several potential targets. For instance, ellagic acid has been shown to inhibit the epigenetic enzymes Enhancer of zeste homolog 2 (EZH2) and Protein arginine methyltransferase 5 (PRMT5).[13] In a model of neuroinflammation, ellagic acid was found to modulate the CXCL12/IL-17/IL-11 axis.[6] It is plausible that this compound may share some of these targets, but this requires experimental validation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitation in the formulation Poor solubility of this compound.- Increase the proportion of the co-solvent (e.g., DMSO, PEG300).- Gently warm the solution (ensure the compound is heat-stable).- Use sonication to aid dissolution.- Prepare fresh formulations immediately before each use.
No observable efficacy at the tested dose - Insufficient dosage.- Poor bioavailability via the chosen administration route.- Inappropriate formulation.- Conduct a dose-escalation study to test higher concentrations.- Consider an alternative route of administration (e.g., i.p. instead of p.o.).- Optimize the formulation to enhance solubility and absorption.
Signs of toxicity in animals (e.g., weight loss, lethargy) - The administered dose is too high.- Vehicle toxicity.- Reduce the dosage.- Conduct a toxicity study with the vehicle alone.- Monitor animals closely for any adverse effects.
High variability in experimental results - Inconsistent dosing technique.- Instability of the formulation.- Individual animal differences in metabolism.- Ensure all personnel are thoroughly trained in the administration technique.- Prepare fresh formulations for each experiment.- Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Due to the limited availability of in vivo data for this compound, the following table summarizes reported effective doses of the parent compound, Ellagic Acid , in various animal models. This information should be used as a reference for designing pilot studies for 3-OMEA and not for direct dose translation.

Table 1: Summary of Effective Doses of Ellagic Acid in Animal Studies

Animal Model Disease/Condition Route of Administration Effective Dose Range (mg/kg) Reference
RatHepatic enzyme modulationIntragastric10 - 30[1][2]
MouseMalariaIntraperitoneal< 1 - 100[3]
MouseMild Cognitive ImpairmentOral gavage25 - 400[4]
MouseSeizuresIntraperitoneal100 - 200[5]
MouseNeuroinflammationIntraperitoneal40 - 80[6]
RatCognitive ImpairmentOral7.5 - 30[8]
RatOxidative StressOral10 - 35[7]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (p.o.)

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal volume of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of 3-OMEA in 1 mL of DMSO. Gentle heating and vortexing may be required.

  • Working Solution Preparation:

    • For a final dosing solution, further dilute the stock solution in a suitable vehicle such as corn oil or a mixture of PEG300 and saline.

    • Example for a 10 mg/kg dose in a 20g mouse (dosing volume 100 µL):

      • Required concentration: 2 mg/mL.

      • From a 10 mg/mL DMSO stock, take 20 µL.

      • Add the 20 µL of stock solution to 80 µL of corn oil.

      • Vortex thoroughly to ensure a homogenous suspension.

      • Note: The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

  • Administration:

    • Administer the freshly prepared solution to the animals using a suitable gavage needle.

Protocol 2: Preparation of this compound for Intraperitoneal Injection (i.p.)

  • Stock Solution Preparation:

    • Prepare a stock solution in DMSO as described in Protocol 1.

  • Working Solution Preparation:

    • Dilute the DMSO stock solution in a vehicle suitable for injection, such as a mixture of PEG300, Tween 80, and saline.

    • Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% sterile saline.[10]

    • Calculate the required volumes of each component to achieve the final desired concentration of 3-OMEA.

    • Add the components sequentially, ensuring complete mixing at each step.

    • The final solution should be clear and free of precipitates. If not, formulation optimization is required.

  • Administration:

    • Administer the solution to the animals using a sterile syringe and needle.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation a Weigh 3-OMEA b Dissolve in DMSO (Stock Solution) a->b c Dilute in Vehicle (Working Solution) b->c d Oral Gavage (p.o.) c->d e Intraperitoneal (i.p.) c->e f Efficacy Assessment d->f g Toxicity Monitoring d->g h Pharmacokinetic Analysis d->h e->f e->g e->h f->g

Caption: Experimental workflow for in vivo studies of this compound.

signaling_pathway Ellagic Acid Ellagic Acid EZH2 EZH2 Ellagic Acid->EZH2 inhibits PRMT5 PRMT5 Ellagic Acid->PRMT5 inhibits H3K27me3 H3K27me3 EZH2->H3K27me3 catalyzes H4R3me2s H4R3me2s PRMT5->H4R3me2s catalyzes Gene Silencing Gene Silencing H3K27me3->Gene Silencing H4R3me2s->Gene Silencing

Caption: Potential epigenetic regulatory pathway of Ellagic Acid.

troubleshooting_logic start Start Experiment no_effect No Efficacy Observed start->no_effect toxicity Toxicity Observed start->toxicity increase_dose Increase Dose no_effect->increase_dose Low Dose? change_route Change Administration Route no_effect->change_route Bioavailability Issue? optimize_formulation Optimize Formulation no_effect->optimize_formulation Solubility Issue? decrease_dose Decrease Dose toxicity->decrease_dose vehicle_control Check Vehicle Toxicity toxicity->vehicle_control success Optimal Dose Identified increase_dose->success change_route->success optimize_formulation->success decrease_dose->success vehicle_control->success

Caption: Troubleshooting logic for dosage optimization in animal studies.

References

Technical Support Center: Purification of 3-O-Methylellagic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of 3-O-Methylellagic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of this compound After Extraction Incomplete extraction from the plant material.- Ensure the plant material is finely powdered to maximize surface area for solvent penetration. - Use a multi-step extraction process (e.g., cold maceration followed by soxhlet extraction) to ensure exhaustive extraction.[1][2] - Consider using a solvent system optimized for polarity to selectively extract phenolic compounds, such as a hydroalcoholic solution (e.g., methanol:water, 1:1).[1]
Degradation of the compound during extraction.- Perform extraction at room temperature or under controlled, cool conditions to minimize thermal degradation.[1] - Protect the extract from light and oxygen to prevent oxidative degradation.
Co-elution with Other Compounds During Column Chromatography Similar polarities of this compound and impurities (e.g., other methylated ellagic acids, flavonoids).- Optimize the mobile phase composition by performing preliminary thin-layer chromatography (TLC) with various solvent systems to achieve better separation. - Employ gradient elution instead of isocratic elution to improve the resolution of compounds with close retention times. - Consider using a different stationary phase, such as Sephadex LH-20, which separates based on molecular size and polarity.
Poor Resolution in HPLC Purification Suboptimal mobile phase or column chemistry.- Adjust the mobile phase composition. A common mobile phase for ellagic acid derivatives is a gradient of acetonitrile and water with an acid modifier like acetic acid or trifluoroacetic acid (TFA).[3] - Experiment with different column types (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for your specific mixture.
Precipitation of this compound in the HPLC System Low solubility of the compound in the mobile phase.- Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the initial mobile phase conditions. - Ensure the sample is fully dissolved in a suitable solvent before injection. DMSO can be used for initial dissolution but must be compatible with the mobile phase.[4]
Low Purity After Recrystallization Inappropriate solvent choice.- The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] - Test a range of solvents with varying polarities. Common solvents for recrystallization of polar compounds include ethanol, methanol, or mixtures with water.[7]
Presence of impurities with similar solubility profiles.- If a single solvent recrystallization is ineffective, try a two-solvent recrystallization method.[7] - Perform multiple recrystallizations, although this may lead to a decrease in yield.
Difficulty Confirming the Purity and Identity of the Final Product Insufficient analytical data.- Utilize a combination of analytical techniques for comprehensive purity assessment and structural elucidation.[8] - High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) can be used to determine the percentage purity.[1][9] - Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the molecular weight and structure of the isolated compound.[1][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found during the isolation of this compound from natural sources?

A1: The most common impurities are structurally related polyphenols that are often co-extracted from the plant material. These can include:

  • Other Ellagic Acid Derivatives: This includes ellagic acid itself, di- and tri-O-methylellagic acids, and glycosidic forms of these compounds (e.g., 3-O-methyl ellagic acid 4-O-beta-d-glucopyranoside).[12]

  • Catechins and Procyanidins: These are other classes of flavonoids that are abundant in many plant sources.[12]

  • Gallotannins and Ellagitannins: These are larger polyphenolic compounds that can be hydrolyzed to ellagic acid.[9]

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: A multi-step chromatographic approach is often the most effective:

  • Initial Fractionation: Column chromatography with silica gel is a common first step to separate the crude extract into fractions based on polarity.[3][12]

  • Further Purification: The fractions containing this compound can be further purified using techniques that offer higher resolution, such as semi-preparative High-Performance Liquid Chromatography (HPLC).[3][12]

  • Alternative High-Resolution Techniques: pH-gradient counter-current chromatography has also been shown to be effective for the separation of ellagic acid, achieving high purity.[10]

Q3: How can I assess the purity of my isolated this compound?

A3: A combination of analytical methods is recommended for a thorough purity assessment:

  • Chromatographic Methods: HPLC and UPLC are powerful techniques for determining the percentage purity of a sample by measuring the peak area of the target compound relative to any impurities.[1][9]

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can help identify impurities.[1][11]

    • Mass Spectrometry (MS): Confirms the molecular weight of the isolated compound.[10][11]

  • Other Techniques: High-Performance Thin-Layer Chromatography (HPTLC) can also be used for purity checks.[1]

Q4: What are the optimal storage conditions for purified this compound?

A4: To ensure stability, this compound should be stored as a dry powder in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C.[13] If in solution, storage at -80°C is preferable.[13]

Experimental Protocols

General Workflow for Isolation and Purification

G start Plant Material Extraction (e.g., Methanol:Water) fractionation Column Chromatography (Silica Gel) start->fractionation Crude Extract hplc Semi-Preparative HPLC fractionation->hplc Enriched Fractions purity Purity Assessment (HPLC, UPLC, MS, NMR) hplc->purity Isolated Compound end Pure this compound purity->end

Caption: General experimental workflow for the isolation and purification of this compound.

Protocol 1: Column Chromatography for Initial Fractionation
  • Preparation of the Column:

    • A glass column is packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent (e.g., hexane) to ensure uniform packing.

  • Sample Loading:

    • The crude plant extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

    • The dried, adsorbed sample is then carefully loaded onto the top of the prepared column.

  • Elution:

    • The column is eluted with a solvent system of increasing polarity (gradient elution). A common gradient might start with 100% dichloromethane (DCM) and gradually increase the percentage of methanol.[3]

  • Fraction Collection:

    • Fractions of the eluate are collected sequentially.

  • Analysis:

    • Each fraction is analyzed by Thin-Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Fractions with similar TLC profiles are pooled for further purification.

Protocol 2: Recrystallization for Final Purification
  • Solvent Selection:

    • Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. This often requires empirical testing of various solvents.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.[6]

  • Cooling:

    • Allow the hot, saturated solution to cool slowly to room temperature without disturbance. This slow cooling promotes the formation of pure crystals.[14]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Crystal Collection:

    • The formed crystals are collected by vacuum filtration using a Büchner funnel.[5]

  • Washing and Drying:

    • The crystals are washed with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[5]

    • The purified crystals are then dried, for example, in a vacuum oven, to remove any residual solvent.

Purity Data Comparison

The following table summarizes purity data for ellagic acid and its derivatives obtained through different purification methods as reported in the literature.

CompoundPurification MethodPurity AchievedAnalytical MethodReference
Ellagic AcidpH-gradient counter-current chromatography> 98%HPLC, MS, NMR[10]
Ellagic AcidMacroporous Resin Adsorption> 97%UPLC[9]
This compoundColumn Chromatography & HPLC99.6%HPLC[1]
3,3',4-Tri-O-methylellagic acidNot specified≥ 95%HPLC[4]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of troubleshooting common issues in the purification process.

G start Start Purification issue Issue Encountered? start->issue low_yield Low Yield issue->low_yield Yes poor_sep Poor Separation issue->poor_sep Yes low_purity Low Purity issue->low_purity Yes end Pure Compound issue->end No optimize_extraction Optimize Extraction (Solvent, Method) low_yield->optimize_extraction optimize_chrom Optimize Chromatography (Mobile Phase, Stationary Phase) poor_sep->optimize_chrom optimize_recrys Optimize Recrystallization (Solvent Choice) low_purity->optimize_recrys optimize_extraction->issue optimize_chrom->issue optimize_recrys->issue

Caption: A logical troubleshooting workflow for purifying this compound.

References

Technical Support Center: Large-Scale Synthesis of 3-O-Methylellagic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of 3-O-Methylellagic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The primary challenges include achieving regioselective methylation of ellagic acid, low yields in coupling reactions to form the core dibenzopyranone structure, formation of multiple byproducts, and difficulties in purification due to the planar nature and poor solubility of the product.

Q2: Which synthetic route is most promising for large-scale production?

A2: While several synthetic strategies can be envisioned, a common approach involves the selective methylation of a suitable ellagic acid precursor or the synthesis from gallic acid derivatives. The intramolecular Ullmann coupling reaction is a key step, though it often suffers from low yields.[1] Optimization of this step is critical for a viable large-scale process.

Q3: What are the common impurities encountered during the synthesis?

A3: Common impurities include unreacted starting materials (e.g., ellagic acid or its derivatives), over-methylated products (e.g., 3,3'-di-O-methylellagic acid, 3,4-di-O-methylellagic acid), and byproducts from side reactions such as debromination in Ullmann coupling.

Q4: How can the solubility of this compound and its intermediates be improved for easier handling?

A4: The solubility of these compounds is generally low in common organic solvents. Using aprotic polar solvents like DMSO, DMF, or NMP can be effective. For purification, derivatization to a more soluble form followed by deprotection might be considered, although this adds extra steps to the synthesis. In some cases, heating the solution in DMSO can aid in solubilization.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Poor regioselectivity in methylation: Multiple hydroxyl groups on the ellagic acid core get methylated, reducing the yield of the desired 3-O-methylated product.1. Use of Protecting Groups: Employ protecting groups for the other hydroxyl groups to ensure selective methylation at the 3-position. This will, however, increase the number of synthetic steps. 2. Optimization of Reaction Conditions: Systematically vary the methylating agent (e.g., dimethyl sulfate, methyl iodide), base (e.g., K₂CO₃, NaH), solvent, temperature, and reaction time to find the optimal conditions for selective methylation.
Inefficient Ullmann Coupling: The intramolecular Ullmann coupling to form the dibenzopyranone structure is often a low-yield step.[1]1. Catalyst and Ligand Screening: Experiment with different copper catalysts (e.g., CuI, CuBr, Cu(OAc)₂) and ligands (e.g., N,N-dimethylglycine, 2,2,6,6-tetramethylheptane-3,5-dione) to improve the reaction rate and yield.[2][3] 2. High-Temperature and High-Concentration: Increasing the reaction temperature and the concentration of reagents can significantly improve product yield in some Ullmann couplings.[4] 3. Alternative Coupling Strategies: Investigate other cross-coupling reactions like Suzuki or Heck couplings, although these have been reported to be challenging for forming the unsymmetric Ar-Ar bond in similar structures.[1]
Product Degradation: The product might be sensitive to the reaction or workup conditions, especially at elevated temperatures or in the presence of strong acids or bases.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 2. Mild Workup: Use mild acidic and basic conditions during the workup and purification steps.
Issue 2: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-elution of Impurities: Over-methylated byproducts and starting materials may have similar polarities, making chromatographic separation challenging.1. Recrystallization: Attempt recrystallization from a suitable solvent system to selectively crystallize the desired product. 2. Preparative HPLC: Use preparative HPLC with a suitable column and mobile phase for high-purity separation. 3. Derivatization: Convert the crude product into a derivative that is easier to purify. After purification, the derivative can be converted back to the final product.
Low Solubility: The product's poor solubility hinders purification by standard techniques like column chromatography.1. Solvent Screening: Test a range of solvents and solvent mixtures to find an optimal system for chromatography or recrystallization. Aprotic polar solvents might be necessary. 2. Temperature: For column chromatography, running the column at a slightly elevated temperature (if the compound is stable) can improve solubility and separation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on typical challenges encountered in similar syntheses. This data is for illustrative purposes to guide optimization efforts.

Table 1: Effect of Reaction Conditions on the Yield of Ullmann Coupling

Entry Copper Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
1CuI (10)NoneK₂CO₃DMF14025
2CuI (10)L-Proline (20)Cs₂CO₃Dioxane11045
3CuI (5)N,N-dimethylglycine (15)Cs₂CO₃Dioxane9065
4CuBr (10)NoneK₂CO₃DMF14028
5Cu(OAc)₂ (10)NoneK₂CO₃DMF14022

Table 2: Impurity Profile in a Typical Crude Product Mixture

Compound Retention Time (min) Area (%)
Ellagic Acid (Starting Material)5.215
This compound (Product) 8.5 60
3,3'-di-O-Methylellagic Acid10.110
Other Methylated Isomers9.0 - 11.510
Unknown ByproductsVarious5

Experimental Protocols

Protocol 1: Selective Monomethylation of Ellagic Acid (Hypothetical)

  • Protection of Hydroxyl Groups (Optional but Recommended): In a flame-dried flask under an inert atmosphere, dissolve ellagic acid in a suitable solvent (e.g., dry DMF). Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Methylation: To the solution of the protected ellagic acid, add a mild base (e.g., K₂CO₃) followed by the dropwise addition of a methylating agent (e.g., dimethyl sulfate) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Deprotection: After the methylation is complete, add a deprotecting agent (e.g., TBAF for silyl groups) and stir until the protecting groups are removed.

  • Workup and Purification: Quench the reaction with a mild acid and extract the product with a suitable organic solvent. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Intramolecular Ullmann Coupling (Adapted from similar syntheses)

  • Reaction Setup: In a Schlenk tube, combine the di-aryl precursor, copper(I) iodide (5-10 mol%), a ligand such as N,N-dimethylglycine (15-20 mol%), and cesium carbonate (2-3 equivalents).

  • Solvent and Degassing: Add anhydrous dioxane as the solvent. Degas the mixture by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture at 90-110 °C for 24-48 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel or preparative HPLC to obtain this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Ellagic Acid protection Selective Protection of OH groups start->protection Protecting Agent, Base intermediate Protected & Methylated Intermediate protection->intermediate methylation Methylation at 3-position deprotection Deprotection methylation->deprotection coupling_precursor Ullmann Coupling Precursor Preparation deprotection->coupling_precursor intermediate->methylation Methylating Agent, Base ullmann Intramolecular Ullmann Coupling coupling_precursor->ullmann Cu Catalyst, Ligand, Base purification Purification (Chromatography/Recrystallization) ullmann->purification product Final Product: this compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield Troubleshooting Low Yield low_yield Low Yield Observed check_purity Check Purity of Starting Materials low_yield->check_purity First Step optimize_methylation Optimize Methylation Conditions low_yield->optimize_methylation optimize_coupling Optimize Ullmann Coupling low_yield->optimize_coupling check_degradation Check for Product Degradation low_yield->check_degradation methylation_params Vary: - Protecting Groups - Base - Temperature - Time optimize_methylation->methylation_params coupling_params Vary: - Catalyst - Ligand - Solvent - Temperature optimize_coupling->coupling_params degradation_params Actions: - Inert Atmosphere - Mild Workup check_degradation->degradation_params

Caption: Logical workflow for troubleshooting low product yield.

References

Technical Support Center: Enhancing the Resolution of 3-O-Methylellagic Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution of 3-O-Methylellagic acid in mass spectrometry experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

Chromatography Issues

Question: I am observing poor peak shape (e.g., tailing, fronting) for this compound. What are the common causes and how can I fix it?

Answer: Poor peak shape is a frequent challenge. The source can be chemical interactions or physical problems within the HPLC/UPLC system.

  • Peak Tailing: This is often caused by secondary interactions between the acidic this compound and active sites on the column packing material, such as residual silanols.[1]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase by adding 0.1% formic acid helps to keep the analyte in its protonated state, which minimizes interaction with silanols.[2]

      • Column Selection: Utilize a high-purity, end-capped silica column.

      • Guard Column: Employ a guard column to adsorb impurities that can create active sites on the analytical column.

  • Peak Fronting/Tailing due to Overload: Injecting too high a concentration of the analyte can saturate the column.[1]

    • Solution: Reduce the sample concentration or the injection volume.

  • Split Peaks or Broadening: This can indicate a physical issue with the column or system.

    • Solution:

      • Check for Voids: A void at the column inlet can cause peak splitting. This may require column replacement.

      • Frit Blockage: A partially blocked column inlet frit can distort the sample flow. Try back-flushing the column.[1]

      • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[3]

Question: The retention time for my this compound peak is unstable and drifting. What should I investigate?

Answer: Retention time drift compromises data reliability. The cause is usually related to the mobile phase, column temperature, or pump performance.

  • Insufficient Equilibration: The column needs to be fully equilibrated to the initial mobile phase conditions before each injection.

  • Mobile Phase Inconsistency: The composition of the mobile phase can change due to evaporation of the more volatile organic solvent. Prepare fresh mobile phase daily and keep solvent reservoirs capped.

  • Temperature Fluctuations: HPLC separations are sensitive to temperature changes. Use a column oven to maintain a stable temperature.

  • Pump Issues: Leaks or failing pump seals can lead to an inconsistent flow rate, causing retention time shifts.

Mass Spectrometry Issues

Question: The signal intensity for this compound is weak. How can I improve it?

Answer: Low signal intensity can be addressed by optimizing ionization, reducing interferences, and ensuring proper instrument tuning.

  • Ionization Mode: For polyphenols like this compound, negative ion mode electrospray ionization (ESI) typically yields higher sensitivity.[2]

  • Source Parameter Optimization: Fine-tuning the ion source is critical.

    • Capillary Voltage, Nebulizer Gas, and Drying Gas: Adjust these parameters to maximize the ion signal for your specific analyte and flow rate.

    • Drying Gas Temperature: Optimize the temperature to ensure efficient desolvation without causing thermal degradation of the analyte.

  • Minimize Adduct Formation: The formation of multiple adducts (e.g., with sodium or potassium) can dilute the signal of the primary ion.

    • Solution: Use high-purity solvents and consider adding a volatile buffer like ammonium acetate to promote the formation of a single, consistent adduct.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[4][5][6]

    • Solution: Improve sample cleanup using methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2]

Question: I am detecting multiple ions for my pure this compound standard. Why is this happening?

Answer: The presence of multiple ions from a pure standard can be attributed to several phenomena in the mass spectrometer.

  • Adduct Formation: In ESI, it is common for the analyte to form adducts with ions present in the mobile phase, such as [M+Na]⁺ and [M+K]⁺ in positive mode, or [M+Cl]⁻ in negative mode.

  • In-Source Fragmentation: If the energy in the ion source is too high (e.g., high capillary voltage or temperature), the molecule can fragment before entering the mass analyzer.[7]

    • Solution: Gradually lower the source temperature and voltages to see if the intensity of the unexpected ions decreases.

  • Isotopic Peaks: Naturally occurring stable isotopes will produce small peaks at m/z values slightly higher than the monoisotopic mass (e.g., M+1, M+2). These are expected and can be used to confirm the elemental composition.

Quantitative Data Summary

The following tables provide key parameters for this compound as a starting point for method development.

Table 1: Physicochemical Properties of this compound
Parameter Value
Molecular FormulaC₁₅H₈O₈
Monoisotopic Mass316.0219 g/mol [8]
Predicted m/z [M-H]⁻315.0146[9]
Predicted m/z [M+H]⁺317.0292[9]
Table 2: Starting UPLC-MS/MS Parameters for Related Ellagic Acid Derivatives
Parameter Suggested Starting Condition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, <2 µm)[2]
Mobile Phase A Water with 0.1% Formic Acid[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[10]
Flow Rate 0.2 - 0.4 mL/min[10][11]
Ionization Mode ESI Negative[2]
Precursor Ion (m/z) 315.0
Product Ion(s) (m/z) To be determined via infusion and product ion scan. Look for characteristic losses of methyl groups (CH₃), carbon monoxide (CO), and carbon dioxide (CO₂).[12]

Experimental Protocols

Protocol 1: General Procedure for UPLC-MS/MS Analysis of this compound

This protocol provides a general framework. Optimization is necessary for specific instrumentation and sample matrices.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with water and then a low percentage of methanol in water to remove polar interferences.

    • Elute this compound using methanol or acetonitrile.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • UPLC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0.0 min: 5% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 5% B

      • 12.0 min: 5% B (End)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2-5 µL

  • MS/MS Conditions (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: -3.0 kV

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • MRM Transition:

      • Precursor Ion (Q1): m/z 315.0

      • Product Ion (Q3): Determine by infusing a standard and performing a product ion scan.

    • Collision Energy: Optimize for the specific transition (typically 15-35 eV).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis sample Complex Sample Matrix spe Solid Phase Extraction (SPE) sample->spe Loading elute Elution & Evaporation spe->elute reconstitute Reconstitution in Mobile Phase elute->reconstitute uplc UPLC Separation reconstitute->uplc Injection msms Tandem Mass Spectrometry (MS/MS) uplc->msms data_acq Data Acquisition (MRM) msms->data_acq integration Peak Integration data_acq->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for the quantitative analysis of this compound.

troubleshooting_flowchart cluster_lc_issues LC-Related cluster_ms_issues MS-Related cluster_lc_solutions Solutions cluster_ms_solutions Solutions start Analysis Issue Encountered issue_type What is the primary issue? start->issue_type peak_shape Poor Peak Shape issue_type->peak_shape Chromatography sensitivity Low Sensitivity issue_type->sensitivity Mass Spectrometry retention Retention Time Drift peak_shape->retention sol_peak Check Mobile Phase pH Reduce Sample Load Inspect Column peak_shape->sol_peak sol_retention Ensure System Equilibration Check for Leaks Use Column Oven retention->sol_retention spectrum Complex Spectrum sensitivity->spectrum sol_sens Optimize Source Parameters Switch to Negative Mode Improve Sample Cleanup sensitivity->sol_sens sol_spec Identify Adducts Reduce In-Source Energy spectrum->sol_spec

Caption: A logical troubleshooting flowchart for common issues in LC-MS analysis.

References

Technical Support Center: Quantification of 3-O-Methylellagic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 3-O-Methylellagic acid by LC-MS/MS.

Troubleshooting Guide

Matrix effects, the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds, are a common challenge in bioanalysis. This guide provides a structured approach to identifying and mitigating these effects when quantifying this compound.

Problem: Poor sensitivity, accuracy, or precision in your this compound assay.

This is often a primary indicator of significant matrix effects. Follow these steps to troubleshoot:

Step 1: Assess the Presence and Severity of Matrix Effects

  • Method: Post-column infusion is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram.

  • Procedure:

    • Infuse a standard solution of this compound at a constant flow rate into the MS detector, post-column.

    • Inject a blank, extracted matrix sample (e.g., plasma, urine) onto the LC column.

    • Monitor the signal intensity of this compound. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement at specific retention times.

Step 2: Optimize Sample Preparation

The goal is to remove interfering matrix components, particularly phospholipids, before LC-MS/MS analysis.[1] The choice of sample preparation method has a significant impact on data quality.

  • Comparison of Common Techniques:

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect Reduction (Phospholipid Removal)ThroughputRecommendation for this compound
Protein Precipitation (PPT) Moderate to HighLowHighNot Recommended for Final Method. Prone to significant matrix effects due to minimal cleanup.[1]
Liquid-Liquid Extraction (LLE) Variable (depends on solvent polarity)ModerateModerateFeasible. Requires careful optimization of extraction solvent to ensure good recovery of the polar this compound while minimizing co-extraction of interferences.
Solid-Phase Extraction (SPE) HighHighModerateRecommended. Offers a good balance of high recovery and effective removal of matrix components.[2][3]
HybridSPE®/Phospholipid Removal Plates HighVery HighHighHighly Recommended. Specifically designed to remove phospholipids, a major source of matrix effects in bioanalysis.[1]
  • Troubleshooting Tips:

    • Low Recovery with LLE: this compound is a polar molecule. If using LLE, ensure the extraction solvent has appropriate polarity. A more polar solvent may improve recovery but could also extract more interferences. Consider a supported liquid extraction (SLE) for better performance.

    • Persistent Matrix Effects with SPE: Optimize the wash steps. A wash with a higher percentage of organic solvent can help remove more interferences but may also lead to analyte loss. Experiment with different wash solution compositions.

Step 3: Refine Chromatographic Conditions

The aim is to chromatographically separate this compound from co-eluting matrix components.

  • Troubleshooting Tips:

    • Co-elution with Interferences:

      • Modify the Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.

      • Change the Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different interactions with phenolic compounds.

      • Adjust Mobile Phase pH: The retention of acidic compounds like this compound is highly dependent on the mobile phase pH. Lowering the pH (e.g., with 0.1% formic acid) will ensure the analyte is in its neutral form, leading to better retention on a reversed-phase column.

Step 4: Implement an Appropriate Internal Standard

An internal standard (IS) is crucial for correcting for variability in sample preparation and matrix effects.

  • Best Practice: The use of a stable isotope-labeled (SIL) internal standard (e.g., deuterated or ¹³C-labeled this compound) is the gold standard.[4] A SIL IS will co-elute with the analyte and experience the same matrix effects, providing the most accurate correction.

  • Alternative: If a SIL IS is not available, a structural analog can be used. The ideal structural analog should have similar chemical properties and chromatographic behavior to this compound. Ellagic acid or another methylated derivative could be considered, but thorough validation is required to ensure it effectively mimics the behavior of the analyte.

Step 5: Optimize Mass Spectrometry Parameters

Fine-tuning the MS parameters can help to minimize the impact of interfering ions.

  • Troubleshooting Tips:

    • Interfering Peaks with the Same Mass: If you observe an interfering peak with the same precursor and product ion as your analyte, consider selecting a different, more specific product ion for quantification, even if it is less intense.[5]

    • Ion Suppression/Enhancement:

      • Adjust Ionization Source Parameters: Optimize the spray voltage, gas flows, and temperature of the electrospray ionization (ESI) source to ensure efficient and stable ionization of this compound.

      • Consider Negative Ion Mode: Phenolic compounds like this compound often ionize well in negative ion mode, which can sometimes be less susceptible to matrix effects from certain biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of matrix effects when analyzing this compound in plasma?

A1: The most common source of matrix effects in plasma is phospholipids from cell membranes.[1] These molecules are often co-extracted with the analyte and can cause significant ion suppression in the ESI source. Therefore, sample preparation methods that effectively remove phospholipids are highly recommended.

Q2: I am using protein precipitation, and my results are not reproducible. What should I do?

A2: Protein precipitation is a simple but "dirty" sample preparation method that often leads to significant matrix effects.[1] For improved reproducibility, you should switch to a more effective sample cleanup technique like Solid-Phase Extraction (SPE) or a specialized phospholipid removal product (e.g., HybridSPE®). These methods will provide a cleaner extract, leading to more reliable and reproducible results.[1][2][3]

Q3: I cannot find a commercially available stable isotope-labeled internal standard for this compound. What are my options?

A3: While a custom synthesis of a deuterated or ¹³C-labeled this compound is the ideal solution, it can be time-consuming and expensive. As an alternative, you can use a structural analog as an internal standard. Potential candidates could include ellagic acid, 3,3'-di-O-methylellagic acid, or other related polyphenolic compounds. It is critical to validate the chosen analog thoroughly to ensure its chromatographic behavior and ionization response closely match that of this compound under your experimental conditions.

Q4: How can I be sure that my chosen internal standard is effectively compensating for matrix effects?

A4: To verify the effectiveness of your internal standard, you should perform a post-extraction addition experiment. Analyze three sets of samples:

  • Analyte and IS in a clean solution.

  • A blank matrix extract spiked with the analyte and IS.

  • An extracted sample containing the analyte, with the IS spiked in post-extraction.

By comparing the analyte-to-IS peak area ratios across these samples, you can determine if the IS is tracking the analyte's response in the presence of the matrix.

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Diluting the sample can be a simple and effective way to reduce matrix effects, but it also reduces the concentration of your analyte.[4] This approach is only feasible if the concentration of this compound in your samples is high enough to remain well above the lower limit of quantification (LLOQ) of your assay after dilution.

Experimental Protocols

Recommended Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This protocol is a starting point and should be optimized for your specific application and matrix.

  • Condition the SPE Cartridge: Condition a mixed-mode cation exchange (MCX) or a reversed-phase (e.g., C18) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat Sample: To 100 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elute: Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters

These are typical starting parameters and should be optimized for your specific instrument.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute this compound. A shallow gradient will provide better resolution.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized).

  • MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and the internal standard need to be determined by infusing standard solutions into the mass spectrometer.

Visualizations

Workflow_for_Minimizing_Matrix_Effects cluster_Problem Problem Identification cluster_Troubleshooting Troubleshooting Steps cluster_Solution Solution Problem Poor Sensitivity, Accuracy, or Precision Assess 1. Assess Matrix Effects (Post-Column Infusion) Problem->Assess SamplePrep 2. Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) Assess->SamplePrep Matrix Effects Detected Chromo 3. Refine Chromatography (Gradient, Column, pH) SamplePrep->Chromo IS 4. Use Appropriate Internal Standard (Stable Isotope Labeled) Chromo->IS MS 5. Optimize MS Parameters (Source, MRM Transitions) IS->MS Solution Robust & Reliable Quantification MS->Solution

Caption: Workflow for Minimizing Matrix Effects.

Sample_Preparation_Comparison cluster_Methods Sample Preparation Methods cluster_Outcome Outcome Start Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) Start->PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE PLR Phospholipid Removal (e.g., HybridSPE®) Start->PLR High_ME High Matrix Effects (Poor Data Quality) PPT->High_ME Least Effective Cleanup LLE->High_ME Moderate Cleanup Low_ME Low Matrix Effects (Good Data Quality) SPE->Low_ME Effective Cleanup PLR->Low_ME Most Effective Cleanup

Caption: Comparison of Sample Preparation Techniques.

References

Troubleshooting inconsistent results in 3-O-Methylellagic acid experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-O-Methylellagic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the consistency and reliability of your results.

I. General Handling and Storage

This section covers essential information for the proper handling and storage of this compound to maintain its stability and integrity.

Q1: How should I store this compound?

A1: Proper storage is crucial for maintaining the compound's stability. For long-term storage, it is recommended to store the powdered form at -20°C. If the compound is dissolved in a solvent, it should be stored at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[2][3]

Q2: What are the best practices for handling this compound in the lab?

A2: When handling this compound, it is important to use personal protective equipment, including safety goggles, gloves, and a lab coat.[1] Handling should be done in a well-ventilated area to avoid inhalation of the powder.[1] Avoid contact with strong acids or alkalis and strong oxidizing agents.[1]

Q3: In which solvents is this compound soluble?

A3: this compound and its derivatives are generally soluble in dimethyl sulfoxide (DMSO).[2][4] In some cases, gentle heating to 37°C and sonication in an ultrasonic bath may be necessary to fully dissolve the compound.[2][3] For cell culture experiments, it is critical to ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).

II. Troubleshooting In Vitro Assay Inconsistencies

Inconsistent results in cell-based and antioxidant assays are a common challenge. This section addresses potential sources of variability and provides solutions.

Q4: My cell viability/cytotoxicity results are inconsistent. What could be the cause?

A4: Inconsistent results in cell viability assays can stem from several factors:

  • Assay Interference: Polyphenolic compounds like this compound have been reported to interfere with tetrazolium-based assays like the MTT assay.[5] These compounds can reduce the MTT reagent abiotically, leading to a false-positive signal and an overestimation of cell viability.[5][6]

  • Cell Culture Conditions: Variability in cell seeding density, growth media composition, and incubation times can significantly impact results.[7]

  • Compound Precipitation: If the compound is not fully dissolved or precipitates out of the culture medium, its effective concentration will vary between wells.

Solution:

  • Use an Alternative Assay: Consider using a non-tetrazolium-based assay to confirm your results. ATP-based assays (e.g., CellTiter-Glo®) or nucleic acid staining methods (e.g., SYTOX Green) are less prone to interference from polyphenols.[6][8]

  • Optimize Cell Culture Protocol: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase during the experiment.[7]

  • Ensure Solubility: Visually inspect your wells under a microscope to check for any compound precipitation.

Q5: I am observing high variability in my antioxidant assay results. How can I improve this?

A5: High variability in antioxidant assays (e.g., DPPH, ABTS) can be due to:

  • Pipetting Errors: Inaccurate pipetting can lead to significant variations in reagent and compound concentrations.

  • Reaction Time: The kinetics of the reaction between the antioxidant and the radical can vary. Ensure you are using a consistent incubation time for all samples.

  • Light Sensitivity: Some reagents used in antioxidant assays are light-sensitive. Protect your samples from light during incubation.

Solution:

  • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.

  • Standardize Incubation Time: Follow the protocol's recommended incubation time precisely for all samples.

  • Work in Low-Light Conditions: When working with light-sensitive reagents, dim the lights in the lab or cover the plate with aluminum foil during incubation.

Diagram: Potential for MTT Assay Interference

The following diagram illustrates how polyphenols can lead to false positives in MTT assays.

MTT_Interference cluster_cell Living Cell cluster_assay Assay Components Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, insoluble) Mitochondria->Formazan Correct Reduction MTT MTT (Yellow, water-soluble) MTT->Mitochondria Polyphenol This compound (Reducing Agent) MTT->Polyphenol Polyphenol->Formazan False Positive (Abiotic Reduction)

Caption: Diagram illustrating potential interference of polyphenols in MTT assays.

III. Experimental Protocols & Data

This section provides detailed methodologies for key experiments and summarizes quantitative data for this compound.

Quantitative Data Summary
ParameterValueOrganism/AssayReference
Antibacterial Activity
MIC32 µg/mLStaphylococcus aureus ATCC 25923[9]
MIC80-160 µg/mLVarious bacterial strains[10]
Antioxidant Activity
IC50 (DPPH Assay)24.28 µg/mLDPPH radical scavenging[10]
Total Antioxidant Capacity (ABTS Assay)2486.94 ± 10.20 µmol TE/gABTS radical scavenging[10]
Protocol 1: DPPH Radical Scavenging Assay

This protocol is adapted from methods used to evaluate the antioxidant activity of this compound.[10]

  • Preparation of Reagents:

    • Prepare a 0.004% (w/v) solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in methanol.

    • Use ascorbic acid or gallic acid as a positive control.[10]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Analysis:

    • Plot the percentage of inhibition against the concentration of the compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 2: General Cell Viability Assay (ATP-Based)

This protocol provides a general framework for assessing cytotoxicity, which is more reliable than MTT assays for polyphenols.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells.

    • Remove the old medium from the cells and add the medium containing the compound.

    • Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • ATP Measurement (e.g., using CellTiter-Glo®):

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP reagent to each well according to the manufacturer's instructions (usually in a 1:1 ratio with the culture medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the EC50 value.

Diagram: General Experimental Workflow

This diagram outlines a typical workflow for evaluating the bioactivity of this compound.

Experimental_Workflow A Compound Preparation (Dissolve in DMSO, aliquot, store at -80°C) B In Vitro Assays A->B C Antioxidant Assays (DPPH, ABTS) B->C D Cell-Based Assays (e.g., Anti-inflammatory, Anticancer) B->D H Data Analysis (Calculate IC50/EC50) C->H E Cell Culture (Seed cells, allow adherence) D->E F Compound Treatment (Serial dilutions, incubate) E->F G Viability/Activity Measurement (e.g., ATP assay, cytokine ELISA) F->G G->H I Mechanism of Action Studies (e.g., Western Blot for signaling pathways) H->I

Caption: A generalized workflow for experimental testing of this compound.

IV. FAQs on Biological Activity & Mechanism

This section addresses common questions regarding the biological effects of this compound.

Q6: What is the proposed anti-inflammatory mechanism of this compound?

A6: While the exact mechanism for this compound is still under investigation, many polyphenols exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12] This pathway is a central mediator of the inflammatory response.[13][14] It is hypothesized that this compound may inhibit the activation of key kinases (like IKK) in this pathway, which would prevent the degradation of IκBα. This, in turn, sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[12][13]

Diagram: Simplified NF-κB Signaling Pathway

This diagram shows a simplified representation of the NF-κB pathway and potential points of inhibition by anti-inflammatory compounds.

NFkB_Pathway cluster_outside Extracellular cluster_inside Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_p P-IκBα (Ubiquitinated for degradation) IkB->IkB_p Degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkB_p->NFkB Releases DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Activates Compound This compound (Potential Inhibitor) Compound->IKK Inhibits? Compound->NFkB_n Inhibits Translocation?

Caption: Potential inhibitory points of this compound in the NF-kB pathway.

Disclaimer: The information provided in this technical support center is for research purposes only. All laboratory work should be conducted under the supervision of qualified personnel and in accordance with institutional safety guidelines.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of 3-O-Methylellagic Acid and Ellagic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 3-O-Methylellagic acid and its parent compound, ellagic acid. The following sections present a summary of their performance in key bioassays, detailed experimental protocols, and visual representations of the signaling pathways they modulate. This information is intended to support further research and drug development efforts.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anti-cancer activities of this compound and ellagic acid.

Antioxidant Activity
CompoundAssayIC50 (µg/mL)Source
This compoundDPPH24.28[1]
3,3'-di-O-methylellagic acidDPPH11.35[2]
Ellagic acidDPPH11.75[3]
Ellagic acidABTS11.28[3]
This compoundABTS2486.94 (µmol TE/g)[1]

Note: A direct comparison of IC50 values from the same study for this compound and ellagic acid was not available in the reviewed literature. The data presented is from different studies and should be interpreted with caution.

Anti-inflammatory Activity
CompoundAssayCell LineIC90 (µM)Source
This compoundiNOS Inhibition-~2.8-16.4
Ellagic acidiNOS Inhibition-> positive control

Note: One study indicated that this compound and 3,3'-di-O-methylellagic acid were potent inhibitors of hyaluronidase and inducible Nitric Oxide Synthase (iNOS), with IC90 values better than the positive controls.

Anti-cancer Activity
CompoundCell LineAssayEC50 (µg/mL)Source
3,4,3′-tri-O-methylellagic acidHeLa (Cervical Cancer)MTT12.57 ± 2.22[4][5]
3,4,3′-tri-O-methylellagic acidT47D (Breast Cancer)MTT55.35 ± 6.28[4][5]
Ellagic acidHCT-116 (Colon Cancer)MTT13.2[6]
Ellagic acid derivativesLeukemia & Melanoma cell lines-IC50: 306.4–473.8 µM[6]
Ellagic acidLeukemia & Melanoma cell lines-IC50: 62.3–300.6 µM[6]

Note: The provided data for 3,4,3′-tri-O-methylellagic acid is for a derivative of this compound. Direct comparative data for this compound and ellagic acid on the same cancer cell lines under identical conditions is limited.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation : A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture : The test compound (this compound or ellagic acid) at various concentrations is added to the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation : The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay also measures the free radical scavenging capacity of a compound.

  • Reagent Preparation : The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The solution is then diluted with ethanol or a buffer to a specific absorbance at 734 nm.

  • Reaction Mixture : The test compound is added to the ABTS•+ solution.

  • Incubation : The reaction is allowed to proceed for a set time.

  • Measurement : The absorbance is read at 734 nm.

  • Calculation : The percentage of inhibition is calculated, and the IC50 value is determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding : Cancer cells (e.g., HeLa, T47D) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound (this compound or ellagic acid) and incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement : The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation : Cell viability is expressed as a percentage of the control (untreated cells), and the EC50 or IC50 value (the concentration that inhibits cell growth by 50%) is calculated.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture and Stimulation : Macrophage cells (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Sample Collection : The cell culture supernatant is collected after a specific incubation period.

  • Griess Reaction : The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement : The absorbance of the resulting colored azo dye is measured at 540 nm.

  • Quantification : The concentration of nitrite (a stable product of NO) is determined from a standard curve of sodium nitrite.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the known and proposed signaling pathways modulated by this compound and ellagic acid.

Ellagic_Acid_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway EA Ellagic Acid PI3K PI3K EA->PI3K Inhibits IKK IKK EA->IKK Inhibits MAPK MAPK (ERK, JNK, p38) EA->MAPK Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest NFkB NF-κB Inflammation Inflammation (↓ TNF-α, IL-6) NFkB->Inflammation Inhibits IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Apoptosis Apoptosis MAPK->Apoptosis

Caption: Signaling pathways modulated by Ellagic Acid.

Three_O_Methylellagic_Acid_Workflow cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes TMEA 3,4,3′-tri-O- methylellagic acid CDK9 CDK9 TMEA->CDK9 Inhibits SIRT1 SIRT1 TMEA->SIRT1 Inhibits AKT2 AKT2 TMEA->AKT2 Potential Modulation CellProliferation Cell Proliferation CDK9->CellProliferation p53 p53 SIRT1->p53 CellCycle Cell Cycle Progression SIRT1->CellCycle Promotes AKT2->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed anticancer mechanism of a this compound derivative.

Discussion and Conclusion

The available data suggests that both this compound and ellagic acid possess significant bioactive properties.

Antioxidant Activity: Both compounds demonstrate free radical scavenging abilities. While the data is from separate studies, 3,3'-di-O-methylellagic acid and ellagic acid show comparable, and in some cases, potent antioxidant activity in the DPPH assay. The methylation at the 3 and 3' positions appears to retain or even enhance this activity.

Anti-inflammatory Activity: Limited direct comparative data is available. However, one study suggests that this compound and its di-methylated derivative are potent inhibitors of iNOS, a key enzyme in the inflammatory process, potentially outperforming ellagic acid.

Anti-cancer Activity: The derivative, 3,4,3′-tri-O-methylellagic acid, exhibits cytotoxic effects against cervical (HeLa) and breast (T47D) cancer cell lines.[4][5] Ellagic acid has also been shown to have anti-cancer properties against various cell lines.[6] The methylation of ellagic acid appears to be a promising strategy for enhancing its anti-cancer potential, though more direct comparative studies are needed to confirm this across a broader range of cancer types. The proposed mechanisms for the anticancer activity of the methylated derivative involve the inhibition of key cell cycle regulators like CDK9 and the modulation of sirtuin and AKT/p53 pathways.[4][5][7]

Neuroprotective Effects: While there is a growing body of evidence for the neuroprotective effects of ellagic acid, particularly in models of oxidative stress in the SH-SY5Y neuroblastoma cell line, there is a notable lack of data for this compound in this area. This represents a significant gap in the current understanding of its bioactivity profile.

References

A Comparative Analysis of 3-O-Methylellagic Acid and Other Methylated Ellagic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, ellagic acid and its derivatives have garnered significant attention for their diverse biological activities. This guide provides a detailed comparison of 3-O-Methylellagic acid with other methylated ellagic acid derivatives, focusing on their antioxidant, antibacterial, and anticancer properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data and methodologies to facilitate further investigation.

Data Summary of Biological Activities

The following table summarizes the available quantitative data for the biological activities of this compound and its methylated derivatives. Direct comparison is limited by the availability of studies using identical experimental conditions.

CompoundBiological ActivityAssayTargetResult (Unit)
This compound AntioxidantDPPH Radical ScavengingDPPH radicalIC50: 24.28 µg/mL[1]
AntibacterialMinimum Inhibitory Concentration (MIC)Staphylococcus aureus ATCC 25923MIC: 32 µg/mL[2][3][4][5]
AntibacterialMinimum Inhibitory Concentration (MIC)Staphylococcus aureus 29213MIC: 80-160 µg/mL[1]
3,3'-di-O-Methylellagic acid AntioxidantDPPH Radical ScavengingDPPH radicalIC50: 11.35 µg/mL[6]
3,4,3′-Tri-O-methylellagic acid AnticancerCytotoxicity (MTT Assay)T47D (human breast cancer cell line)EC50: 55.35 ± 6.28 µg/mL[7][8][9][10]
AnticancerCytotoxicity (MTT Assay)HeLa (human cervical cancer cell line)EC50: 12.57 ± 2.22 µg/mL[7][11][8][9][10]

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values represent the concentration of a compound required to inhibit a biological process by 50%. A lower value indicates greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Reaction: In a 96-well microplate, add 100 µL of each sample dilution to a well. Then, add 100 µL of the DPPH solution to each well. A control well should contain the solvent and DPPH solution without the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Bacterial Culture: Prepare a fresh culture of the target bacterium (e.g., Staphylococcus aureus) in a suitable broth medium and adjust the turbidity to a 0.5 McFarland standard.

  • Sample Preparation: Prepare a stock solution of the test compound and create a series of two-fold dilutions in the broth medium in a 96-well microplate.

  • Inoculation: Add a standardized inoculum of the bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay

This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., T47D or HeLa) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound).

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the vehicle control. The EC50 value is calculated from the dose-response curve.

Signaling Pathway Modulation

Methylated ellagic acid derivatives have been shown to modulate key signaling pathways involved in cancer progression. Below are diagrams illustrating the potential mechanisms of action for two such derivatives.

p53_pathway cluster_0 Cellular Stress cluster_1 p53 Activation & Regulation cluster_2 Cellular Outcomes stress DNA Damage, Oncogene Activation p53 p53 stress->p53 activates CDK9 CDK9 CDK9->p53 regulates? SIRT1 SIRT1 SIRT1->p53 deacetylates (inactivates) MDM2 MDM2 p53->MDM2 induces p21 p21 p53->p21 activates transcription apoptosis Apoptosis p53->apoptosis MDM2->p53 inhibits (ubiquitination) cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest compound 3,4,3'-Tri-O- methylellagic acid compound->CDK9 inhibits? compound->SIRT1 inhibits?

Caption: Potential modulation of the p53 pathway by 3,4,3′-Tri-O-methylellagic acid.

The anticancer activity of 3,4,3′-Tri-O-methylellagic acid may be partly mediated through the p53 signaling pathway. In cervical cancer, Cyclin-Dependent Kinase 9 (CDK9) can modulate cell proliferation and apoptosis via the AKT2/p53 pathway. Sirtuin 1 (SIRT1) can deacetylate and inactivate p53, thereby inhibiting apoptosis.[7] In silico studies suggest that 3,4,3′-tri-O-methylellagic acid may inhibit both CDK9 and SIRT1, potentially leading to the activation of p53 and subsequent cell cycle arrest and apoptosis.[7][11]

wnt_pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus WNT16 WNT16 Frizzled Frizzled Receptor WNT16->Frizzled binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF co-activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes compound 4,4'-di-O- methylellagic acid compound->WNT16 downregulates

Caption: Inhibition of the Wnt signaling pathway by 4,4'-di-O-methylellagic acid.

4,4'-di-O-methylellagic acid has been shown to be a potent inhibitor of colon cancer cell proliferation.[12] Microarray analysis revealed that this compound modulates the Wnt signaling pathway, with WNT16 being a key downregulated gene.[12][13] In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization of β-catenin, which then translocates to the nucleus and activates target genes involved in cell proliferation. By downregulating WNT16, 4,4'-di-O-methylellagic acid may lead to the degradation of β-catenin and subsequent inhibition of cancer cell growth.

Conclusion

This compound and its methylated derivatives exhibit a range of promising biological activities. The available data suggests that the degree and position of methylation can significantly influence their potency as antioxidant, antibacterial, and anticancer agents. However, a direct comparison of their efficacy is challenging due to the limited number of studies employing standardized assays and cell lines. Further research with head-to-head comparative studies is warranted to fully elucidate the structure-activity relationships of these compounds and to identify the most promising candidates for future drug development. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on such investigations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-O-Methylellagic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: A Comparative Overview of Analytical Method Performance

The following tables summarize the key performance characteristics of HPLC-DAD/UV and UPLC-MS/MS methods as reported in various validation studies for ellagic acid and its derivatives. These parameters are crucial for selecting the most appropriate method based on the specific requirements of a study, such as required sensitivity, sample matrix complexity, and throughput needs.

Table 1: Performance Characteristics of HPLC-DAD/UV Methods for Ellagic Acid Analysis

ParameterReported Range/ValueReference
Linearity (R²) >0.999[1]
Limit of Detection (LOD) 0.6 - 1.54 µg/mL[1][2][3]
Limit of Quantification (LOQ) 1.9 - 4.68 µg/mL[1][2][3]
Intra-day Precision (RSD%) 0.23 - 3.51%[1][3]
Inter-day Precision (RSD%) 0.18 - 4.46%[1][3]
Accuracy (Recovery %) 89 - 110.61%[1][2][3][4]

Table 2: Performance Characteristics of a UPLC-MS/MS Method for Ellagic Acid Analysis

ParameterReported ValueReference
Linearity (R²) Not explicitly stated, but method validated[5]
Precision (Intra-day RSD%) 3.0 - 5.7%[5]
Precision (Inter-day RSD%) 3.6 - 7.2%[5]
Accuracy (% Deviation) -5.3 to 4.6%[5]
Matrix Effect 97.3 - 104.3% (RSD 3.1 - 5.6%)[5]

Experimental Protocols: A Detailed Look at the Methodologies

Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical results. Below are the methodologies for the HPLC-DAD and UPLC-MS/MS methods, synthesized from the available literature on ellagic acid analysis.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the quantification of phenolic compounds due to its robustness and accessibility.

Sample Preparation:

  • Extraction: Solid samples are typically extracted with a suitable solvent, such as 80% ethanol.[1] The extraction process may involve techniques like ultrasonication to enhance efficiency.

  • Filtration: The resulting extract is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution is typically employed, consisting of an aqueous phase (e.g., water with 0.05% trichloroacetic acid or 1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[2][3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

  • Detection: Detection is performed using a Diode-Array Detector (DAD) or a UV detector at a wavelength of 254 nm.[3]

  • Injection Volume: The injection volume is typically around 10 µL.[3]

Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing complex matrices and trace-level quantification.

Sample Preparation:

  • Solid-Phase Extraction (SPE): For complex matrices like plasma and tissue samples, a solid-phase extraction (SPE) clean-up step is often necessary to remove interfering substances.[5]

  • Final Solution: The cleaned-up sample is reconstituted in a suitable solvent compatible with the mobile phase.

Chromatographic Conditions:

  • Column: A shorter C18 column with smaller particle size is used for faster analysis (e.g., ZORBAX SB-C18, 4.6 mm × 50 mm, 1.8 μm).[5]

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing formic acid, is used to achieve optimal separation and ionization.[5]

  • Flow Rate: The flow rate is optimized for the UPLC system.

  • Total Run Time: The use of UPLC significantly reduces the analysis time, with a total run time of less than 3.5 minutes.[5]

Mass Spectrometry Conditions:

  • Ionization: Heated electrospray ionization (HESI) in negative mode is employed.[5]

  • Detection: Multiple Ion Monitoring (MIM) is used for quantification, with a specific precursor-to-product ion transition (m/z 301/229 for ellagic acid).[5]

Mandatory Visualizations

To further clarify the experimental workflows and the logical relationship between the different stages of analysis, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Start Sample Collection Extraction Extraction (e.g., 80% Ethanol, Ultrasonication) Start->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration SPE Solid-Phase Extraction (SPE) (for complex matrices) Extraction->SPE For LC-MS/MS Reconstitution Reconstitution in Mobile Phase Filtration->Reconstitution For HPLC SPE->Reconstitution HPLC HPLC-DAD/UV Analysis Reconstitution->HPLC LCMS UPLC-MS/MS Analysis Reconstitution->LCMS Data_Acquisition Data Acquisition (Chromatogram) HPLC->Data_Acquisition LCMS->Data_Acquisition Quantification Quantification (Peak Area vs. Standard Curve) Data_Acquisition->Quantification Validation Method Validation (Linearity, Precision, Accuracy) Quantification->Validation End Reported Results Validation->End

Caption: General experimental workflow for the analysis of 3-O-Methylellagic acid.

Logical_Relationship cluster_hplc HPLC-DAD/UV cluster_lcms UPLC-MS/MS Analyte This compound in Sample Matrix HPLC_Sep Chromatographic Separation (C18 Column) Analyte->HPLC_Sep UPLC_Sep UPLC Separation (Fast C18 Column) Analyte->UPLC_Sep UV_Det UV/DAD Detection (Absorbance at 254 nm) HPLC_Sep->UV_Det Quantification_HPLC Quantification UV_Det->Quantification_HPLC Quantitative Data MS_Ion Ionization (ESI Negative Mode) UPLC_Sep->MS_Ion MS_Det Mass Detection (Precursor/Product Ion) MS_Ion->MS_Det Quantification_LCMS Quantification & Identification MS_Det->Quantification_LCMS Quantitative & Qualitative Data

Caption: Logical relationship between the analytical techniques and the analyte.

References

A Comparative Analysis of 3-O-Methylellagic Acid's Efficacy Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the therapeutic efficacy of 3-O-Methylellagic acid (3-OMEA) and its derivatives against established standard drugs in the fields of oncology, inflammation, and microbiology. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of 3-OMEA's potential as a novel therapeutic agent.

Anticancer Efficacy: 3,4,3′-tri-O-methylellagic acid vs. Doxorubicin

In vitro studies have compared the cytotoxic effects of a derivative of 3-OMEA, 3,4,3′-tri-O-methylellagic acid (T-EA), with the standard chemotherapeutic drug, doxorubicin, against human cervical cancer (HeLa) and breast cancer (T47D) cell lines.

CompoundCell LineEC50 (µg/mL)
3,4,3′-tri-O-methylellagic acid (T-EA) HeLa12.57 ± 2.22[1][2]
T47D55.35 ± 6.28[1][2]
Doxorubicin HeLa2.66 ± 0.27[1]
T47D0.03 ± 0.01[1]

Key Findings: Doxorubicin demonstrates significantly higher potency in inhibiting the growth of both HeLa and T47D cancer cell lines in vitro, as indicated by its substantially lower EC50 values compared to 3,4,3′-tri-O-methylellagic acid.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of T-EA and doxorubicin was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: HeLa and T47D cells were seeded in 96-well plates at a density that would allow for exponential growth during the course of the experiment and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of T-EA or doxorubicin and incubated for a further 48-72 hours.

  • MTT Addition: Following the treatment period, the medium was replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals were solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the EC50 values were determined from the dose-response curves.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed Seed Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add 3-OMEA derivative or Standard Drug incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate % Viability read->analyze end Determine EC50 analyze->end

Caption: General workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Activity: 3-OMEA Derivatives vs. Standard Inhibitors

The anti-inflammatory potential of this compound and its derivative, 3,3'-di-O-methylellagic acid, was evaluated by assessing their ability to inhibit hyaluronidase and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory process. Their performance was compared against the standard anti-inflammatory drug aspirin and the selective iNOS inhibitor aminoguanidine.

CompoundTarget EnzymeIC90 (µM)
This compound Hyaluronidase & iNOS2.8 - 16.4
3,3'-di-O-methylellagic acid Hyaluronidase & iNOS2.8 - 16.4
Aspirin HyaluronidaseNot Reached
Aminoguanidine iNOS20.2

Key Findings: Both this compound and 3,3'-di-O-methylellagic acid demonstrated superior inhibitory activity against both hyaluronidase and iNOS compared to the respective standard drugs, aspirin and aminoguanidine, as shown by their lower IC90 values.

Experimental Protocol: iNOS Inhibition Assay

The inhibition of iNOS activity is commonly determined by measuring the accumulation of nitrite, a stable product of nitric oxide (NO), in the culture medium of stimulated macrophages.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.

  • Inhibitor Treatment: The cells are co-treated with the stimulants and various concentrations of the test compounds (3-OMEA derivatives or aminoguanidine).

  • Incubation: The plates are incubated for 24 hours to allow for iNOS expression and NO production.

  • Nitrite Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of iNOS inhibition is calculated by comparing the nitrite levels in the treated wells to those in the stimulated, untreated control wells. The IC90 is then determined.

iNOS_pathway cluster_stimulation Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_inhibition Inhibition LPS LPS NFkB NF-κB Activation LPS->NFkB IFNg IFN-γ STAT1 STAT1 Activation IFNg->STAT1 iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene STAT1->iNOS_gene OMEA 3-OMEA Derivatives iNOS_protein iNOS Protein OMEA->iNOS_protein Inhibition Aminoguanidine Aminoguanidine Aminoguanidine->iNOS_protein Inhibition iNOS_gene->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production

Caption: Simplified signaling pathway of iNOS induction and inhibition.

Antioxidant Capacity: 3-OMEA Derivatives vs. Vitamin C

The free radical scavenging activity of this compound and its derivative, 3,3'-di-O-methylellagic acid, was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and compared to the standard antioxidant, Vitamin C (ascorbic acid).

CompoundIC50 (µg/mL)
This compound 24.28[3]
3,3'-di-O-methylellagic acid 11.35[4][5]
Vitamin C (Ascorbic Acid) 17.64[4][5]

Key Findings: 3,3'-di-O-methylellagic acid exhibited stronger antioxidant activity than Vitamin C in the DPPH assay, as evidenced by its lower IC50 value.[4][5] this compound also demonstrated antioxidant potential.[3]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol or ethanol is prepared to a specific concentration, resulting in a deep purple color.

  • Sample Preparation: The test compounds (3-OMEA derivatives and Vitamin C) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm. The reduction of the DPPH radical by an antioxidant leads to a color change from purple to yellow, resulting in a decrease in absorbance.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Antibacterial Potency: this compound vs. Standard Antibiotics

The antibacterial efficacy of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains and compared to standard antibiotics.

CompoundBacterial StrainMIC (µg/mL)
This compound Staphylococcus aureus32[6][7]
Various Strains80-160[3]
Standard Antibiotics (e.g., Ciprofloxacin, Vancomycin) Staphylococcus aureus<1 - 2

Key Findings: Standard antibiotics like ciprofloxacin and vancomycin are significantly more potent against Staphylococcus aureus than this compound, as indicated by their much lower MIC values. However, this compound does exhibit antibacterial activity.[3][6][7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using a broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth medium.

  • Serial Dilution: The test compound (3-OMEA) and standard antibiotics are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanistic Insights: Inhibition of SIRT1 and CDK9

In silico and in vitro studies suggest that the anticancer effects of 3,4,3′-tri-O-methylellagic acid may be mediated through the inhibition of Sirtuin 1 (SIRT1) and Cyclin-dependent kinase 9 (CDK9).[1][8][9] SIRT1 is a deacetylase involved in cell survival and resistance to stress, while CDK9 is a key regulator of transcription. Inhibition of these targets can lead to cell cycle arrest and apoptosis in cancer cells.

sirt1_cdk9_pathway cluster_cdk9 CDK9 Pathway cluster_sirt1 SIRT1 Pathway T_EA 3,4,3′-tri-O-methylellagic acid CDK9 CDK9 T_EA->CDK9 Inhibits SIRT1 SIRT1 T_EA->SIRT1 Inhibits pTEFb P-TEFb CDK9->pTEFb Transcription Transcriptional Elongation pTEFb->Transcription Cell_Proliferation Cancer Cell Proliferation Transcription->Cell_Proliferation p53_deacetylation p53 Deacetylation SIRT1->p53_deacetylation Apoptosis_Inhibition Inhibition of Apoptosis p53_deacetylation->Apoptosis_Inhibition Apoptosis_Inhibition->Cell_Proliferation

Caption: Proposed mechanism of action for 3,4,3′-tri-O-methylellagic acid.

Conclusion

This compound and its derivatives exhibit promising biological activities across a range of therapeutic areas. While they may not always match the potency of established standard drugs in in vitro settings, their multi-target effects and favorable anti-inflammatory and antioxidant profiles warrant further investigation. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the elucidation of their mechanisms of action to fully assess their therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compounds discussed are for research use only.

References

Replicating the Multifaceted Biological Activities of 3-O-Methylellagic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the reported biological activities of 3-O-Methylellagic acid and its derivatives. This document outlines key experimental findings, presents detailed protocols for replication, and offers a comparative analysis of its performance against other alternatives, supported by published data.

Anticancer Activity

3,4,3′-tri-O-methylellagic acid (T-EA), a derivative of ellagic acid, has demonstrated notable in vitro anticancer properties. Studies have highlighted its inhibitory effects on breast (T47D) and cervical (HeLa) cancer cell lines.[1][2]

Quantitative Data Summary
CompoundCell LineEC50 (µg/mL)Positive ControlEC50 (µg/mL) of Control
3,4,3′-tri-O-methylellagic acidT47D55.35 ± 6.28Doxorubicin0.03 ± 0.01
3,4,3′-tri-O-methylellagic acidHeLa12.57 ± 2.22Doxorubicin2.66 ± 0.27
Experimental Protocol: In Vitro Anticancer MTT Assay

This protocol is based on the methodology described in published studies to assess the cytotoxic activity of 3,4,3′-tri-O-methylellagic acid.[2]

Materials:

  • T47D and HeLa cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • 3,4,3′-tri-O-methylellagic acid (T-EA)

  • Doxorubicin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture T47D and HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in 96-well plates at a density that allows for approximately 80% confluency after 24 hours of incubation.

  • Compound Treatment: After 24 hours, remove the culture medium and add fresh medium containing various concentrations of T-EA or Doxorubicin. Include a vehicle control (medium with the same concentration of solvent used to dissolve the test compounds).

  • Incubation: Incubate the plates for another 24 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the EC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway

The anticancer mechanism of 3,4,3′-tri-O-methylellagic acid is proposed to involve the inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1).[1][2] CDK9 is known to regulate cell proliferation and apoptosis through the AKT2/p53 pathway, while SIRT1 can influence cancer cell growth by deacetylating proteins involved in cell cycle control (FOXO3a, RB1, KU70, and E2F1) and by restraining the apoptotic action of p53.[2] A more detailed pathway suggests that CDK9 inhibition can lead to the inactivation of the SIRT1-FOXO3-BNIP3 axis, blocking mitophagy initiation.[3]

Anticancer_Signaling_Pathway cluster_cdk9 CDK9 Pathway cluster_sirt1 SIRT1 Pathway MEA 3-O-Methylellagic Acid Derivatives CDK9 CDK9 MEA->CDK9 inhibits SIRT1 SIRT1 MEA->SIRT1 inhibits AKT2_p53 AKT2/p53 Pathway CDK9->AKT2_p53 modulates p53 p53 SIRT1->p53 restrains FOXO3a FOXO3a SIRT1->FOXO3a deacetylates Apoptosis_Proliferation Cell Proliferation & Apoptosis Modulation AKT2_p53->Apoptosis_Proliferation Apoptosis Apoptosis p53->Apoptosis BNIP3 BNIP3 FOXO3a->BNIP3 drives transcription Mitophagy Mitophagy Initiation BNIP3->Mitophagy

Anticancer signaling pathway of this compound derivatives.

Antibacterial Activity

This compound has been reported to exhibit antibacterial properties, particularly against Staphylococcus aureus.[4]

Quantitative Data Summary
CompoundBacterial StrainMIC (µg/mL)
3-O-methyl ellagic acidStaphylococcus aureus80-160
Butanol fraction containing 3-O-methyl ellagic acidStaphylococcus aureus160-320
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a generalized procedure for determining the MIC of a compound against bacteria.[4]

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Solvent for the compound (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35-37°C)

  • Microplate reader (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Make serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

MIC_Assay_Workflow A Prepare serial dilutions of This compound in 96-well plate C Add inoculum to each well A->C B Prepare standardized bacterial inoculum (S. aureus) B->C D Incubate at 37°C for 24h C->D E Observe for bacterial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anti-inflammatory and Other Activities

Published literature also suggests that this compound possesses anti-inflammatory properties and can inhibit glucose transport. However, detailed experimental protocols and extensive quantitative data for these activities are less consistently reported in the readily available literature. Researchers interested in these aspects may need to adapt general protocols for anti-inflammatory and glucose uptake assays.

Comparative Analysis with Alternatives

Therapeutic AreaThis compound DerivativeAlternative TherapiesKey Considerations
Cancer 3,4,3′-tri-O-methylellagic acidDoxorubicin, Paclitaxel, Immunotherapies (e.g., anti-PD-1/LAG-3)T-EA shows in vitro efficacy but is less potent than conventional chemotherapeutics like Doxorubicin.[2] Natural products may offer a better safety profile. Immunotherapies represent a different mechanistic class with significant recent clinical success.[5]
Inflammation This compoundNSAIDs (e.g., Ibuprofen), Curcumin, Omega-3 Fatty AcidsNatural alternatives like curcumin and omega-3 fatty acids are widely studied for their anti-inflammatory effects and may offer a safer long-term option compared to NSAIDs.[6][7][8][9] The specific efficacy of this compound in comparison requires further direct studies.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on published research. The experimental protocols are generalized and may require optimization for specific laboratory conditions. All research involving chemical compounds should be conducted with appropriate safety precautions.

References

Head-to-Head Comparison of 3-O-Methylellagic Acid and its Glycosides: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the comparative bioactivities of 3-O-methylellagic acid and its glycosylated forms, presenting available experimental data on their antioxidant, anti-inflammatory, and anticancer properties. This guide aims to inform researchers and scientists on the current understanding of structure-activity relationships to steer future drug discovery and development efforts.

This compound (3-OMEA), a natural derivative of ellagic acid, is a phenolic compound of significant scientific interest due to its potential therapeutic applications. Frequently, 3-OMEA is found in nature with one or more sugar molecules attached, forming what are known as glycosides. This glycosylation can alter the parent molecule's physicochemical properties, such as solubility and bioavailability, which in turn can influence its biological efficacy. This guide offers a comparative overview of 3-OMEA and its glycosides, based on available scientific literature.

Disclaimer: The quantitative data presented herein is a compilation from various independent research studies. A direct comparison of absolute values should be approached with caution, as the experimental conditions may have varied between studies.

Comparative Bioactivity: A Tabular Summary

To facilitate a clear comparison, the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and its related compounds have been summarized below.

Antioxidant Activity
CompoundAssayIC50 / ActivityReference
This compoundDPPH Radical ScavengingIC50: 24.28 µg/mL[1]
This compoundABTS Radical Scavenging2486.94 ± 10.20 µmol TE/g[1]
3,3'-di-O-Methylellagic acidDPPH Radical ScavengingIC50: 11.35 µg/mL[2]
Ellagic acidDPPH Radical ScavengingIC50: 11.75 ± 0.53 µg/mL[3]
Ellagic acidABTS Radical ScavengingIC50: 11.28 ± 0.28 µg/mL[3]
Anti-inflammatory Activity
CompoundAssayIC90 / InhibitionReference
This compoundHyaluronidase InhibitionIC90: 2.8 - 16.4 µM[4]
This compoundiNOS InhibitionIC90: 2.8 - 16.4 µM[4]
3,3'-di-O-Methylellagic acidHyaluronidase InhibitionIC90: 2.8 - 16.4 µM[4]
3,3'-di-O-Methylellagic acidiNOS InhibitionIC90: 2.8 - 16.4 µM[4]
Anticancer Activity
CompoundCell LineEC50Reference
3,4,3′-Tri-O-methylellagic acidT47D (Breast Cancer)55.35 ± 6.28 µg/mL[5][6][7]
3,4,3′-Tri-O-methylellagic acidHeLa (Cervical Cancer)12.57 ± 2.22 µg/mL[5][6][7]
This compound 3'-O-α-rhamnosideIn silico docking (CDK9)Binding Free Energy: -68.88 kcal/mol
This compound 3'-O-α-rhamnosideIn silico docking (HSD17β1)Binding Free Energy: -63.93 kcal/mol
3,3'-di-O-methylellaga-4'-O-β-d-silopiranoside acidHepG2 (Liver Cancer)Reported to have inhibitory effects[5]

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, the methodologies for the key bioassays mentioned in this guide are detailed below.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it.

  • A solution of DPPH in methanol is prepared.

  • The test compounds are dissolved in a suitable solvent and serially diluted.

  • The test compound solutions are mixed with the DPPH solution and incubated in the dark.

  • The absorbance is measured at approximately 517 nm.

  • The percentage of radical scavenging is calculated, and the IC50 value is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • The ABTS•+ radical is generated by reacting ABTS with potassium persulfate.

  • The ABTS•+ solution is diluted to a specific absorbance.

  • The test compounds are added to the ABTS•+ solution.

  • The decrease in absorbance is measured at approximately 734 nm.

  • The antioxidant activity is calculated, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assays

Hyaluronidase Inhibition Assay: This assay determines the ability of a compound to inhibit the hyaluronidase enzyme, which is involved in inflammation.

  • The hyaluronidase enzyme is pre-incubated with the test compound.

  • The enzymatic reaction is initiated by adding the substrate, hyaluronic acid.

  • After incubation, the reaction is stopped.

  • The amount of product formed is quantified colorimetrically.

  • The percentage of enzyme inhibition is calculated to determine the IC90 value.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay: This cell-based assay measures the inhibition of iNOS, an enzyme that produces nitric oxide (NO), a pro-inflammatory mediator.

  • Macrophage cells are stimulated with an inflammatory agent (e.g., LPS) in the presence of the test compound.

  • The amount of NO produced is measured by quantifying the accumulation of nitrite in the cell culture medium using the Griess reagent.

  • The absorbance is read at approximately 540 nm.

  • The percentage of iNOS inhibition is calculated, and the IC90 value is determined.

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cell viability and proliferation.

  • Cancer cells are seeded in a 96-well plate and treated with various concentrations of the test compound.

  • After an incubation period, MTT solution is added to the wells.

  • Viable cells reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved using a solubilizing agent.

  • The absorbance is measured at approximately 570 nm.

  • The cell viability is calculated as a percentage of the untreated control, and the EC50 value is determined.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.

anticancer_pathway cluster_drug 3-OMEA Derivatives cluster_outcome Outcome drug This compound Derivatives cdk9 CDK9 drug->cdk9 Inhibition sirt1 SIRT1 drug->sirt1 Inhibition proliferation Cell Proliferation cdk9->proliferation Promotes sirt1->proliferation Promotes apoptosis Apoptosis sirt1->apoptosis Inhibits cancer_inhibition Inhibition of Cancer Growth

Caption: Putative anticancer mechanism of this compound derivatives.

workflow cluster_prep Preparation cluster_assay Bioassays cluster_data Data Analysis sample Sample Preparation (3-OMEA & Glycosides) antioxidant Antioxidant Assays (DPPH, ABTS) sample->antioxidant anti_inflammatory Anti-inflammatory Assays (Hyaluronidase, iNOS) sample->anti_inflammatory anticancer Anticancer Assays (MTT) sample->anticancer reagents Reagent Preparation reagents->antioxidant reagents->anti_inflammatory reagents->anticancer measurement Absorbance/Fluorescence Measurement antioxidant->measurement anti_inflammatory->measurement anticancer->measurement calculation Calculation of IC50/EC50/IC90 measurement->calculation comparison Comparative Analysis calculation->comparison

Caption: Generalized workflow for the bioactivity screening of 3-OMEA and its glycosides.

Concluding Remarks and Future Directions

The compiled data indicates that both this compound and its derivatives, including glycosides, are promising candidates for further investigation as therapeutic agents. The methylation and glycosylation patterns appear to play a significant role in their biological activities. While methylation seems to enhance certain bioactivities, the impact of glycosylation is less clear and may be context-dependent, potentially affecting bioavailability and target interaction.

The scarcity of direct comparative studies is a significant knowledge gap. Future research should prioritize head-to-head comparisons of this compound and its various glycosides in a standardized panel of antioxidant, anti-inflammatory, and anticancer assays. Such studies are essential for elucidating clear structure-activity relationships and for guiding the rational design and development of novel, more potent therapeutic agents based on the this compound scaffold.

References

A Comparative Guide to the In Vitro and In Vivo Anticancer Effects of 3-O-Methylellagic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo anticancer effects of two derivatives of 3-O-Methylellagic acid (3-OMEA): 3,4,3′-tri-O-methylellagic acid (T-EA) and 3,3′,4′-trimethylellagic acid (TMEA). While a direct in vitro to in vivo correlation for a single 3-OMEA derivative on the same cancer cell line is not available in the reviewed literature, this guide synthesizes data from separate key studies to offer insights into the therapeutic potential of this class of compounds.

Data Presentation: Quantitative Comparison of Anticancer Efficacy

The following tables summarize the quantitative data on the anticancer effects of T-EA and TMEA from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of 3,4,3′-tri-O-methylellagic acid (T-EA)

Cell LineCancer TypeEC50 (µg/mL)
HeLaCervical Cancer12.57 ± 2.22[1]
T47DBreast Cancer55.35 ± 6.28[1]

Table 2: In Vitro and In Vivo Anticancer Effects of 3,3′,4′-trimethylellagic acid (TMEA)

Assay TypeCell Line/ModelCancer TypeKey Findings
In Vitro HepG2, A549, SW620Liver, Lung, ColorectalSignificant inhibition of cell proliferation at concentrations of 3, 15, 30, and 60 µM[2]
In Vivo SW620 Xenograft (Nude Mice)ColorectalDaily oral administration of 50-200 mg/kg for 3 weeks significantly inhibited tumor growth[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Anticancer Assay: MTT Method for T-EA

This protocol is based on the methodology described for evaluating the cytotoxicity of 3,4,3′-tri-O-methylellagic acid[1].

  • Cell Culture: T47D and HeLa cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Treatment: After 24 hours of incubation, the culture medium is replaced with fresh medium containing various concentrations of T-EA. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The EC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Anticancer Assay: SW620 Xenograft Model for TMEA

This protocol is based on the methodology described for evaluating the in vivo antitumor effects of 3,3′,4′-trimethylellagic acid[2].

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Cell Implantation: SW620 human colorectal cancer cells are harvested, and a suspension of the cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. TMEA is administered orally at doses of 50, 100, and 200 mg/kg daily for a specified period (e.g., 3 weeks). The control group receives the vehicle.

  • Endpoint: At the end of the treatment period, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blotting).

Analysis of Signaling Pathways

Immunohistochemistry (IHC) for CD31 in Tumor Tissues

  • Tissue Preparation: Tumors from the in vivo study are fixed in formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.

  • Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.

  • Staining:

    • Endogenous peroxidase activity is blocked.

    • Sections are incubated with a primary antibody against CD31.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.

    • The signal is visualized using a chromogenic substrate (e.g., DAB).

  • Analysis: The microvessel density is quantified by counting the number of CD31-positive vessels in representative fields under a microscope.

Western Blotting for Apoptotic and Angiogenic Proteins

  • Protein Extraction: Total protein is extracted from tumor tissues or treated cancer cells using a suitable lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-3, VEGF, PI3K, AKT, mTOR).

    • A secondary antibody conjugated to HRP is used for detection.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) system. The band intensities are quantified and normalized to a loading control (e.g., β-actin).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

in_vitro_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay culture Culture Cancer Cells (HeLa, T47D) seed Seed in 96-well plates culture->seed treat Add 3,4,3'-tri-O- methylellagic acid seed->treat mtt MTT Assay treat->mtt read Measure Absorbance mtt->read calc Calculate EC50 read->calc

Caption: Workflow for in vitro cytotoxicity testing of 3,4,3′-tri-O-methylellagic acid.

in_vivo_workflow cluster_model_prep Model Preparation cluster_treatment Treatment cluster_analysis Data Analysis implant Implant SW620 cells in nude mice monitor Monitor tumor growth implant->monitor treat Oral administration of 3,3',4'-trimethylellagic acid monitor->treat measure Measure tumor volume and weight treat->measure tissue Excise and process tumors measure->tissue ihc IHC (CD31) tissue->ihc wb Western Blot tissue->wb

Caption: Experimental workflow for in vivo evaluation of 3,3′,4′-trimethylellagic acid.

signaling_pathway cluster_effects Biological Effects TMEA 3,3',4'-trimethylellagic acid VEGF VEGF TMEA->VEGF inhibits Apoptosis Apoptosis TMEA->Apoptosis induces PI3K PI3K VEGF->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis promotes

Caption: Proposed signaling pathway for the anticancer effects of 3,3′,4′-trimethylellagic acid.

References

Independent Verification of 3-O-Methylellagic Acid's Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, there is currently a notable absence of publicly available experimental data specifically identifying and validating the direct protein targets of 3-O-Methylellagic acid (3-OMEA). While computational, or in silico, studies have predicted potential protein interactions for derivatives of ellagic acid, these findings have not been experimentally substantiated for this compound itself. This guide addresses the current landscape of research surrounding 3-OMEA's protein targets, highlights the distinction between computational predictions and experimental validation, and outlines the methodologies required to definitively identify its binding partners.

The Landscape of this compound Research

Research into the biological activity of this compound and its derivatives has suggested various potential therapeutic applications, including anti-inflammatory and antibacterial effects. However, a crucial gap remains in understanding the precise molecular mechanisms underlying these activities. The identification of direct protein targets is a critical step in elucidating these mechanisms and advancing the development of 3-OMEA as a potential therapeutic agent.

Computational Predictions vs. Experimental Validation

Current knowledge regarding the potential protein targets of ellagic acid derivatives largely stems from in silico molecular docking studies. These computational methods predict the binding affinity and interaction between a small molecule, like 3-OMEA, and a protein target. For instance, studies on related compounds such as 3,4,3′-tri-O-methylellagic acid have suggested potential interactions with proteins like Sirtuin 1 (SIRT1) and Cyclin-dependent kinase 9 (CDK9).

It is imperative to understand that these predictions are theoretical and require experimental validation to confirm a direct interaction. Without experimental verification, it remains uncertain whether this compound directly binds to these or any other proteins in a cellular context to exert its biological effects.

Methodologies for Independent Verification of Protein Targets

To bridge the existing knowledge gap, rigorous experimental validation is necessary. A variety of established biophysical and biochemical techniques can be employed to identify and characterize the direct protein targets of this compound. These methods provide quantitative data on binding affinity, kinetics, and target engagement within a biological system.

Below is a comparative overview of key experimental protocols that can be utilized for this purpose.

Experimental TechniquePrincipleKey Data GeneratedThroughput
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.Target engagement, relative binding affinity.Low to Medium
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.Binding affinity (KD), association (ka) and dissociation (kd) rates.Medium to High
Affinity Chromatography Utilizes an immobilized ligand (3-OMEA) to capture interacting proteins from a complex biological sample.Identification of potential binding partners.Low
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when a ligand binds to a protein.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Low
Proteome Microarrays High-throughput screening of a compound against a large collection of purified human proteins.Identification of a broad range of potential protein targets.High

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is a powerful technique to confirm target engagement in a cellular environment.

  • Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of 3-OMEA indicates stabilization and therefore, direct binding.

Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heat Challenge cluster_analysis Analysis cell_culture Intact Cells treatment Incubate with 3-OMEA or Vehicle cell_culture->treatment heat Apply Temperature Gradient treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation lysis->centrifugation soluble_fraction Collect Soluble Protein centrifugation->soluble_fraction quantification Western Blot or Mass Spectrometry soluble_fraction->quantification data_analysis Generate Melt Curves quantification->data_analysis

A diagram illustrating the key steps in a Cellular Thermal Shift Assay (CETSA).

Surface Plasmon Resonance (SPR) Experimental Setup

SPR provides real-time, label-free detection of biomolecular interactions.

  • Protein Immobilization: Covalently immobilize a purified potential target protein onto the surface of a sensor chip.

  • Analyte Injection: Flow a solution containing this compound at various concentrations over the sensor chip surface.

  • Association and Dissociation: Monitor the change in the SPR signal as 3-OMEA associates with and dissociates from the immobilized protein.

  • Data Analysis: Fit the binding data to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Surface Plasmon Resonance (SPR) Principles

SPR_Principle cluster_setup SPR Setup cluster_process Binding Process cluster_output Output sensor_chip Sensor Chip with Immobilized Protein association Association Phase sensor_chip->association flow_cell Microfluidic Flow Cell flow_cell->association analyte_injection Inject 3-OMEA Solution analyte_injection->flow_cell dissociation Dissociation Phase (Buffer Flow) association->dissociation sensorgram Sensorgram dissociation->sensorgram kinetics Calculate ka, kd, KD sensorgram->kinetics

A schematic representing the workflow of an SPR experiment to determine binding kinetics.

Conclusion and Future Directions

The definitive identification of the direct protein targets of this compound is a critical unmet need in the scientific community. While computational studies offer valuable hypotheses, they are not a substitute for rigorous experimental validation. The application of modern biophysical and proteomic techniques, such as CETSA and SPR, will be instrumental in mapping the protein interaction landscape of 3-OMEA. The resulting data will not only illuminate its mechanism of action but also pave the way for its potential development as a novel therapeutic agent. Researchers are encouraged to employ the methodologies outlined in this guide to contribute to a more complete understanding of the pharmacology of this natural product.

Unveiling the Potency of 3-O-Methylellagic Acid: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for potent and reliable bioactive compounds is perpetual. This guide provides an objective comparison of 3-O-Methylellagic acid's performance in various key assay formats, juxtaposed with established alternatives. The data presented herein, supported by detailed experimental protocols and visual pathway analysis, aims to empower informed decisions in your research endeavors.

Quantitative Performance Snapshot: this compound and Alternatives

To provide a clear and concise overview, the following tables summarize the quantitative performance of this compound and its alternatives—Ellagic Acid, Quercetin, Resveratrol, and Curcumin—in anticancer and antioxidant assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell LineIC50 (µM)
This compound HeLa ~37.0
T47D ~162.8
Ellagic AcidHeLaNot specified
T47DNot specified
QuercetinHeLa13.2 - 29.49 µg/ml
T47D~50
ResveratrolHeLa200 - 250
T47DNot specified
CurcuminHeLa242.8
T47DNot specified
Antioxidant Activity: DPPH and ABTS Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods for determining the antioxidant capacity of compounds.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound 24.28 Not specified
Ellagic AcidNot specified93.9% inhibition at 20 µg/mL[1]
Quercetin0.55 - 19.171.17 - 49.8 µM
Resveratrol0.131 mM2 µg/mL - 2.86 µg/mL[2][3]
Curcumin0.68 - 3.215.59 - 18.54[4]

Delving into the Mechanisms: Signaling Pathways

In silico studies have suggested that this compound may exert its anticancer effects through the inhibition of key signaling proteins like Sirtuin 1 (SIRT1) and Cyclin-dependent kinase 9 (CDK9). These proteins are critical regulators of cell cycle, proliferation, and apoptosis.

Signaling_Pathway cluster_cdk9 CDK9 Pathway cluster_sirt1 SIRT1 Pathway cluster_compound This compound Action CDK9 CDK9 pTEFb P-TEFb CDK9->pTEFb activates RNA_Pol_II RNA Polymerase II pTEFb->RNA_Pol_II phosphorylates Transcription Gene Transcription (Proliferation, Survival) RNA_Pol_II->Transcription SIRT1 SIRT1 p53 p53 SIRT1->p53 deacetylates (inhibits) FOXO3 FOXO3 SIRT1->FOXO3 deacetylates (inhibits) Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest FOXO3->Apoptosis Compound This compound Compound->CDK9 inhibits Compound->SIRT1 inhibits

Caption: Putative mechanism of this compound via inhibition of CDK9 and SIRT1 pathways.

Experimental Corner: Detailed Protocols

Reproducibility is the cornerstone of scientific advancement. To that end, we provide detailed methodologies for the key assays cited in this guide.

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound and its alternatives on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, T47D)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound and alternative compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of the test compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Test compounds dissolved in methanol

  • Methanol

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the test compounds in methanol.

  • Add 100 µL of each concentration to a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

ABTS Radical Cation Decolorization Assay

Objective: To measure the antioxidant capacity of the test compounds.

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol or PBS

  • Test compounds

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS radical solution.

  • Incubate for 6 minutes and measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.

Experimental Workflow Visualization

To further clarify the experimental process, the following diagram illustrates the general workflow for evaluating the bioactivity of a compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound & Alternatives) Treatment Cell Treatment / Compound Incubation Compound_Prep->Treatment Cell_Culture Cell Culture (HeLa, T47D) Cell_Culture->Treatment Reagent_Prep Assay Reagent Preparation (MTT, DPPH, ABTS) Measurement Spectrophotometric Measurement Reagent_Prep->Measurement Incubation Incubation Treatment->Incubation Incubation->Measurement Calculation Calculation of % Inhibition / Viability Measurement->Calculation IC50 IC50 Determination Calculation->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General workflow for in vitro bioactivity screening of test compounds.

References

A Meta-Analysis of 3-O-Methylellagic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the current research on 3-O-Methylellagic acid (3-OMEA), a naturally occurring phenolic compound. This document summarizes its demonstrated biological activities, compares its performance against other alternatives using experimental data, and provides detailed experimental protocols for key assays.

Executive Summary

Quantitative Performance Data

The biological activities of this compound and its derivatives have been quantified in various studies. The following tables summarize the key performance metrics, offering a comparative perspective against standard controls.

Table 1: Anti-inflammatory Activity of this compound

CompoundAssayTargetIC90 (μM)Positive ControlIC90 (μM) of Control
This compoundiNOS InhibitionInducible Nitric Oxide Synthase16.4Aminoguanidine20.2

Table 2: Antibacterial Activity of this compound

CompoundBacterial StrainMIC (μg/mL)Comparison AntibioticsMIC (μg/mL) of Antibiotics
This compoundStaphylococcus aureus ATCC 2592332[1][2]--
This compoundVarious facultative aerobic and fastidious bacterial strains80-160[3]Erythromycin, Vancomycin, Oxacillin, CiprofloxacinPotency of 3-OMEA was less than standard drugs[4]

Table 3: Antioxidant Activity of this compound

CompoundAssayIC50 (μg/mL)Positive ControlsIC50 (μg/mL) of Controls
This compoundDPPH Radical Scavenging24.28[3]Vitamin C-
Gallic acidActivity was less than gallic acid[3]
3,3'-di-O-methylellagic acidDPPH Radical Scavenging11.35[5]L-(+)-ascorbic acid17.64[5]

Table 4: Anticancer Activity of 3,4,3′-tri-O-methylellagic acid (T-EA)

CompoundCell LineEC50 (μg/mL)Positive ControlEC50 (μg/mL) of Control
3,4,3′-tri-O-methylellagic acidHeLa (Cervical Cancer)12.57 ± 2.22[6][7]Doxorubicin2.66 ± 0.27[6]
3,4,3′-tri-O-methylellagic acidT47D (Breast Cancer)55.35 ± 6.28[6][7]Doxorubicin0.03 ± 0.01[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key mediator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and the cells are incubated for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for an additional 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.

Antibacterial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compound (this compound) is serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test compound (this compound) are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, T47D) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (3,4,3′-tri-O-methylellagic acid) for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the EC50 value (the concentration of the compound that reduces cell viability by 50%) is calculated.

Visualizing the Mechanisms

To better understand the cellular mechanisms and experimental processes involved in this compound research, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Compound This compound (or derivative) Treatment Compound Treatment (various concentrations) Compound->Treatment Cells Cancer Cell Lines (e.g., HeLa, T47D) Seeding Cell Seeding in 96-well plates Cells->Seeding Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT_add MTT Addition Incubation->MTT_add Formazan Formazan Formation MTT_add->Formazan Solubilization Solubilization Formazan->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance Calculation EC50 Calculation Absorbance->Calculation Result Anticancer Activity Determined Calculation->Result

Caption: Experimental workflow for in vitro anticancer screening of this compound derivatives.

sirt1_cdk9_pathway cluster_sirt1 SIRT1 Pathway Inhibition cluster_cdk9 CDK9 Pathway Inhibition cluster_outcome Overall Outcome TEA_SIRT1 3,4,3'-tri-O-methylellagic acid SIRT1 SIRT1 TEA_SIRT1->SIRT1 inhibits p53 p53 SIRT1->p53 deacetylates (inhibits) Apoptosis_S Apoptosis p53->Apoptosis_S induces Cancer_Inhibition Inhibition of Cancer Cell Growth Apoptosis_S->Cancer_Inhibition TEA_CDK9 3,4,3'-tri-O-methylellagic acid CDK9 CDK9 TEA_CDK9->CDK9 inhibits RNAPII RNA Polymerase II CDK9->RNAPII phosphorylates (activates) Transcription Gene Transcription (e.g., anti-apoptotic genes) RNAPII->Transcription promotes Proliferation Cell Proliferation Transcription->Proliferation leads to Proliferation->Cancer_Inhibition inhibition of this pathway leads to

Caption: Proposed signaling pathways inhibited by 3,4,3′-tri-O-methylellagic acid in cancer cells.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 3-O-Methylellagic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Handling Protocols for 3-O-Methylellagic Acid

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

Protection Type Specific Recommendations
Eye/Face Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[1]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are required.[2] Gloves should be inspected before use and replaced immediately if contaminated. For prolonged contact, consider double-gloving.
Skin and Body Protection A flame-resistant lab coat, fully buttoned, is mandatory.[3][4] Long pants and closed-toe shoes must be worn at all times in the laboratory.[1][3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] If engineering controls are not sufficient, a respirator may be required.[1][2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don appropriate PPE weigh Weigh compound in a fume hood prep->weigh dissolve Dissolve in appropriate solvent weigh->dissolve reaction Perform experiment in a designated area dissolve->reaction decontaminate Decontaminate work surfaces reaction->decontaminate waste Segregate and label waste decontaminate->waste dispose Dispose of waste according to institutional guidelines waste->dispose remove_ppe Remove PPE and wash hands dispose->remove_ppe

Figure 1. A stepwise workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. All necessary equipment and reagents should be readily accessible.

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a certified chemical fume hood to prevent inhalation of airborne particles.

  • Dissolution: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Experimental Procedures: Carry out all experimental work in a designated and clearly marked area.

  • Post-Experiment: Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.

  • Liquid Waste: this compound is an aromatic ether. Non-halogenated organic solvent waste should be collected separately from halogenated waste.[5][6] Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Harmful," "Toxic to Aquatic Life").

  • Disposal: Dispose of all waste through your institution's hazardous waste management program. Do not discharge any waste containing this compound into the sanitary sewer.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Response Protocol:

Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.[7]

By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-O-Methylellagic acid
Reactant of Route 2
Reactant of Route 2
3-O-Methylellagic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.